Milciclib Maleate
Description
This compound is the maleate salt form of milciclib, an orally bioavailable inhibitor of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinase A (TRKA), with potential antineoplastic activity. CDK2/TRKA inhibitor PHA-848125 AC potently inhibits cyclin-dependent kinase 2 (CDK2) and exhibits activity against other CDKs including CDK1 and CDK4, in addition to TRKA. Inhibition of these kinases may result in cell cycle arrest and apoptosis of tumor cells that express these kinases. CDKs are serine/threonine kinases involved in regulation of the cell cycle and may be overexpressed in some cancer cell types. The neurotrophin receptor TRKA is mutated in a variety of cancer cell types.
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Structure
3D Structure of Parent
Properties
CAS No. |
1253645-38-3 |
|---|---|
Molecular Formula |
C29H36N8O5 |
Molecular Weight |
576.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N,1,4,4-tetramethyl-8-[4-(4-methylpiperazin-1-yl)anilino]-5H-pyrazolo[4,5-h]quinazoline-3-carboxamide |
InChI |
InChI=1S/C25H32N8O.C4H4O4/c1-25(2)14-16-15-27-24(29-20(16)22-19(25)21(23(34)26-3)30-32(22)5)28-17-6-8-18(9-7-17)33-12-10-31(4)11-13-33;5-3(6)1-2-4(7)8/h6-9,15H,10-14H2,1-5H3,(H,26,34)(H,27,28,29);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
DGVCEXQFNYYRQI-BTJKTKAUSA-N |
Isomeric SMILES |
CC1(CC2=CN=C(N=C2C3=C1C(=NN3C)C(=O)NC)NC4=CC=C(C=C4)N5CCN(CC5)C)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC1(CC2=CN=C(N=C2C3=C1C(=NN3C)C(=O)NC)NC4=CC=C(C=C4)N5CCN(CC5)C)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Milciclib Maleate: A Technical Guide to its Discovery, Development, and Mechanism of Action as a CDK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milciclib, also known as PHA-848125, is an orally bioavailable small molecule that has been investigated for its potential as an anti-cancer agent.[1][2] Developed by Nerviano Medical Sciences, it is the maleate salt form of a potent inhibitor of multiple cyclin-dependent kinases (CDKs) and tropomyosin receptor kinase A (TrkA).[2][3] CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers.[2][4] TrkA, the high-affinity receptor for nerve growth factor (NGF), is also implicated in the growth and survival of various tumor types.[2][4] By targeting both CDKs and TrkA, Milciclib presents a dual mechanism of action with the potential to inhibit tumor cell proliferation and survival. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of Milciclib Maleate, with a focus on quantitative data and detailed experimental methodologies.
Discovery and Development
Milciclib (PHA-848125) was identified through a drug discovery program aimed at developing potent and orally available CDK inhibitors. The initial lead compound showed good potency but lacked selectivity. Through a series of chemical modifications, researchers at Nerviano Medical Sciences synthesized a novel class of pyrazolo[4,3-h]quinazoline-3-carboxamides, leading to the identification of compound 28, later named Milciclib.[5] This compound demonstrated enhanced selectivity and antiproliferative activity against the A2780 human ovarian carcinoma cell line.[5] Preclinical studies in xenograft models showed that Milciclib was well-tolerated and exhibited significant antitumor efficacy upon oral administration.[5]
Milciclib has been evaluated in Phase I and Phase II clinical trials for various solid tumors, including thymic carcinoma, hepatocellular carcinoma, and non-small cell lung cancer.[1][6][7] The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have granted "orphan drug" designation to milciclib for the treatment of malignant thymoma.[7]
Mechanism of Action
Milciclib is an ATP-competitive inhibitor of a broad spectrum of cyclin-dependent kinases.[3] Its primary targets are CDK2/cyclin A, with high potency, but it also inhibits other CDKs such as CDK1, CDK4, CDK5, and CDK7 at slightly higher concentrations.[3][8] The inhibition of these CDKs leads to cell cycle arrest, primarily at the G1/S transition, and subsequent apoptosis in tumor cells.[4][9] Milciclib's activity against CDKs results in the reduced phosphorylation of the retinoblastoma protein (pRb), a key substrate of CDK4/6 and CDK2, which in turn prevents the release of the E2F transcription factor and blocks entry into the S phase.[9]
In addition to its effects on CDKs, Milciclib also potently inhibits the tyrosine kinase activity of TrkA.[8] The NGF-TrkA signaling pathway is involved in cell survival and proliferation in several cancers. By inhibiting TrkA, Milciclib can block downstream signaling cascades, further contributing to its anti-cancer effects.[9]
Signaling Pathway
References
- 1. US10555931B2 - Pharmaceutical combination for the treatment of cancer - Google Patents [patents.google.com]
- 2. promega.com [promega.com]
- 3. selleckchem.com [selleckchem.com]
- 4. promega.de [promega.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. glpbio.com [glpbio.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. media.cellsignal.com [media.cellsignal.com]
Preclinical Anti-Tumor Activity of Milciclib Maleate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data supporting the anti-tumor activity of Milciclib Maleate (also known as PHA-848125). Milciclib is an orally bioavailable small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (TRKs), and Src family kinases, which are crucial regulators of cell growth and cancer progression.[1][2] This document summarizes key in vitro and in vivo findings, details common experimental protocols, and illustrates the underlying mechanisms of action.
Mechanism of Action
Milciclib is a potent, ATP-competitive inhibitor that primarily targets CDK2 and TRKA.[3][4] Its activity extends to other CDKs, including CDK1, CDK4, CDK5, and CDK7, leading to the disruption of cell cycle progression.[4][5] By inhibiting these kinases, Milciclib induces cell cycle arrest, primarily at the G1 phase, and promotes apoptosis in tumor cells.[2][3][4]
Quantitative Data on Anti-Tumor Activity
Milciclib demonstrates potent inhibition against a panel of kinases in biochemical assays. The half-maximal inhibitory concentration (IC50) values highlight its strong activity against CDK2/cyclin A and TRKA.
| Target | IC50 (nM) | Reference |
| CDK2 / Cyclin A | 45 | [3][4] |
| TRKA | 53 | [3][4] |
| CDK7 / Cyclin H | 150 | [4] |
| CDK4 / Cyclin D1 | 160 | [4] |
| CDK5 / p35 | 265 | [4] |
| CDK2 / Cyclin E | 363 | [4] |
| CDK1 / Cyclin B | 398 | [4] |
The anti-proliferative effects of Milciclib have been evaluated across various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780 | Ovarian Carcinoma | 0.2 | [4] |
| HCT116 | Colorectal Cancer | 0.275 | [6] |
| RKO | Colorectal Cancer | 0.403 | [6] |
| HCT116 | Colorectal Cancer | 7.2 (± 1.4) | [7] |
| A549 | Lung Cancer | >10 | [7] |
Preclinical studies using xenograft models have demonstrated significant anti-tumor activity of Milciclib following oral administration.
| Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| A2780 Xenograft | Human Ovarian Carcinoma | Repeated daily treatments | Good efficacy and tolerability | [4][8] |
| K-Ras(G12D)LA2 Mice | Lung Adenocarcinoma | 40 mg/kg, twice daily for 10 days | Significant tumor growth inhibition | [4][8] |
| Human Primary Leukemia | Disseminated Leukemia | 40 mg/kg, twice daily for 5 days (4 cycles) | Significantly increased survival time | [8] |
| TNBC Xenograft | Triple-Negative Breast Cancer | 40 mg/kg, orally | Inhibition of tumor growth and metastasis | [5] |
| Various Xenografts | Melanoma, Colon, Pancreatic, Prostate, NSCLC | Not specified | Tumor growth inhibition from 64% to 91% | [9] |
Detailed Experimental Protocols
-
Objective: To determine the IC50 values of Milciclib against specific kinase targets.
-
Methodology: A strong anion exchanger resin-based assay is typically used.[4]
-
Specific peptide or protein substrates are transphosphorylated by their corresponding kinase in the presence of ATP traced with [γ-33P]ATP.
-
The reaction is conducted in a 384-well plate format with optimal buffers and cofactors.
-
Milciclib is added at graded concentrations to determine its inhibitory effect.
-
The amount of phosphorylated substrate is quantified to calculate the IC50 value, representing the drug concentration that inhibits 50% of the kinase activity.[4]
-
-
Objective: To measure the anti-proliferative effect of Milciclib on cancer cell lines.
-
Methodology (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[4]
-
Cells are treated with increasing concentrations of Milciclib (e.g., 3.2 nM to 32 µM) and incubated for a specified period (typically 72 hours).[10]
-
After incubation, MTT reagent is added to each well and incubated for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[4]
-
A lysis buffer (e.g., 20% SDS and 50% N,N-dimethylformamide) is added to dissolve the formazan crystals.[4]
-
The absorbance is read at 595 nm using a microplate reader. Cell viability is calculated relative to untreated control cells.[4]
-
-
Alternative Methodology (CellTiter-Glo® Luminescent Cell Viability Assay): This assay measures ATP levels as an indicator of metabolically active cells and was used for the A2780 cell line.[4]
-
Objective: To determine the effect of Milciclib on cell cycle distribution.
-
Methodology (Flow Cytometry):
-
Cells are treated with Milciclib (e.g., 100 nM or 1 µM) for a set time (e.g., 24, 48, or 72 hours).[10]
-
Cells are harvested, washed, and fixed (e.g., with cold ethanol).
-
The fixed cells are stained with a DNA-intercalating dye, such as Propidium Iodide (PI) or Hoechst.[10]
-
The DNA content of individual cells is analyzed using a flow cytometer.
-
The percentage of cells in different phases of the cell cycle (G1, S, G2/M) is quantified to identify any drug-induced cell cycle arrest.[8]
-
-
Objective: To quantify the induction of apoptosis by Milciclib.
-
Methodology (Annexin V/PI Staining):
-
Cells are treated with Milciclib for a specified duration (e.g., 72 hours).[10][11]
-
Cells are harvested and washed with a binding buffer.
-
Cells are then stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a vital dye that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).[10]
-
The stained cells are analyzed by flow cytometry. The results distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Objective: To evaluate the anti-tumor efficacy and tolerability of Milciclib in a living organism.
-
Methodology:
-
Model System: Immunocompromised mice (e.g., nude or SCID mice) are used.[12]
-
Tumor Implantation: Human cancer cells (e.g., A2780) or patient-derived tumor fragments are implanted subcutaneously or orthotopically into the mice.[4][12][13]
-
Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. Milciclib is typically administered orally via gavage at a specified dose and schedule (e.g., 40 mg/kg, twice daily).[4][5]
-
Monitoring: Tumor volume is measured regularly (e.g., with calipers). Animal body weight and overall health are monitored as indicators of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size or at a set time point. The primary endpoint is often tumor growth inhibition or an increase in survival time.[8]
-
Visualized Workflows and Pathways
The preclinical assessment of an anti-tumor agent like Milciclib follows a structured path from initial screening to in vivo validation.
Milciclib's inhibition of CDK2 and CDK4 directly impacts the G1/S checkpoint, a critical control point in cell division. This leads to G1 phase arrest.[3][8]
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. oatext.com [oatext.com]
- 6. Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Implementing Patient-Derived Xenografts to Assess the Effectiveness of Cyclin-Dependent Kinase Inhibitors in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the role of Milciclib Maleate in cell cycle regulation
An In-depth Technical Guide on the Role of Milciclib Maleate in Cell Cycle Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (PHA-848125AC) is a small molecule, orally bioavailable, multi-kinase inhibitor with significant potential in antineoplastic therapy.[1][2] Its primary mechanism of action involves the disruption of cell cycle progression through the inhibition of multiple cyclin-dependent kinases (CDKs).[1][2] This technical guide provides a comprehensive overview of Milciclib's role in cell cycle regulation, detailing its mechanism of action, inhibitory potency against key kinase targets, and standardized experimental protocols for its investigation. The guide is intended to serve as a core resource for researchers in oncology and drug development, offering both foundational knowledge and practical methodologies for studying Milciclib and similar compounds.
Introduction to this compound
Milciclib is a potent, ATP-competitive inhibitor that targets several members of the cyclin-dependent kinase family, which are serine/threonine kinases crucial for regulating the cell cycle.[1][3] In addition to its potent inhibition of CDKs, Milciclib also demonstrates activity against tropomyosin receptor kinase A (TrkA) and Src family kinases.[1] Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation. By targeting these core regulators, Milciclib induces cell cycle arrest and apoptosis in tumor cells, making it a subject of interest in various clinical trials for solid tumors, including hepatocellular carcinoma and malignant thymoma.[1][4][5]
Mechanism of Action in Cell Cycle Regulation
Primary Kinase Targets of Milciclib
Milciclib functions as a pan-CDK inhibitor, displaying potent activity against the key kinases that drive the cell cycle forward. Its primary targets include CDK1, CDK2, and CDK4.[1][2] The inhibition of these kinases is the central mechanism through which Milciclib exerts its anti-proliferative effects.[1]
The G1/S Checkpoint and the Role of the Rb-E2F Pathway
Progression from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle is a critical checkpoint controlled by the Retinoblastoma protein (Rb). In its active, hypo-phosphorylated state, Rb binds to the E2F family of transcription factors, preventing them from activating the transcription of genes required for DNA replication and S-phase entry.[5][6]
For the cell to proceed into S phase, Rb must be inactivated. This is achieved through sequential phosphorylation by CDK complexes. In early to mid-G1, cyclin D-CDK4/6 complexes initiate this process by mono-phosphorylating Rb.[7] Subsequently, in late G1, the cyclin E-CDK2 complex hyper-phosphorylates Rb, causing a conformational change that leads to the release of E2F transcription factors.[5][7] Liberated E2F then activates the transcription of target genes, committing the cell to DNA replication.[8][9]
Milciclib-Mediated Inhibition of Rb Phosphorylation and G1 Arrest
Milciclib exerts its primary cell cycle regulatory effect by inhibiting CDK2 and CDK4.[3] This inhibition prevents the phosphorylation of the Rb protein at specific sites.[3] By maintaining Rb in its active, hypo-phosphorylated state, Milciclib ensures that E2F transcription factors remain sequestered and inactive.[8] This blockade of the Rb-E2F pathway results in a robust cell cycle arrest at the G1 phase, preventing cells from entering the S phase and thereby halting proliferation.[10][11] Studies have shown that treatment with Milciclib impairs the phosphorylation of Rb at CDK2 and CDK4 specific sites, reduces overall Rb and cyclin A levels, and can lead to an increase in the expression of natural CDK inhibitor proteins like p21(Cip1) and p27(Kip1).[3]
Quantitative Analysis of Milciclib's Potency
The efficacy of Milciclib as a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. The tables below summarize the biochemical potency of Milciclib against various CDK-cyclin complexes and other key kinases.
| Kinase Target | IC50 (nM) | Reference(s) |
| CDK2 / Cyclin A | 45 | [3][10][11] |
| TrkA | 53 | [3][10][11] |
| CDK7 / Cyclin H | 150 | [3][10][11] |
| CDK4 / Cyclin D1 | 160 | [3][10][11] |
| CDK5 / p35 | 265 | [3] |
| CDK2 / Cyclin E | 363 | [3][10][11] |
| CDK1 / Cyclin B | 398 | [3][10][11] |
Table 1: Biochemical IC50 values of Milciclib against a panel of kinases. Data compiled from in vitro cell-free kinase assays.
| Cell Line (Cancer Type) | Assay Type | IC50 (µM) | Incubation Time (h) | Reference(s) |
| A2780 (Ovarian) | CellTiter-Glo | 0.2 | 72 | [11] |
| HEK-293T (Kidney) | CellTiter-Blue | 1.5 | 72 | [11] |
| MHCC97-H (Liver) | ApoTox-Glo Triplex | 1.3 | Not Specified | [8] |
Table 2: Cellular antiproliferative IC50 values of Milciclib in various human cancer cell lines.
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways involved in Milciclib's mechanism of action.
Caption: The Rb-E2F signaling pathway and points of inhibition by Milciclib.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phospho-Rb (Ser807/811) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 5. Cyclin D activates the Rb tumor suppressor by mono-phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging roles of E2Fs in cancer: an exit from cell cycle control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. Cyclin F controls cell cycle transcriptional outputs by directing the degradation of the three activator E2Fs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Milciclib Maleate: A Technical Guide to its Effects on TrkA Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milciclib, also known as PHA-848125, is a potent, orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both cyclin-dependent kinases (CDKs) and Tropomyosin receptor kinase A (TrkA).[1][2][3][4][5] This dual inhibitory profile makes Milciclib a compound of significant interest in oncology, as it can simultaneously disrupt cell cycle progression and oncogenic signaling pathways driven by neurotrophins. This technical guide provides an in-depth analysis of Milciclib Maleate's effect on TrkA signaling pathways, presenting quantitative data, detailed experimental methodologies, and visual representations of the core biological processes.
Core Mechanism of Action
This compound is the maleate salt form of Milciclib.[3][4] It functions as an ATP-competitive inhibitor, targeting the kinase activity of both CDKs and TrkA.[1] By binding to the ATP-binding pocket of these kinases, Milciclib prevents the phosphorylation of their respective downstream substrates, thereby inhibiting signal transduction. The inhibition of CDKs leads to cell cycle arrest, primarily a G1 phase arrest, and apoptosis in tumor cells.[6][7] Concurrently, the inhibition of TrkA disrupts critical signaling cascades involved in cell survival, proliferation, and differentiation, particularly in tumors where the TrkA pathway is constitutively active or overexpressed.[3][4]
Quantitative Data: Inhibitory Activity of Milciclib
The inhibitory potency of Milciclib against TrkA and a panel of cyclin-dependent kinases has been quantified in various in vitro assays. The following tables summarize the key half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its activity across different kinase targets.
| Target | IC50 (nM) | Assay Type |
| TrkA | 53 | Cell-free kinase assay |
| CDK2/Cyclin A | 45 | Cell-free kinase assay |
| CDK1/Cyclin B | 398 | Cell-free kinase assay |
| CDK4/Cyclin D1 | 160 | Cell-free kinase assay |
| CDK5/p35 | 265 | Cell-free kinase assay |
| CDK7/Cyclin H | 150 | Cell-free kinase assay |
Data sourced from multiple references.[1][2][6][8][9][10]
Effect on TrkA Signaling Pathway
Nerve Growth Factor (NGF) is the primary ligand for the TrkA receptor. The binding of NGF to TrkA induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, most notably the Ras/MAPK and PI3K/Akt pathways, which are crucial for neuronal survival and differentiation, and are often hijacked in cancer.
Milciclib directly inhibits the kinase activity of TrkA, thereby preventing this initial autophosphorylation event. This blockade effectively shuts down all subsequent downstream signaling. Evidence suggests that Milciclib strongly inhibits NGF-induced phosphorylation of TrkA in a dose-dependent manner.[1]
TrkA Signaling Pathway and Milciclib's Point of Intervention
Caption: Milciclib inhibits TrkA receptor autophosphorylation.
Experimental Protocols
This section details the methodologies for key experiments to evaluate the effect of this compound on TrkA signaling.
In Vitro TrkA Kinase Activity Assay (IC50 Determination)
This protocol describes a typical biochemical assay to determine the IC50 value of Milciclib against purified TrkA kinase.
Objective: To quantify the concentration of Milciclib that inhibits 50% of TrkA kinase activity.
Materials:
-
Recombinant human TrkA kinase domain
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound (serial dilutions)
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 384-well plate, add the TrkA enzyme, the peptide substrate, and the different concentrations of Milciclib.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit as per the manufacturer's instructions. This involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP back to ATP, which is then used to generate a luminescent signal.
-
Record the luminescence using a plate reader.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the Milciclib concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for IC50 determination of Milciclib on TrkA.
Western Blot Analysis of NGF-Induced TrkA Phosphorylation
This protocol outlines the steps to assess the inhibitory effect of Milciclib on NGF-induced TrkA phosphorylation in a cellular context.
Objective: To visualize and quantify the reduction in phosphorylated TrkA (p-TrkA) levels in cells treated with Milciclib upon stimulation with NGF.
Materials:
-
A suitable cell line expressing TrkA (e.g., PC12, SH-SY5Y)
-
Cell culture medium and supplements
-
Nerve Growth Factor (NGF)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-TrkA (Tyr490 or Tyr674/675) and anti-total-TrkA
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture the cells to an appropriate confluency.
-
Serum-starve the cells for several hours to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with NGF for a short period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-TrkA overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total TrkA or a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities to determine the relative reduction in TrkA phosphorylation.
Caption: Western blot workflow for p-TrkA detection.
Conclusion
This compound is a potent dual inhibitor of TrkA and CDKs. Its ability to significantly inhibit TrkA kinase activity and block NGF-induced signaling provides a strong rationale for its investigation in TrkA-dependent cancers. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals working on the characterization and advancement of Milciclib and other Trk inhibitors. The provided diagrams visually summarize the complex signaling pathways and experimental workflows, facilitating a deeper understanding of Milciclib's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. Development of a pharmacodynamic biomarker to measure target engagement from inhibition of the NGF-TrkA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phospho-TrkA (Tyr490) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. NGF‐Dependent Activation of TrkA Pathway: A Mechanism for the Neuroprotective Effect of Troxerutin in D‐Galactose‐Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
Early-Stage In Vitro Profile of Milciclib Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milciclib Maleate (PHA-848125) is an orally bioavailable small molecule that acts as a potent, ATP-competitive inhibitor of multiple cyclin-dependent kinases (CDKs) and Tropomyosin receptor kinase A (TrkA).[1][2][3] Early-stage in vitro studies have been crucial in elucidating its mechanism of action and characterizing its anti-neoplastic potential. This technical guide provides a comprehensive overview of the foundational in vitro data, detailed experimental protocols, and visual representations of the key signaling pathways modulated by Milciclib.
Core Mechanism of Action
Milciclib exerts its anti-tumor effects primarily through the dual inhibition of CDKs and TrkA.[1][4] CDKs are serine/threonine kinases that play a critical role in regulating the cell cycle, and their overexpression is a hallmark of many cancers.[1][2] By inhibiting key CDKs, Milciclib can induce cell cycle arrest, primarily at the G1/S transition, and promote apoptosis.[5][6] Simultaneously, its inhibition of TrkA, a neurotrophin receptor often mutated in various cancers, provides an additional avenue for its anti-cancer activity.[1][2]
Quantitative Data: Potency and Cellular Sensitivity
The following tables summarize the key quantitative data from in vitro studies, providing insights into the potency of Milciclib against its primary kinase targets and its efficacy in various cancer cell lines.
Table 1: Kinase Inhibition Profile of Milciclib
| Target Kinase | IC50 (nM) |
| Cyclin A/CDK2 | 45 |
| TrkA | 53 |
| Cyclin H/CDK7 | 150 |
| Cyclin D1/CDK4 | 160 |
| p35/CDK5 | 265 |
| Cyclin E/CDK2 | 363 |
| Cyclin B/CDK1 | 398 |
Data sourced from MedChemExpress and Selleck Chemicals.[4][5]
Table 2: Anti-proliferative Activity of Milciclib in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A2780 | Human Ovarian Cancer | 0.2 |
| HCT-116 | Human Colorectal Cancer | 0.275 |
| RKO | Human Colorectal Cancer | 0.403 |
| MHCC97-H | Human Hepatocellular Carcinoma | 1.3 |
Data sourced from Selleck Chemicals, Shi et al. (2015), Lim et al. (2014), and a study on hepatocellular carcinoma.[5][6][7]
Key In Vitro Experimental Protocols
Detailed methodologies are essential for the replication and extension of preclinical findings. The following sections outline the protocols for key in vitro assays used to characterize Milciclib.
Biochemical Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of Milciclib on the kinase activity of its targets.
-
Principle: A strong anion exchanger-based assay is used to measure the transphosphorylation of a specific peptide or protein substrate by the target kinase in the presence of [γ-33P]ATP.[5]
-
Protocol:
-
The assay is typically performed in a 384-well plate format.[5]
-
The reaction mixture contains the specific kinase, its substrate, ATP traced with [γ-33P]ATP, and optimal buffer and cofactors.[5]
-
Milciclib is added at various concentrations to determine its inhibitory effect.
-
The reaction is allowed to proceed, and the phosphorylated substrate is then separated from the unreacted [γ-33P]ATP using a strong anion exchange resin.[5]
-
The amount of incorporated radioactivity is measured to determine the kinase activity.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the Milciclib concentration.[5]
-
Cell Viability and Proliferation Assays (MTT and CCK-8)
These assays are fundamental for assessing the cytotoxic and cytostatic effects of Milciclib on cancer cell lines.
-
MTT Assay Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with a range of Milciclib concentrations for a specified period (e.g., 72 hours).[5][8]
-
Following treatment, 0.1 mg of MTT (in 20 µL of PBS) is added to each well, and the plates are incubated at 37°C for 4 hours.[5]
-
The resulting formazan crystals are dissolved by adding a lysis buffer (e.g., 20% SDS and 50% N,N-dimethylformamide, pH 4.7).[5]
-
After overnight incubation, the absorbance is measured at 595 nm using a microplate reader.[5]
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.[5]
-
-
CCK-8 Assay Protocol:
-
Cells are seeded in 96-well plates at a density of approximately 3000 cells per well.[6][9]
-
After allowing the cells to attach, they are treated with various concentrations of Milciclib for 72 hours.[6][9]
-
The Cell Counting Kit-8 (CCK-8) reagent is added to each well according to the manufacturer's protocol.[6][9]
-
The plates are incubated for a specified time, and the absorbance is measured at 450 nm using a microplate reader.[6][9]
-
The results are used to determine the effect of Milciclib on cell viability.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to investigate the effect of Milciclib on cell cycle progression.
-
Principle: Milciclib's inhibition of CDKs is expected to cause an arrest at specific phases of the cell cycle, which can be quantified by measuring the DNA content of the cells.
-
Protocol:
-
HCT116 and RKO colorectal cancer cells are treated with different concentrations of Milciclib (e.g., 200, 400, and 800 nM) for 24 hours.[6][9]
-
After treatment, the cells are harvested, washed, and fixed (e.g., with cold ethanol).
-
The fixed cells are then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI) or Hoechst.[8]
-
The DNA content of the individual cells is analyzed using a flow cytometer.
-
The distribution of cells in the G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.[6][9]
-
Apoptosis Assay
This assay determines whether the reduction in cell viability is due to the induction of programmed cell death.
-
Principle: Apoptosis is characterized by specific cellular changes, such as the externalization of phosphatidylserine, which can be detected using Annexin V staining.
-
Protocol:
-
Cells are treated with Milciclib at various concentrations (e.g., 100 nM or 1 µM) for 72 hours.[8]
-
Following treatment, the cells are harvested and stained with Annexin V and a viability dye like Propidium Iodide (PI).[8]
-
The stained cells are then analyzed by flow cytometry.
-
The percentage of apoptotic cells (Annexin V positive) is quantified.[8]
-
Visualizing the Mechanism: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Milciclib and a typical experimental workflow for its in vitro characterization.
Caption: Milciclib's inhibition of CDK2 and CDK4 prevents pRb phosphorylation, leading to G1 cell cycle arrest.
Caption: Milciclib inhibits NGF-induced TrkA phosphorylation, blocking downstream pro-survival signaling.
References
- 1. This compound | C29H36N8O5 | CID 46937352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. N,1,4,4-Tetramethyl-8-((4-(4-methylpiperazin-1-yl)phenyl)amino)-4,5-dihydro-1H-pyrazolo(4,3-h)quinazoline-3-carboxamide | C25H32N8O | CID 16718576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer [frontiersin.org]
Milciclib Maleate in Hepatocellular Carcinoma: A Technical Guide to its Molecular Targets and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hepatocellular Carcinoma (HCC) remains a significant challenge in oncology, with limited therapeutic options for advanced disease. Milciclib Maleate (PHA-848125AC) has emerged as a promising therapeutic agent, demonstrating notable anti-tumor activity in both preclinical models and clinical trials. This technical guide provides an in-depth overview of the molecular targets of Milciclib in HCC, detailing its mechanism of action, synergistic interactions, and the experimental framework used to elucidate its effects. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visualized to offer a clear understanding of the scientific rationale and technical approaches for investigating Milciclib's role in HCC.
Introduction to this compound
Milciclib is a small molecule, orally available, pan-cyclin-dependent kinase (CDK) inhibitor.[1] Its primary mechanism of action involves the disruption of the cell cycle, leading to cell growth arrest and apoptosis.[2] Beyond its effects on CDKs, Milciclib also targets other key kinases implicated in cancer progression, such as the SRC family kinases and Tropomyosin receptor kinase A (TRKA).[1] This multi-targeted profile makes Milciclib a compelling candidate for the treatment of complex malignancies like HCC, which are often characterized by the dysregulation of multiple signaling pathways.
Core Molecular Targets of Milciclib in HCC
Milciclib exerts its anti-tumor effects in HCC through the inhibition of several key protein kinases that are critical for cell cycle progression and oncogenic signaling.
Cyclin-Dependent Kinases (CDKs)
CDKs are a family of serine/threonine kinases that, in conjunction with their regulatory cyclin partners, govern the progression of the cell cycle. The overexpression of CDKs is a common feature in many cancers, including HCC, and is associated with uncontrolled cell proliferation and resistance to chemotherapy.[3] Milciclib is a pan-CDK inhibitor, targeting a broad spectrum of CDKs.[1]
Table 1: Inhibitory Activity of Milciclib against Key CDKs
| Target CDK | IC₅₀ (nM) | Key Role in Cell Cycle |
| CDK1/Cyclin B | 398 | G2/M transition |
| CDK2/Cyclin A | 45 | G1/S and S phase progression |
| CDK2/Cyclin E | 363 | G1/S transition |
| CDK4/Cyclin D1 | 160 | G1 progression |
| CDK5 | N/A | Neuronal functions, implicated in cancer |
| CDK7/Cyclin H | 150 | CDK-activating kinase (CAK), transcription |
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.
SRC Family Kinases
The SRC family of non-receptor tyrosine kinases plays a crucial role in regulating cell growth, differentiation, survival, and migration.[4] Elevated expression and activity of c-Src are frequently observed in HCC and are associated with tumor progression and metastasis.[4] Milciclib has been shown to inhibit c-Src kinase activity, contributing to its anti-proliferative and anti-invasive properties in HCC.[1]
Tropomyosin Receptor Kinase A (TRKA)
TRKA is a high-affinity receptor for nerve growth factor (NGF) and is involved in cell survival and differentiation. Aberrant TRKA signaling has been implicated in the pathogenesis of various cancers. Milciclib has demonstrated potent inhibitory activity against TRKA, suggesting another avenue through which it may exert its anti-cancer effects.
Synergistic Interaction with Sorafenib
Sorafenib, a multi-kinase inhibitor, is a standard first-line therapy for advanced HCC. However, its efficacy is often limited by resistance. Studies have shown that Milciclib acts synergistically with sorafenib to suppress HCC tumor growth.[1] This synergistic effect is primarily mediated through the downregulation of the oncoprotein c-Myc.[1] While both drugs individually can inhibit tumor growth, their combination leads to a more profound and sustained anti-tumor response.[1]
Role in Apoptosis and Interaction with p53 and Bcl-2 Family Proteins
The induction of apoptosis is a key mechanism of action for many anti-cancer agents. While Milciclib's primary targets are cell cycle regulators, their inhibition ultimately leads to apoptotic cell death.[1]
Recent research in colorectal cancer has shown that Milciclib can induce apoptosis in a dose-dependent manner, which is associated with the downregulation of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[2] However, direct evidence detailing the specific interactions of Milciclib with the p53 tumor suppressor pathway and the Bcl-2 family of proteins in the context of HCC is still emerging. Given that CDK inhibitors can influence p53 stability and function, and that c-Src can modulate Bcl-2 family members, it is plausible that Milciclib also impacts these pathways in HCC.[5][6] This remains an important area for future investigation to fully elucidate Milciclib's mechanism of action.
Clinical Evidence in HCC
A Phase IIa clinical trial (NCT03109886) evaluated the safety and efficacy of Milciclib monotherapy in patients with unresectable or metastatic HCC who were resistant or intolerant to sorafenib.[3] The study demonstrated that Milciclib was well-tolerated with manageable toxicities.[7]
Table 2: Summary of Phase IIa Clinical Trial (NCT03109886) Results
| Parameter | Result |
| Patient Population | 31 patients with sorafenib-refractory or -intolerant unresectable or metastatic HCC. |
| Dosing Regimen | 100 mg once daily, 4 days on/3 days off in 4-week cycles. |
| Clinical Benefit Rate (at 6 months) | 64.3% among 28 evaluable patients.[3] |
| Progression-Free Survival (PFS) | Median of 5.9 months. |
| Time to Progression (TTP) | Median of 5.9 months. |
| Safety Profile | Well-tolerated with manageable toxicities; no drug-related deaths reported.[7] |
These encouraging results provide a strong rationale for the continued development of Milciclib for the treatment of advanced HCC, both as a monotherapy and in combination with other agents.[3]
Detailed Experimental Protocols
To facilitate further research into the mechanisms of Milciclib in HCC, detailed protocols for key in vitro and in vivo experiments are provided below.
Cell Viability Assay (MTT Assay)
Protocol:
-
Cell Seeding: Seed HCC cells (e.g., HepG2, Huh7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis
Protocol:
-
Cell Lysis: Treat HCC cells with Milciclib as required. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., CDK1, CDK2, CDK4, p-Rb, c-Src, c-Myc, Bcl-2, Bax, p53, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
Protocol:
-
Cell Treatment and Harvesting: Treat HCC cells with Milciclib for the desired duration. Harvest the cells by trypsinization, and collect them by centrifugation.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A in PBS.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Orthotopic HCC Xenograft Model
Protocol:
-
Cell Preparation: Culture human HCC cells (e.g., MHCC97-H) and harvest them during the logarithmic growth phase. Resuspend the cells in a mixture of serum-free medium and Matrigel.
-
Animal Model: Use immunodeficient mice (e.g., nude mice). Anesthetize the mouse and make a small incision in the abdomen to expose the liver.
-
Tumor Cell Implantation: Inject the HCC cell suspension into the liver lobe.
-
Suturing and Recovery: Suture the incision and allow the mouse to recover.
-
Drug Administration: Once the tumors are established (can be monitored by imaging if using luciferase-expressing cells), begin oral administration of Milciclib, sorafenib, or their combination.
-
Tumor Growth Monitoring: Monitor tumor growth over time using imaging or by measuring serum levels of human α-fetoprotein (hAFP).
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).
Immunohistochemistry (IHC)
Protocol:
-
Tissue Preparation: Fix the excised tumor tissues in 10% neutral buffered formalin and embed them in paraffin. Cut thin sections (4-5 µm) and mount them on slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate them through a graded series of ethanol solutions.
-
Antigen Retrieval: Perform antigen retrieval using a citrate-based buffer in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific binding sites with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against the protein of interest (e.g., c-Myc, Ki-67) overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize the staining using a chromogen such as diaminobenzidine (DAB).
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate them, and mount with a coverslip.
-
Microscopy: Analyze the stained sections under a microscope to assess the expression and localization of the target protein.
Conclusion and Future Directions
This compound is a promising multi-targeted kinase inhibitor with significant potential for the treatment of advanced hepatocellular carcinoma. Its ability to inhibit key CDKs, c-Src, and TRKA, coupled with its synergistic activity with sorafenib through the downregulation of c-Myc, provides a strong rationale for its clinical development. The positive results from the Phase IIa clinical trial in sorafenib-resistant HCC patients further underscore its therapeutic promise.
Future research should focus on several key areas. A deeper investigation into the precise molecular interactions between Milciclib and the p53 and Bcl-2 family protein pathways in HCC is warranted to fully elucidate its apoptotic mechanisms. Further clinical trials are needed to evaluate the efficacy of Milciclib in combination with other systemic therapies, including immunotherapy, for the treatment of HCC. The identification of predictive biomarkers to select patients who are most likely to respond to Milciclib therapy will also be crucial for its successful clinical implementation. Continued research in these areas will undoubtedly pave the way for the integration of Milciclib into the therapeutic armamentarium against hepatocellular carcinoma.
References
- 1. oatext.com [oatext.com]
- 2. Frontiers | Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer [frontiersin.org]
- 3. targetedonc.com [targetedonc.com]
- 4. Expression of Src and FAK in hepatocellular carcinoma and the effect of Src inhibitors on hepatocellular carcinoma in vitro [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CDK4 as a Prognostic Marker of Hepatocellular Carcinoma and CDK4 Inhibitors as Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tiziana reveals positive results for Milciclib in liver cancer trial [clinicaltrialsarena.com]
Milciclib Maleate: A Pan-Kinase Inhibitor with Emerging Potential in Non-Small Cell Lung Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Non-small cell lung cancer (NSCLC) remains a formidable challenge in oncology, necessitating the exploration of novel therapeutic strategies. Milciclib Maleate (formerly known as PHA-848125), a potent, orally bioavailable small molecule, has emerged as a promising investigational agent. This technical guide provides a comprehensive overview of Milciclib's mechanism of action, preclinical and clinical data in the context of NSCLC, and detailed experimental protocols for its evaluation. Milciclib is a dual inhibitor of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs), key regulators of cell cycle progression and cell survival, respectively.[1][2][3] By targeting these critical pathways, Milciclib exhibits the potential to overcome resistance to conventional therapies and offer a new therapeutic avenue for NSCLC patients, including those with specific genetic alterations such as KRAS mutations.
Introduction to this compound
This compound is an inhibitor of multiple CDKs, including CDK1, CDK2, CDK4, CDK5, and CDK7, as well as a potent inhibitor of Tropomyosin receptor kinase A (TRKA).[3][4][5] The deregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation.[6] The TRK family of neurotrophin receptors, when activated, can promote cancer cell survival and metastasis.[7] Milciclib's unique dual-targeting capability positions it as a compelling candidate for cancer therapy.
Mechanism of Action
Milciclib exerts its anti-neoplastic effects through the simultaneous inhibition of two critical signaling pathways: the cell cycle regulatory pathway and the TRK signaling pathway.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Milciclib is an ATP-competitive inhibitor of several CDKs, with a particularly high affinity for the CDK2/cyclin A complex.[3][4] Inhibition of CDKs by Milciclib leads to the dephosphorylation of the retinoblastoma protein (pRb). In its hypophosphorylated state, pRb binds to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition.[3] This results in a G1 cell cycle arrest and a subsequent reduction in tumor cell proliferation.[4] Furthermore, Milciclib has been shown to increase the expression of the CDK inhibitors p21(Cip1) and p27(Kip1), and the tumor suppressor p53, further contributing to cell cycle arrest.[3]
Inhibition of Tropomyosin Receptor Kinase A (TRKA)
Milciclib also potently inhibits TRKA, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.[5] The binding of nerve growth factor (NGF) to TRKA triggers a signaling cascade involving the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are crucial for cell survival, proliferation, and angiogenesis.[8] By blocking TRKA phosphorylation, Milciclib can disrupt these downstream survival signals, potentially leading to apoptosis.[4]
Potential Role in KRAS-Mutant NSCLC
Preclinical studies have indicated that Milciclib may be particularly effective in NSCLC driven by KRAS mutations.[9] KRAS is one of the most frequently mutated oncogenes in NSCLC, and tumors harboring these mutations are often resistant to standard therapies.[10][11] The CDK2/cyclin E pathway has been identified as a critical dependency in KRAS-mutant lung cancer, suggesting that CDK2 inhibitors like Milciclib could be a viable therapeutic strategy.[12]
Interaction with the STAT3 Pathway
While direct evidence of Milciclib's effect on the STAT3 pathway in NSCLC is limited, other CDK inhibitors have been shown to modulate STAT3 signaling.[7][13] The STAT3 pathway is a key regulator of tumor cell proliferation, survival, and immune evasion in NSCLC.[14][15][16] Given the crosstalk between the pathways targeted by Milciclib and STAT3, this represents an important area for future investigation.
Preclinical and Clinical Data
In Vitro Efficacy
Milciclib has demonstrated potent inhibitory activity against a range of CDKs and TRKA in biochemical assays. The IC50 values are summarized in the table below.
| Target | IC50 (nM) |
| CDK2/cyclin A | 45 |
| TRKA | 53 |
| CDK7/cyclin H | 150 |
| CDK4/cyclin D1 | 160 |
| CDK5/p35 | 265 |
| CDK2/cyclin E | 363 |
| CDK1/cyclin B | 398 |
| Table 1: In vitro inhibitory activity of Milciclib against various kinases.[4][5] |
While specific IC50 values for Milciclib in a comprehensive panel of NSCLC cell lines are not extensively reported in the public domain, its submicromolar IC50 values against a wide array of tumor cell lines from different origins suggest broad anti-proliferative activity.[2]
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the anti-tumor activity of Milciclib. In a transgenic mouse model of K-Ras(G12D)LA2 lung adenocarcinoma, treatment with Milciclib (40 mg/kg, twice daily for 10 days) resulted in significant tumor growth inhibition.[3][9] Immunohistochemical analysis of tumors from these mice confirmed the mechanism of action, showing a reduction in phospho-Retinoblastoma and cyclin A levels.[9] In various human tumor xenograft models, including NSCLC, Milciclib has shown tumor growth inhibition ranging from 64% to 91%.[1]
Clinical Trials
A Phase I clinical trial of Milciclib in combination with gemcitabine in patients with refractory solid tumors, including NSCLC, demonstrated that the combination was well-tolerated. Among the 14 evaluable patients, one patient with NSCLC showed a partial response.[17]
A Phase II clinical trial (NCT05651269) to evaluate the safety and efficacy of Milciclib in combination with gemcitabine for the treatment of advanced NSCLC has been planned. As of late 2025, the trial is not yet recruiting, and no results are available.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of Milciclib in NSCLC research.
Cell Viability Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of Milciclib in NSCLC cell lines using a CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
NSCLC cell lines (e.g., A549, NCI-H460, Calu-3)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed NSCLC cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of Milciclib in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the Milciclib dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value by plotting the percentage of cell viability versus the log of Milciclib concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis
This protocol describes the detection of key proteins involved in the cell cycle and signaling pathways affected by Milciclib.
Materials:
-
NSCLC cells treated with Milciclib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Rb (Ser807/811), anti-Rb, anti-Cyclin A, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-p-STAT3 (Tyr705), anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol outlines the procedure for analyzing the cell cycle distribution of NSCLC cells treated with Milciclib using flow cytometry.
Materials:
-
NSCLC cells treated with Milciclib
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells by trypsinization.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Detection by TUNEL Assay
This protocol describes the detection of apoptosis-induced DNA fragmentation in NSCLC cells using a TUNEL (TdT-mediated dUTP Nick-End Labeling) assay.
Materials:
-
NSCLC cells grown on coverslips and treated with Milciclib
-
4% paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT and labeled dUTP)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Fix the cells on coverslips with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization solution for 2 minutes on ice.
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 1 hour at 37°C in the dark.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence (or other color depending on the label) in the nucleus, while all nuclei will be stained blue with DAPI.
-
Quantify the percentage of TUNEL-positive cells.
NSCLC Xenograft Model
This protocol provides a general framework for establishing and utilizing an NSCLC xenograft model to evaluate the in vivo efficacy of Milciclib.
Materials:
-
NSCLC cell line (e.g., A549, NCI-H460)
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Matrigel (optional)
-
This compound formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Culture the NSCLC cells to 80-90% confluency.
-
Harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer Milciclib orally to the treatment group at a predetermined dose and schedule. The control group should receive the vehicle.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).
-
Calculate the tumor growth inhibition (TGI) percentage.
Visualizations
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Milciclib (PHA-848125) | CDK/TRK inhibitor | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. universalbiologicals.com [universalbiologicals.com]
- 6. Targeting the Cyclin E-Cdk-2 Complex Represses Lung Cancer Growth by Triggering Anaphase Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palbociclib Induces the Apoptosis of Lung Squamous Cell Carcinoma Cells via RB-Independent STAT3 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of PHA-848125, a cyclin-dependent kinase inhibitor, on the K-Ras(G12D)LA2 lung adenocarcinoma transgenic mouse model: evaluation by multimodality imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeted therapies for KRAS-mutant non-small cell lung cancer: from preclinical studies to clinical development-a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CDK2 Inhibition Causes Anaphase Catastrophe in Lung Cancer through the Centrosomal Protein CP110 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Role of STAT3 in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Multicellular Effects of STAT3 in Non-small Cell Lung Cancer: Mechanistic Insights and Therapeutic Opportunities [mdpi.com]
- 17. oatext.com [oatext.com]
Milciclib Maleate: A Technical Guide to its Chemical Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milciclib, an orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinase A (TrkA), has emerged as a promising therapeutic agent in oncology. This technical guide provides an in-depth overview of the chemical synthesis of Milciclib Maleate, its physicochemical properties, and its biological activities. Detailed experimental protocols, comprehensive data summaries, and visualizations of its mechanism of action are presented to serve as a valuable resource for researchers and drug development professionals in the field.
Introduction
Milciclib (PHA-848125) is a potent, ATP-competitive inhibitor targeting multiple kinases involved in cell cycle regulation and oncogenic signaling.[1] Its primary targets include CDK2, with further activity against CDK1, CDK4, and TrkA.[1][2] By inhibiting these kinases, Milciclib disrupts cell cycle progression, leading to G1 phase arrest and subsequent apoptosis in cancer cells.[3][4] This document outlines the key technical aspects of this compound, from its synthesis to its biological effects.
Chemical Synthesis of Milciclib
The synthesis of Milciclib (N,1,4,4-tetramethyl-8-((4-(4-methyl-1-piperazinyl)phenyl)amino)-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide) has been reported by Brasca et al. in the Journal of Medicinal Chemistry. The synthesis is a multi-step process, a general outline of which is presented below.
Synthesis Workflow
Caption: A generalized workflow for the chemical synthesis of this compound.
Experimental Protocol: Synthesis of Milciclib (PHA-848125)
The following is a representative protocol based on the general procedures described in the scientific literature. Specific reagents, conditions, and yields may vary and should be referenced from the primary literature for precise replication.
Step 1: Synthesis of the Pyrazolo[4,3-h]quinazoline Core The synthesis begins with the construction of the tricyclic pyrazolo[4,3-h]quinazoline core. This is typically achieved through a condensation and cyclization reaction sequence starting from appropriately substituted anthranilic acid and hydrazine derivatives.
Step 2: Synthesis of the Anilino Side Chain The 4-(4-methylpiperazin-1-yl)aniline side chain is prepared separately. This involves the functionalization of an aniline derivative with a protected piperazine, followed by deprotection and methylation.
Step 3: Coupling of the Core and Side Chain The pyrazolo[4,3-h]quinazoline core is halogenated or otherwise activated at the 8-position. This activated intermediate is then coupled with the 4-(4-methylpiperazin-1-yl)aniline side chain, typically via a palladium-catalyzed cross-coupling reaction such as the Buchwald-Hartwig amination.
Step 4: Final Modification and Amide Formation Following the coupling reaction, the ester group on the pyrazole ring is hydrolyzed to the corresponding carboxylic acid. This acid is then activated and reacted with methylamine to form the final N-methylcarboxamide of the Milciclib free base.
Step 5: Salt Formation to this compound To improve its pharmaceutical properties, the Milciclib free base is converted to its maleate salt.
-
Procedure: The free base of Milciclib is dissolved in a suitable organic solvent, such as ethanol or methanol. A solution of maleic acid (1 equivalent) in the same solvent is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of Milciclib and its maleate salt is provided below.
| Property | Value | Reference |
| Chemical Formula | C₂₉H₃₆N₈O₅ (Maleate Salt) | [5] |
| Molecular Weight | 576.65 g/mol (Maleate Salt) | [5] |
| Appearance | Solid | [6] |
| Solubility | Insoluble in water and ethanol; Soluble in DMSO (e.g., 17 mg/mL) | [3] |
| Predicted Water Solubility | 0.0994 mg/mL | [1] |
| Predicted logP | 3.15 | [1] |
Biological Properties and Mechanism of Action
Milciclib exerts its anti-cancer effects through the inhibition of key kinases that regulate cell cycle progression and cell survival.
Kinase Inhibitory Activity
Milciclib is a potent inhibitor of several cyclin-dependent kinases and TrkA. The half-maximal inhibitory concentrations (IC₅₀) against various kinases are summarized in the table below.
| Target | IC₅₀ (nM) |
| CDK2/Cyclin A | 45 |
| TrkA | 53 |
| CDK7/Cyclin H | 150 |
| CDK4/Cyclin D1 | 160 |
| CDK5/p35 | 265 |
| CDK2/Cyclin E | 363 |
| CDK1/Cyclin B | 398 |
Data compiled from multiple sources.[2][3]
Cellular Activity
In cellular assays, Milciclib demonstrates potent anti-proliferative activity against a range of cancer cell lines.
| Cell Line | Assay Type | IC₅₀ (µM) |
| A2780 | Proliferation Assay (72h) | 0.2 |
| HCT-116 | Cytotoxicity Assay | 0.275 |
| RKO | Cytotoxicity Assay | 0.403 |
Data compiled from multiple sources.[3][7]
Mechanism of Action: Signaling Pathways
4.3.1. Inhibition of the CDK2/Retinoblastoma (Rb) Pathway
Milciclib's inhibition of CDK2 is a key mechanism of its anti-cancer activity. CDK2, in complex with Cyclin E or Cyclin A, phosphorylates the Retinoblastoma protein (pRb). Phosphorylated pRb releases the E2F transcription factor, which then activates the transcription of genes required for S-phase entry. By inhibiting CDK2, Milciclib prevents the hyperphosphorylation of pRb, keeping it in its active, hypophosphorylated state. This maintains the pRb-E2F complex, thereby blocking the G1/S transition and inducing cell cycle arrest.[3]
Caption: Milciclib's inhibition of the CDK2/pRb signaling pathway leading to G1 cell cycle arrest.
4.3.2. Inhibition of the TrkA Signaling Pathway
Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that, upon binding its ligand Nerve Growth Factor (NGF), activates downstream signaling cascades such as the PI3K/Akt and MAPK pathways. These pathways are crucial for cell survival, proliferation, and differentiation. In some cancers, TrkA is overexpressed or constitutively active, promoting tumor growth. Milciclib's inhibition of TrkA blocks these pro-survival signals, contributing to its anti-cancer effects.[2]
Caption: Milciclib's inhibition of the TrkA signaling pathway, leading to the suppression of pro-survival signals.
Conclusion
This compound is a multi-targeted kinase inhibitor with a well-defined chemical synthesis and a clear mechanism of action against key drivers of cancer cell proliferation and survival. The data and protocols presented in this guide provide a solid foundation for further research and development of this promising anti-cancer agent. The dual inhibition of CDK2 and TrkA pathways underscores its potential for efficacy in a variety of oncology indications. This comprehensive technical overview is intended to facilitate the work of scientists and researchers dedicated to advancing cancer therapeutics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. GSRS [precision.fda.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Milciclib Maleate: Application Notes and Protocols for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of Milciclib Maleate (also known as PHA-848125AC), a potent inhibitor of Cyclin-Dependent Kinases (CDKs) and Tropomyosin Receptor Kinase A (TRKA).[1] This document outlines detailed protocols for assessing its effects on cell viability, cell cycle progression, and apoptosis, along with a summary of its inhibitory concentrations and a visualization of its mechanism of action.
Mechanism of Action
Milciclib is an ATP-competitive inhibitor with dual specificity for CDKs and TRKA.[2] By targeting multiple CDKs, including CDK1, CDK2, CDK4, CDK5, and CDK7, Milciclib disrupts the cell cycle, leading to G1 phase arrest.[2][3][4] Its inhibition of TRKA interferes with downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-MAPK, PI3K-AKT, and JAK2-STAT3 pathways.[3][5] This dual inhibitory action makes Milciclib a subject of interest in oncology research.
Figure 1: Milciclib's mechanism of action targeting CDKs and TRKA.
Quantitative Data
The following tables summarize the in vitro efficacy of Milciclib across various kinase assays and cell lines.
Table 1: Inhibitory Concentration (IC50) of Milciclib against Cyclin-Dependent Kinases and TRKA
| Target | IC50 (nM) |
| cyclin A/CDK2 | 45 |
| TRKA | 53 |
| cyclin H/CDK7 | 150 |
| cyclin D1/CDK4 | 160 |
| cyclin E/CDK2 | 363 |
| cyclin B/CDK1 | 398 |
| p35/CDK5 | 265 |
Data sourced from MedChemExpress and Selleck Chemicals.[3][6]
Table 2: Anti-proliferative Activity of Milciclib in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) |
| A2780 | Ovarian Cancer | CellTiter-Glo | 72 h | 0.2 |
| HCT116 | Colorectal Cancer | Not Specified | Not Specified | ~7.2 |
| A549 | Lung Cancer | Not Specified | Not Specified | >7.2 |
| MHCC97-H | Hepatocellular Carcinoma | Proliferation Assay | Not Specified | ~0.35 - 1.3 |
Data compiled from Selleck Chemicals, ResearchGate, and OAText.[6][7]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Milciclib on cell proliferation.
Figure 2: Workflow for the MTT cell viability assay.
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 20% SDS in 50% N,N-dimethylformamide, pH 4.7, or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of Milciclib. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution following Milciclib treatment using propidium iodide (PI) staining.
References
- 1. Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling | Bentham Science [benthamscience.com]
- 4. oatext.com [oatext.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
Application Notes and Protocols for the Use of Milciclib Maleate in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Milciclib Maleate, a potent cyclin-dependent kinase (CDK) inhibitor, in preclinical xenograft mouse models. This document is intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor efficacy of this compound.
Introduction to this compound
This compound is an orally bioavailable small molecule inhibitor targeting multiple CDKs, including CDK1, CDK2, CDK4, and CDK7.[1][2][3] By inhibiting these key regulators of the cell cycle, Milciclib induces cell cycle arrest, primarily at the G1/S phase, and subsequent apoptosis in cancer cells.[2][4][5] Additionally, Milciclib has been shown to inhibit Tropomyosin receptor kinase A (TRKA) and Src family kinases, suggesting a broader anti-cancer activity.[1][6][7] Its efficacy has been demonstrated in various human tumor xenograft models, making it a compound of interest for oncology research.[3][6][8]
Mechanism of Action: CDK Inhibition
Milciclib exerts its primary anti-tumor effect by inhibiting the activity of cyclin-dependent kinases. CDKs are a family of protein kinases that, when complexed with their regulatory cyclin partners, phosphorylate key substrates to drive the cell cycle forward. By blocking the ATP-binding site of these kinases, Milciclib prevents the phosphorylation of crucial proteins like the Retinoblastoma protein (pRb), leading to cell cycle arrest and inhibition of tumor cell proliferation.[6]
Quantitative Data from Preclinical Xenograft Studies
The following table summarizes the quantitative data from various preclinical studies using this compound in xenograft mouse models.
| Cell Line | Tumor Type | Mouse Strain | This compound Dose | Administration Route | Treatment Schedule | Outcome | Reference |
| A2780 | Ovarian Carcinoma | N/A | Not Specified | Oral | Repeated daily treatments | Good efficacy and well-tolerated | [6] |
| K-Ras(G12D)LA2 | Lung Adenocarcinoma | K-Ras(G12D)LA2 mice | 40 mg/kg | Oral | Twice daily for 10 days | Significant tumor growth inhibition | [5][6][9] |
| TG221 | Hepatocellular Carcinoma | TG221 transgenic mice | 40 mg/kg | Oral gavage | Not Specified | Inhibition of tumor growth | [3] |
| MHCC97-H | Hepatocellular Carcinoma | Nude mice | 30 mg/kg | Oral gavage | Once a day | Reduced hAFP levels by 60-70% | [3] |
| Various | Various human xenografts | Rodents | Not Specified | Oral | Not Specified | Significant antitumor activity | [5][6] |
| DMBA-induced | Mammary Carcinoma | Rats | 5, 10, 15 mg/kg | Oral | Twice a day for 10 days | Inhibition of tumor growth | [9] |
| DMBA-induced | Mammary Carcinoma | Rats | 20 mg/kg | Oral | Twice a day for 5 days (2 cycles) | Inhibition of tumor growth | [9] |
Experimental Protocols
Xenograft Mouse Model Establishment
This protocol outlines the general procedure for establishing a subcutaneous xenograft model. Specific cell numbers and handling may vary depending on the cell line.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can enhance tumor take rate)
-
Athymic nude mice (e.g., BALB/c nude or NCR-nude), 6-8 weeks old[10][11]
-
Syringes and needles (e.g., 27-30 gauge)
-
Calipers for tumor measurement
-
Anesthetics (e.g., ketamine/xylazine or isoflurane)[10]
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions until a sufficient number of cells is obtained.
-
Cell Preparation: Harvest the cells using trypsin and wash with sterile PBS. Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1x10⁶ to 5x10⁶ cells in 100-200 µL).[10][11]
-
Injection: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[10]
-
Randomization: Once the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[10]
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Vehicle for solubilization (e.g., Propylene glycol, Tween 80, and D5W (5% dextrose in water) or as recommended by the supplier)[6]
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solution: Prepare the this compound solution fresh daily. A suggested formulation involves dissolving the compound in a vehicle suitable for oral administration. For example, a stock solution in propylene glycol can be mixed with Tween 80 and then diluted with D5W to the final desired concentration.[6]
-
Administration: Administer the prepared this compound solution or vehicle control to the mice via oral gavage. The volume administered should be based on the mouse's body weight (e.g., 10 mL/kg).
Efficacy Evaluation and Endpoint
Procedure:
-
Monitoring: Throughout the treatment period, continue to monitor tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint: The study may be terminated when tumors in the control group reach a specific size (e.g., 2000 mm³), or after a predetermined treatment duration.[10] Other endpoint criteria may include significant weight loss or signs of distress in the animals.[10]
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.
-
Tissue Collection: Upon euthanasia, tumors and other organs can be collected for further analysis, such as histology, immunohistochemistry (e.g., for Ki67, pRb), or Western blotting to assess target engagement and downstream effects.[12]
Conclusion
This compound has demonstrated significant anti-tumor activity in a variety of preclinical xenograft models. The protocols and data presented here provide a foundation for researchers to design and conduct robust in vivo studies to further explore the therapeutic potential of this CDK inhibitor. Careful attention to experimental design, including appropriate controls, dosing regimens, and endpoint analysis, is crucial for obtaining meaningful and reproducible results.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. Frontiers | Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Facebook [cancer.gov]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
Application Notes: Milciclib Maleate for In Vitro Cell Line Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Milciclib Maleate (also known as PHA-848125) is an orally bioavailable, small-molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs) and Tropomyosin receptor kinase A (TRKA).[1][2] Its mechanism of action involves the potent, ATP-competitive inhibition of key cell cycle regulators, primarily CDK2, as well as other CDKs like CDK1, CDK4, CDK5, and CDK7.[3][4] By blocking CDK activity, Milciclib prevents the phosphorylation of the Retinoblastoma protein (pRb), leading to cell cycle arrest, typically at the G1/S transition, and subsequent apoptosis in cancer cells.[3][4] Additionally, its inhibition of the TRKA neurotrophin receptor, which can be mutated in various cancers, contributes to its antineoplastic activity.[2][4] These application notes provide effective dosage ranges and detailed protocols for the use of this compound in cancer cell line research.
Mechanism of Action: Signaling Pathway
Milciclib exerts its anti-tumor effects by targeting two key signaling pathways involved in cell proliferation and survival. It potently inhibits the CDK2/Cyclin A complex, a critical regulator of the G1/S phase transition in the cell cycle. This inhibition prevents the hyperphosphorylation of the Retinoblastoma protein (pRb), keeping it in its active, hypophosphorylated state. Active pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and effectively halting cell proliferation. Concurrently, Milciclib inhibits TRKA, a receptor tyrosine kinase, thereby blocking its downstream signaling pathways that are often associated with tumor cell growth and survival.
Quantitative Data: Milciclib Dosage in Cell Lines
The effective concentration of this compound varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity. The following table summarizes reported IC50 values and effective concentrations from various studies.
| Cell Line | Cancer Type | IC50 / Effective Concentration | Incubation Time | Assay Used |
| A2780 | Human Ovarian Cancer | 0.2 µM (IC50) | 72 hours | CellTiter-Glo |
| HCT116 | Human Colorectal Cancer | 0.275 µM (IC50) | 72 hours | CCK-8 |
| RKO | Human Colorectal Cancer | 0.403 µM (IC50) | 72 hours | CCK-8 |
| Various T-ALL | T-cell Acute Lymphoblastic Leukemia | 100 nM - 1 µM | 72 hours | MTT Assay |
| MHCC97-H | Human Hepatocellular Carcinoma | 0.2 µM - 12.5 µM (Dose Range) | Not Specified | Proliferation Assay |
Data compiled from references[3][5][6][7]. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Experimental Protocols
The following are detailed protocols for common in vitro assays involving this compound treatment.
Experimental Workflow: Cell Viability Assay
This diagram outlines a typical workflow for determining the effect of Milciclib on cell viability using an endpoint assay like MTT or CCK-8.
Protocol 1: Cell Viability and Proliferation (MTT Assay)
This protocol is adapted from methodologies used for T-ALL and melanoma cell lines.[3][7]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Lysis Buffer (e.g., 20% SDS, 50% N,N-dimethylformamide, pH 4.7)
-
Microplate reader
Procedure:
-
Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store in aliquots at -20°C.[3]
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of Milciclib from the stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired Milciclib concentrations (e.g., from 10 nM to 10 µM). Include a vehicle control (DMSO-treated) and an untreated control.
-
Incubation: Incubate the plate for 72 hours (or desired time point) at 37°C and 5% CO₂.[7]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, protected from light.
-
Cell Lysis: Carefully remove the medium and add 100 µL of Lysis Buffer to each well to dissolve the formazan crystals. Incubate overnight at 37°C.[3]
-
Data Acquisition: Read the absorbance at 595 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the assessment of Milciclib-induced cell cycle arrest.[7]
Materials:
-
6-well plates
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
DNA staining solution (e.g., Hoechst 33342 or Propidium Iodide with RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 0.5 x 10⁶ cells per well in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of Milciclib (e.g., 100 nM and 1 µM) and a vehicle control for 72 hours.[7]
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet once with cold PBS. Resuspend the pellet in 300 µL of cold PBS and add 700 µL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of DNA staining solution.
-
Data Acquisition: Incubate for 30 minutes at room temperature in the dark. Analyze the samples using a flow cytometer.
-
Analysis: Use cell cycle analysis software (e.g., ModFit) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blot for Protein Expression
This protocol can be used to analyze changes in the expression or phosphorylation status of proteins in the CDK pathway.
Materials:
-
Milciclib-treated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pRb (Ser807/811), anti-Rb, anti-Cyclin A, anti-Actin)[3]
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Quantification: After treating cells with Milciclib for the desired time, wash with cold PBS and lyse with protein lysis buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling with Laemmli buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: After further washes, apply ECL substrate and capture the signal using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., Actin).
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer [frontiersin.org]
- 6. oatext.com [oatext.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of CDK Inhibition by Milciclib Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milciclib Maleate is an orally bioavailable small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, and CDK7.[1][2][3] By inhibiting these key regulators of the cell cycle, Milciclib can induce cell cycle arrest and apoptosis in cancer cells where CDKs are often overexpressed.[1][4] This application note provides a detailed protocol for utilizing Western blot analysis to investigate the inhibitory effects of this compound on CDK activity in a cellular context. The primary readout for CDK4/6 inhibition is the phosphorylation status of the Retinoblastoma protein (Rb), a key downstream substrate.[3][5]
Principle of the Assay
Western blotting is a powerful immunodetection technique that allows for the specific identification and quantification of proteins in a complex mixture, such as a cell lysate. This protocol describes the treatment of a relevant cancer cell line with varying concentrations of this compound. Following treatment, total protein is extracted, and the expression levels of key cell cycle proteins are analyzed by Western blot. Specifically, the inhibition of CDK4/6 activity by Milciclib is assessed by monitoring the reduction in the phosphorylation of Rb at serine residues (e.g., Ser807/811).[5] Additionally, the expression levels of total Rb, CDK2, CDK4, CDK6, and Cyclin D1 can be examined to provide a more comprehensive understanding of the compound's effects on the cell cycle machinery.
Data Presentation: Expected Quantitative Outcomes
The following table summarizes the expected dose-dependent effects of this compound on the phosphorylation of Retinoblastoma protein (p-Rb) and the expression of other key cell cycle proteins as determined by densitometric analysis of Western blot bands.
| This compound (µM) | % Inhibition of p-Rb (Ser807/811) | Relative Total Rb Levels | Relative CDK4 Levels | Relative Cyclin D1 Levels |
| 0 (Vehicle Control) | 0% | 1.0 | 1.0 | 1.0 |
| 0.1 | 25% | 1.0 | 1.0 | 1.0 |
| 0.5 | 60% | 0.9 | 0.9 | 0.9 |
| 1.0 | 85% | 0.8 | 0.8 | 0.8 |
| 5.0 | 95% | 0.7 | 0.7 | 0.7 |
Note: The above data is hypothetical and for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and antibody efficacy.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a cancer cell line known to have a functional Rb pathway and sensitivity to CDK4/6 inhibition (e.g., MCF-7, a human breast cancer cell line).
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Once the cells reach the desired confluency, replace the old medium with fresh medium containing the various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the treated cells for a predetermined time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
Protein Extraction
-
Cell Lysis: After incubation, place the 6-well plates on ice and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lysate Preparation: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Cell Scraping and Collection: Scrape the cells from the bottom of the wells and transfer the cell lysate to pre-chilled microcentrifuge tubes.
-
Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the total protein) to fresh, pre-chilled microcentrifuge tubes.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize the volume of each lysate with lysis buffer to ensure equal loading of protein for each sample in the subsequent steps.
SDS-PAGE and Protein Transfer
-
Sample Preparation: To the normalized protein lysates, add an appropriate volume of 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of a precast polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
Immunodetection
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb, anti-CDK4, anti-Cyclin D1, or a loading control like anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Data Analysis
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the target protein bands to the intensity of the loading control (e.g., β-actin) to correct for loading differences. For phosphorylated proteins, it is also recommended to normalize to the total protein levels.
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. This compound (PD010683, RXZMYLDMFYNEIM-UHFFFAOYSA-N) [probes-drugs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | C29H36N8O5 | CID 46937352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Cell Viability in Response to Milciclib Maleate using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milciclib Maleate is a potent small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, and CDK4, as well as Tropomyosin receptor kinase A (TRKA).[1][2] These kinases are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[3][4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[5][6] This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5][6] The amount of formazan produced is directly proportional to the number of viable cells. This application note provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of this compound on cancer cell lines.
Principle of the MTT Assay
The MTT assay quantitatively measures the metabolic activity of living cells. In viable cells, mitochondrial reductase enzymes cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[5][6]
Experimental Protocols
Materials
-
This compound (powder)
-
Cancer cell lines (e.g., HCT116, RKO, A2780)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 20% SDS in 50% N,N-dimethylformamide)[7]
-
Sterile 96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol
-
Cell Seeding:
-
Harvest cells from a sub-confluent culture using trypsinization.
-
Resuspend the cells in a complete culture medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8][9]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
On the day of treatment, prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and an untreated control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[10]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C and 5% CO₂. During this time, viable cells will metabolize the MTT into formazan crystals.[11]
-
After the incubation, carefully remove the medium from the wells. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7][9]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium and MTT only) from the absorbance of all other wells.
-
Calculate Percentage Viability:
-
Percentage Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine IC50 Value:
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
-
Data Presentation
The following table summarizes representative IC50 values of this compound in different cancer cell lines, as determined by cell viability assays.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colorectal Carcinoma | 0.275 | [10] |
| RKO | Colorectal Carcinoma | 0.403 | [10] |
| A2780 | Ovarian Cancer | 0.2 | [7] |
Mandatory Visualization
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Frontiers | Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer [frontiersin.org]
- 3. Cell cycle proteins as promising targets in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Milciclib Maleate and Cell Cycle Analysis: A Detailed Guide for Researchers
Application Notes and Protocols for Flow Cytometry-Based Cell Cycle Analysis Following Treatment with the Cyclin-Dependent Kinase Inhibitor, Milciclib Maleate.
Introduction
This compound is an orally bioavailable small molecule that acts as a potent inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, and CDK4.[1][2][3] These kinases are crucial regulators of cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells where these pathways are often dysregulated.[2][3][4] This document provides detailed application notes and protocols for utilizing flow cytometry to analyze the effects of this compound on the cell cycle of cancer cells.
Mechanism of Action: this compound exerts its anti-neoplastic activity by targeting and inhibiting the kinase activity of CDKs. By doing so, it blocks the phosphorylation of key substrates required for cell cycle transitions, particularly the G1 to S phase transition.[1][5] This leads to an accumulation of cells in the G1 phase of the cell cycle, effectively halting cell proliferation.
Data Presentation
The following table summarizes the quantitative effects of this compound on the cell cycle distribution of various cancer cell lines as determined by flow cytometry.
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| HCT116 (Colorectal Cancer) | Control (0 nM) | 45.3 | 35.1 | 19.6 | [1] |
| Milciclib (200 nM) | 58.2 | 28.5 | 13.3 | [1] | |
| Milciclib (400 nM) | 65.4 | 22.3 | 12.3 | [1] | |
| Milciclib (800 nM) | 72.1 | 18.2 | 9.7 | [1] | |
| RKO (Colorectal Cancer) | Control (0 nM) | 50.1 | 30.2 | 19.7 | [1] |
| Milciclib (200 nM) | 62.3 | 25.1 | 12.6 | [1] | |
| Milciclib (400 nM) | 68.7 | 20.4 | 10.9 | [1] | |
| Milciclib (800 nM) | 75.3 | 15.8 | 8.9 | [1] | |
| P12-ICHIKAWA (T-ALL) | Control | ~55 | ~30 | ~15 | [6] |
| Milciclib (100 nM) | ~70 | ~20 | ~10 | [6] | |
| Milciclib (1 µM) | ~80 | ~10 | ~10 | [6] | |
| HSB-2 (T-ALL) | Control | ~60 | ~25 | ~15 | [6] |
| Milciclib (100 nM) | ~75 | ~15 | ~10 | [6] | |
| Milciclib (1 µM) | ~85 | ~8 | ~7 | [6] |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cancer cell line of interest (e.g., HCT116, RKO) in 6-well plates at a density that will allow for logarithmic growth during the treatment period.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 200 nM, 400 nM, 800 nM).[1]
-
Treatment: Remove the existing medium from the cell culture plates and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the drug).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[1][6]
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This protocol is a standard method for analyzing DNA content and cell cycle distribution.[5][6]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting: After the treatment period, aspirate the medium and wash the cells with PBS. Detach the adherent cells using Trypsin-EDTA. For suspension cells, directly collect the cells.
-
Cell Collection and Washing: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). Discard the supernatant and wash the cell pellet with PBS.
-
Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%.[5] This step fixes and permeabilizes the cells.
-
Storage: Fixed cells can be stored at -20°C for at least 18 hours and up to several weeks before staining.[7]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in the Propidium Iodide (PI) staining solution containing RNase A.[1] The RNase A is crucial to degrade RNA and ensure that PI only binds to DNA.[6]
-
Incubation: Incubate the cells in the staining solution for at least 15-30 minutes at room temperature in the dark.[1]
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. Use a low flow rate to ensure accurate data collection. Acquire data for at least 10,000 events per sample. The PI fluorescence should be measured on a linear scale.
-
Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution.[1] Gate on single cells to exclude doublets and aggregates. The software will generate a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified.
Visualizations
Signaling Pathway: this compound's Effect on the Cell Cycle
References
- 1. Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometry-assisted quantification of cell cycle arrest in cancer cells treated with CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results [frontiersin.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Assay with Milciclib Maleate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for assessing apoptosis induced by Milciclib Maleate, a potent cyclin-dependent kinase (CDK) inhibitor, using the Annexin V staining assay. The protocols and data presented are intended to assist in the design and execution of experiments to evaluate the pro-apoptotic effects of this compound in cancer cell lines.
Introduction
This compound is an orally bioavailable small molecule that primarily inhibits cyclin-dependent kinase 2 (CDK2), with activity against other CDKs such as CDK1 and CDK4.[1][2] By targeting CDKs, which are key regulators of the cell cycle, Milciclib can induce cell cycle arrest and subsequently lead to apoptosis in tumor cells where these kinases are overexpressed.[1][3] The Annexin V assay is a widely used method to detect one of the earliest events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. This externalized PS is specifically bound by Annexin V, which, when conjugated to a fluorochrome, allows for the quantification of apoptotic cells by flow cytometry. Co-staining with a viability dye such as Propidium Iodide (PI) or 7-AAD enables the differentiation between early apoptotic, late apoptotic, and necrotic cells.
Data Presentation
The following tables summarize quantitative data from studies investigating the induction of apoptosis by this compound in colorectal cancer (CRC) cell lines.
Table 1: Dose-Dependent Induction of Apoptosis by Milciclib in HCT116 Colorectal Cancer Cells
| Milciclib Concentration | Percentage of Apoptotic Cells (Annexin V+) |
| 0 nM (Control) | ~5% |
| 200 nM | ~15% |
| 400 nM | ~25% |
| 800 nM | ~40% |
| Data is approximated from a study by Ma et al. (2025) where HCT116 cells were treated for 72 hours. |
Table 2: Dose-Dependent Induction of Apoptosis by Milciclib in RKO Colorectal Cancer Cells
| Milciclib Concentration | Percentage of Apoptotic Cells (Annexin V+) |
| 0 nM (Control) | ~3% |
| 200 nM | ~10% |
| 400 nM | ~20% |
| 800 nM | ~35% |
| Data is approximated from a study by Ma et al. (2025) where RKO cells were treated for 72 hours. |
Signaling Pathway
Experimental Workflow
Experimental Protocols
Materials
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Cancer cell lines (e.g., HCT116, RKO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
96-well or 6-well plates
Protocol for Annexin V Staining
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HCT116, RKO) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. A typical concentration range is 200 nM to 800 nM. Include a vehicle control (DMSO) at a final concentration not exceeding 0.1%.
-
Remove the medium from the cells and add the medium containing the different concentrations of Milciclib or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 72 hours).[1]
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which contains floating (potentially apoptotic) cells, into a 15 mL conical tube.
-
Wash the adherent cells once with PBS.
-
Trypsinize the adherent cells and add them to the same 15 mL conical tube containing the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS, centrifuging at 300 x g for 5 minutes after each wash.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer per 1 x 10⁵ to 1 x 10⁶ cells.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry as soon as possible (within 1 hour).
-
Use appropriate controls for setting compensation and gates:
-
Unstained cells
-
Cells stained only with Annexin V-FITC
-
Cells stained only with PI
-
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant:
-
Lower Left (Annexin V- / PI-): Live cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper Left (Annexin V- / PI+): Necrotic cells
-
-
The total apoptotic population is the sum of the early and late apoptotic cells.[1]
-
Logical Relationship Diagram
References
- 1. Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Frontiers | Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer [frontiersin.org]
Application Notes and Protocols for Measuring Milciclib Maleate Potency using Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milciclib Maleate is an orally bioavailable small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs) and Tropomyosin receptor kinase A (TrkA).[1][2][3] Its therapeutic potential lies in its ability to induce cell cycle arrest and apoptosis in cancer cells by inhibiting these key kinases.[2][3] This document provides detailed protocols for assessing the potency of this compound against its primary kinase targets using established in vitro kinase activity assays.
Milciclib is a potent, ATP-competitive inhibitor of several key kinases involved in cell cycle progression and oncogenesis.[1][4] Its primary targets include CDK2, CDK1, CDK4, and TrkA.[1][5] The inhibitory activity of Milciclib is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the kinase activity.
Data Presentation: this compound Kinase Inhibition Profile
The following table summarizes the reported IC50 values of Milciclib (also known as PHA-848125) against a panel of kinases, demonstrating its potency and selectivity.
| Kinase Target | IC50 (nM) |
| Cyclin A/CDK2 | 45[1][4] |
| TrkA | 53[1][4] |
| Cyclin H/CDK7 | 150[1][4] |
| Cyclin D1/CDK4 | 160[1][4] |
| p35/CDK5 | 265[4] |
| Cyclin E/CDK2 | 363[1][4] |
| Cyclin B/CDK1 | 398[1][4] |
Signaling Pathway Overview
Milciclib's mechanism of action involves the disruption of critical signaling pathways that regulate cell proliferation and survival. The diagram below illustrates the central role of CDKs in cell cycle control and the point of intervention for Milciclib.
Caption: Milciclib inhibits CDK4/6, CDK2, and CDK1, leading to cell cycle arrest.
Experimental Protocols
Two robust and widely used methods for determining the in vitro potency of kinase inhibitors are the ADP-Glo™ Kinase Assay and the LanthaScreen® Eu Kinase Binding Assay.
Protocol 1: ADP-Glo™ Kinase Assay for CDK2/Cyclin A Potency Measurement
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[4][6]
Caption: Workflow for the ADP-Glo™ Kinase Assay.
-
CDK2/Cyclin A2 Kinase Enzyme System (e.g., Promega Cat. #V2971)[7]
-
ADP-Glo™ Kinase Assay Kit (e.g., Promega Cat. #V9101)[7]
-
This compound
-
Kinase-specific substrate (e.g., Histone H1)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[8]
-
384-well white plates
-
Multichannel pipettes
-
Luminometer
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute in kinase assay buffer.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µl of the diluted this compound or vehicle control (e.g., 5% DMSO).[8]
-
Add 2 µl of CDK2/Cyclin A2 enzyme solution.
-
Add 2 µl of a mixture containing the kinase substrate and ATP.
-
-
Kinase Reaction Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8] Incubate at room temperature for 40 minutes.[8]
-
ADP to ATP Conversion and Signal Generation: Add 10 µl of Kinase Detection Reagent to each well.[8] This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.
-
Signal Incubation: Incubate at room temperature for 30-60 minutes.[8]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each Milciclib concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: LanthaScreen® Eu Kinase Binding Assay for TrkA Potency Measurement
The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to a kinase.[9][10] Inhibition of this binding by a compound like Milciclib results in a decrease in the FRET signal.
Caption: Workflow for the LanthaScreen® Eu Kinase Binding Assay.
-
His-tagged TrkA kinase
-
LanthaScreen® Eu-anti-His Antibody (e.g., Thermo Fisher Scientific)
-
LanthaScreen® Kinase Tracer (specific for TrkA)
-
This compound
-
Kinase Buffer A (e.g., Thermo Fisher Scientific)
-
384-well black plates
-
Multichannel pipettes
-
TR-FRET plate reader
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. From these master dilutions, prepare 3X intermediate dilutions in Kinase Buffer A.
-
Reagent Preparation:
-
3X Kinase/Antibody Mixture: Prepare a solution containing the His-tagged TrkA kinase and the Eu-anti-His antibody at 3 times the final desired concentration in Kinase Buffer A.
-
3X Tracer Solution: Prepare a solution of the appropriate LanthaScreen® Kinase Tracer at 3 times the final desired concentration in Kinase Buffer A.
-
-
Assay Assembly:
-
In a 384-well black plate, add 5 µL of the 3X this compound dilution or vehicle control.
-
Add 5 µL of the 3X Kinase/Antibody mixture to each well.
-
Add 5 µL of the 3X Tracer solution to each well.
-
-
Incubation: Mix the plate gently, cover, and incubate at room temperature for 1 hour.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.[10]
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The decrease in the TR-FRET signal is proportional to the inhibition of tracer binding by Milciclib. Determine the IC50 value by plotting the emission ratio against the logarithm of the Milciclib concentration and fitting to a sigmoidal dose-response curve.
Cell-Based Assays for Potency Determination
While in vitro assays are crucial for determining direct kinase inhibition, cell-based assays provide a more physiologically relevant context by assessing the effect of a compound on kinase activity within a living cell.[11]
Overview of a Cell-Based Kinase Activity Assay
A common approach for a cell-based assay involves measuring the phosphorylation of a known downstream substrate of the target kinase.[5]
Caption: General workflow for a cell-based kinase phosphorylation assay.
This approach typically involves treating a relevant cancer cell line with varying concentrations of Milciclib, followed by cell lysis and detection of the phosphorylated substrate using methods such as Western blotting or ELISA with phospho-specific antibodies. The reduction in substrate phosphorylation is then used to determine the cellular potency (IC50) of Milciclib. For example, the phosphorylation of the retinoblastoma protein (pRb) at CDK2 and CDK4 specific sites can be assessed.[4]
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to accurately measure the potency of this compound against its key kinase targets. The selection of the appropriate assay, whether a biochemical assay like ADP-Glo™ or LanthaScreen®, or a cell-based phosphorylation assay, will depend on the specific research question and the desired level of biological context. Consistent and rigorous application of these methodologies will yield reliable data on the inhibitory activity of Milciclib, aiding in its further development as a potential anti-cancer therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. selleckchem.com [selleckchem.com]
- 5. CDK1 x TrkA x CDK4 x CDK2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 7. Promega ADP-Glo Kinase Assay + CDK2/CyclinA2 Kinase Enzyme System 1 Ea. | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 8. promega.com [promega.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 11. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Studying Milciclib Maleate Efficacy in Orthotopic Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing orthotopic mouse models for the preclinical evaluation of Milciclib Maleate, a potent inhibitor of multiple cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (TrkA), and Src family kinases. Orthotopic models, where cancer cells are implanted into the corresponding organ of origin in an animal model, offer a more clinically relevant tumor microenvironment compared to traditional subcutaneous models. This allows for a more accurate assessment of therapeutic efficacy, tumor-stromal interactions, and metastatic potential.
This document outlines the mechanism of action of this compound, detailed protocols for establishing orthotopic models for hepatocellular carcinoma (HCC) and a general protocol adaptable for thymoma, methodologies for evaluating drug efficacy, and a summary of available preclinical data.
Mechanism of Action of this compound
This compound is a small molecule inhibitor targeting key regulators of cell cycle progression and oncogenic signaling pathways.[1] Its primary targets include:
-
Cyclin-Dependent Kinases (CDKs): Milciclib is a pan-CDK inhibitor, targeting CDK1, CDK2, CDK4, CDK5, and CDK7.[1] By inhibiting these kinases, Milciclib disrupts the cell cycle, leading to cell cycle arrest, primarily at the G1/S transition, and subsequent apoptosis in cancer cells. This is achieved through the reduced phosphorylation of the retinoblastoma protein (pRb) and the upregulation of CDK inhibitors such as p21 and p27.
-
Tropomyosin Receptor Kinase A (TrkA): Milciclib also inhibits TrkA, a receptor tyrosine kinase that, when activated by its ligand, nerve growth factor (NGF), promotes cell proliferation, survival, and invasion through downstream signaling cascades including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.
-
Src Family Kinases: Inhibition of Src family kinases further contributes to the anti-tumor activity of Milciclib by affecting cell adhesion, migration, and invasion.
The multi-targeted nature of Milciclib makes it a promising candidate for cancers where these pathways are dysregulated.
Signaling Pathways of this compound
The following diagrams illustrate the key signaling pathways targeted by this compound.
Experimental Protocols
Orthotopic Hepatocellular Carcinoma (HCC) Model
This protocol is adapted from established methods for inducing orthotopic HCC tumors in mice.
Materials:
-
Human HCC cell line (e.g., MHCC97-H, HepG2)
-
Immunocompromised mice (e.g., BALB/c nude or NSG mice), 6-8 weeks old
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, scissors, sutures, wound clips)
-
Povidone-iodine and 70% ethanol
-
Heating pad
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Experimental Workflow:
Procedure:
-
Cell Preparation: Culture HCC cells to ~80% confluency. On the day of injection, harvest cells and resuspend in a 1:1 mixture of cold sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mouse using isoflurane. Shave the upper abdomen and disinfect the surgical area with povidone-iodine followed by 70% ethanol.
-
Surgical Procedure:
-
Make a small (~1 cm) incision through the skin and peritoneum in the upper left quadrant of the abdomen to expose the liver.
-
Gently exteriorize the left lobe of the liver.
-
Using a 28-30 gauge needle, slowly inject 10-50 µL of the cell suspension into the liver parenchyma, creating a small bleb.
-
Hold the needle in place for 30-60 seconds to allow the Matrigel to solidify and prevent leakage.
-
Carefully withdraw the needle and return the liver to the abdominal cavity.
-
Close the peritoneal wall with absorbable sutures and the skin with wound clips.
-
-
Post-operative Care: Place the mouse on a heating pad for recovery. Monitor the animal daily for signs of distress.
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging (for luciferase-expressing cells) or other imaging modalities (e.g., ultrasound, MRI) starting 7-10 days post-implantation.
-
Efficacy Study: Once tumors are established (e.g., a palpable mass or a consistent bioluminescent signal), randomize mice into treatment and control groups. Administer this compound orally at the desired dose and schedule.[1] A previously reported efficacious dose in an orthotopic HCC model was 30 mg/kg/day.[1]
-
Endpoint Analysis: Monitor tumor growth, body weight, and overall health of the animals throughout the study. At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).
General Orthotopic Thymoma Model
Note: A specific, detailed protocol for an orthotopic thymoma xenograft model using cell lines for the evaluation of Milciclib was not found in the reviewed literature. The following is a generalized surgical protocol that can be adapted for this purpose.
Materials:
-
Thymoma/Thymic Carcinoma cell line
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Surgical instruments for thoracic surgery
-
Other materials as listed for the HCC model
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of thymoma cells as described for the HCC model.
-
Animal Preparation: Anesthetize the mouse and prepare the surgical site over the upper thorax.
-
Surgical Procedure:
-
Make a small incision in the skin over the sternum.
-
Perform a median sternotomy or an intercostal incision to access the anterior mediastinum.
-
Carefully expose the thymus gland.
-
Inject the cell suspension directly into the thymus.
-
Close the chest cavity, ensuring to evacuate any air, and suture the muscle and skin layers.
-
-
Post-operative Care and Monitoring: Provide appropriate post-operative care, including analgesics. Monitor for respiratory distress. Tumor growth can be monitored using imaging modalities such as micro-CT or MRI.
-
Efficacy Study: Once tumors are established, proceed with the efficacy study as described for the HCC model.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data on the efficacy of this compound from preclinical and clinical studies.
Table 1: Preclinical Efficacy of this compound in an Orthotopic Hepatocellular Carcinoma (HCC) Model [1]
| Cancer Model | Cell Line | Animal Model | Treatment | Dose and Schedule | Outcome Measure | Result |
| Orthotopic HCC | MHCC97-H | Nude Mice | Vehicle | - | Tumor Growth | - |
| Milciclib | 30 mg/kg/day, oral | Tumor Growth Inhibition | Significant reduction in tumor growth and hAFP levels | |||
| Sorafenib | 20 mg/kg/day, oral | Tumor Growth Inhibition | Significant reduction in tumor growth and hAFP levels | |||
| Milciclib + Sorafenib | 30 mg/kg/day + 20 mg/kg/day, oral | Tumor Growth Inhibition | Synergistic and remarkable inhibition of tumor growth and hAFP levels (>95% reduction) |
Table 2: Clinical Efficacy of this compound in Thymoma and Thymic Carcinoma
Disclaimer: The following data is from Phase II clinical trials and not from preclinical orthotopic models, as specific data for the latter was not available in the search results.
| Clinical Trial ID | Patient Population | Treatment | Outcome Measure | Result | Reference |
| CDKO-125A-007 (NCT01301391) | Advanced Thymoma (B3) and Thymic Carcinoma (multiple prior chemotherapy lines) | Milciclib | 3-month Progression-Free Survival (PFS) | 54.2% | [2] |
| Disease Control Rate (DCR) | 83.3% | [2] | |||
| Overall Response Rate (ORR) | 4.2% | [2] |
Summary and Conclusions
Orthotopic mouse models provide a valuable platform for the preclinical evaluation of this compound in a clinically relevant setting. The protocols outlined in these application notes provide a framework for establishing such models for hepatocellular carcinoma and can be adapted for thymoma. The available data demonstrates the potential of Milciclib, both as a monotherapy and in combination with other agents, to inhibit tumor growth in these models. Further studies utilizing these orthotopic models will be crucial for elucidating the full therapeutic potential of Milciclib and for guiding its clinical development.
References
Application Notes and Protocols: Immunohistochemical Analysis of CDK Target Modulation by Milciclib Maleate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Milciclib Maleate is an orally bioavailable, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs) including CDK1, CDK2, and CDK4, as well as Tropomyosin receptor kinase A (TRKA).[1][2][3] CDKs are critical regulators of cell cycle progression, and their aberrant activity is a hallmark of many cancers.[2][3] The primary mechanism of G1 phase control involves the CDK4/6-Cyclin D complex, which phosphorylates the Retinoblastoma tumor suppressor protein (Rb).[4] Phosphorylation of Rb releases the E2F transcription factor, allowing the expression of genes required for S-phase entry.[5]
By inhibiting CDKs, Milciclib is designed to prevent Rb phosphorylation, leading to cell cycle arrest and apoptosis in tumor cells.[3][6] These application notes provide detailed protocols for using immunohistochemistry (IHC) to assess the pharmacodynamic effects of Milciclib treatment on key downstream targets of the CDK pathway in formalin-fixed, paraffin-embedded (FFPE) tissues. The described methods allow for the visualization and quantification of changes in protein expression and phosphorylation status, providing crucial insights into the biological activity of Milciclib in preclinical and clinical specimens.
Milciclib Mechanism of Action and Key Biomarkers
Milciclib exerts its anti-neoplastic activity by targeting key regulators of the G1/S cell cycle checkpoint. The diagram below illustrates the core signaling pathway, highlighting the point of inhibition by Milciclib and the key biomarkers for IHC analysis. Treatment with Milciclib is expected to decrease the phosphorylation of Rb (p-Rb) and may lead to an increase in the expression of the endogenous CDK inhibitor p27.[6]
Caption: CDK/Rb signaling pathway inhibited by Milciclib.
Quantitative Data
Milciclib has been shown to be a potent inhibitor of multiple CDK/Cyclin complexes. The following table summarizes its in vitro inhibitory activity.
| Target Complex | IC50 (nM) | Reference |
| cyclin A/CDK2 | 45 | [6][7][8] |
| cyclin E/CDK2 | 363 | [7][8] |
| cyclin D1/CDK4 | 160 | [7][8] |
| cyclin B/CDK1 | 398 | [7][8] |
| cyclin H/CDK7 | 150 | [7][8] |
| TRKA | 53 | [6][7] |
Experimental Protocols
Overall Experimental Workflow
A typical experiment to assess the pharmacodynamic effects of Milciclib involves treating the biological system (cell line xenograft, patient-derived xenograft, or clinical biopsy) with the compound, followed by tissue collection, processing, and immunohistochemical analysis.
Caption: General workflow for IHC analysis post-Milciclib treatment.
Detailed Immunohistochemistry Protocol for FFPE Tissues
This protocol provides a general framework for the immunohistochemical staining of CDK pathway targets in FFPE tissue sections.[9][10][11] Optimization may be required for specific antibodies and tissue types.
1. Deparaffinization and Rehydration:
-
Bake slides in an oven at 60°C for at least 30 minutes.[12]
-
Immerse slides in two changes of xylene for 5 minutes each.[11]
-
Rehydrate slides through a graded series of ethanol:
-
100% Ethanol: 2 changes, 3 minutes each.[11]
-
95% Ethanol: 1 change, 3 minutes.
-
80% or 70% Ethanol: 1 change, 3 minutes.
-
-
Rinse gently in running deionized or distilled water for 5 minutes.[12]
2. Antigen Retrieval:
-
Method: Heat-Induced Epitope Retrieval (HIER) is recommended for the target proteins.[10]
-
Reagent: Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) is a good starting point for Rb, p-Rb, and p27.[9][13] Tris-EDTA buffer (pH 9.0) may yield optimal results for Cyclin D1.[14]
-
Procedure:
- Place slides in a staining jar filled with the appropriate antigen retrieval solution.
- Heat the solution using a pressure cooker, steamer, or water bath to 95-100°C for 20-30 minutes.[15]
- Allow slides to cool in the buffer for at least 20 minutes at room temperature.
- Rinse slides in wash buffer (e.g., PBS or TBS with 0.05% Tween 20) for 5 minutes.
3. Peroxidase Blocking:
-
Incubate sections in a 3% hydrogen peroxide solution for 10-15 minutes at room temperature to block endogenous peroxidase activity.[9][15]
-
Rinse slides with wash buffer, 2 changes for 5 minutes each.
4. Protein Blocking:
-
Incubate sections with a protein blocking solution (e.g., 5% Normal Goat Serum in wash buffer) for 30-60 minutes at room temperature in a humidified chamber.[11][12] This step minimizes non-specific antibody binding.
-
Do not rinse before applying the primary antibody. Gently tap off excess blocking solution.[9]
5. Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in antibody diluent. See the table below for starting recommendations.
-
Apply the diluted primary antibody to the sections, ensuring complete coverage.
-
Incubate overnight at 4°C in a humidified chamber.[6][9] Alternatively, incubate for 1-2 hours at room temperature.
6. Detection System:
-
Rinse slides with wash buffer, 3 changes for 5 minutes each.
-
Apply a biotinylated secondary antibody (if using an Avidin-Biotin Complex system) or an HRP-polymer-conjugated secondary antibody (for polymer-based systems) and incubate for 30-60 minutes at room temperature.[9][12]
-
Rinse slides with wash buffer, 3 changes for 5 minutes each.
-
If using an ABC system, apply the ABC reagent and incubate for 30 minutes.[12] Rinse again as above.
7. Chromogen Development:
-
Apply a peroxidase substrate solution, such as 3,3'-Diaminobenzidine (DAB), and incubate for 5-10 minutes, or until the desired brown staining intensity is reached. Monitor under a microscope.
-
Stop the reaction by rinsing slides in deionized water.
8. Counterstaining, Dehydration, and Mounting:
-
Counterstain sections with Hematoxylin for 30-60 seconds to visualize cell nuclei.
-
"Blue" the hematoxylin by rinsing in running tap water or a dedicated bluing solution.
-
Dehydrate the sections through a graded series of ethanol (e.g., 95%, 100%, 100%).[9]
-
Clear in two changes of xylene for 3-5 minutes each.
-
Apply a drop of permanent mounting medium and place a coverslip on the section, avoiding air bubbles.[9]
Antibody Recommendations and Expected Staining Patterns
The logical design of the study is to compare the immunohistochemical endpoints between the treated and control groups to assess the biological effect of Milciclib.
Caption: Logical design for assessing Milciclib's pharmacodynamic effect.
| Target | Recommended Antibody (Example) | Starting Dilution | Expected Localization | Expected Change with Milciclib |
| p-Rb (Ser795) | Rabbit Polyclonal (e.g., Thermo PA5-97349)[16] | 1:50 - 1:200 | Nuclear | Decrease |
| p-Rb (Ser249) | Rabbit Polyclonal (e.g., Sigma SAB1305396)[9] | 1:100 | Nuclear | Decrease |
| Total Rb | Mouse Monoclonal (e.g., Neomarkers 1F8)[17] | 1:50 | Nuclear | No significant change or slight decrease[6] |
| p27 (Kip1) | Rabbit Polyclonal (e.g., Santa Cruz sc-528)[12] | 1:200 | Nuclear | Increase [6] |
| Cyclin D1 | Rabbit Monoclonal (e.g., Clone EP12)[18] | 1:100 - 1:200 | Nuclear | Variable/Context-dependent |
Data Analysis and Interpretation
Quantitative analysis of IHC staining provides an objective measure of target modulation. A common method is the H-Score (Histoscore) , calculated as:
H-Score = Σ (I x P)
-
I = Staining intensity (0 = negative, 1 = weak, 2 = moderate, 3 = strong)
-
P = Percentage of cells at that intensity (0-100)
The final H-Score will range from 0 to 300. Data should be summarized in a table for clear comparison between treatment and control groups.
Example Data Presentation Table:
| Biomarker | Treatment Group | N | Mean H-Score ± SD | P-value |
| p-Rb (Ser795) | Vehicle Control | 10 | 210 ± 45 | <0.001 |
| This compound | 10 | 55 ± 20 | ||
| p27 (Kip1) | Vehicle Control | 10 | 80 ± 30 | <0.01 |
| This compound | 10 | 190 ± 50 |
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. This compound | C29H36N8O5 | CID 46937352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclin D activates the Rb tumor suppressor by mono-phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple molecular interactions redundantly contribute to RB-mediated cell cycle control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound (PD010683, RXZMYLDMFYNEIM-UHFFFAOYSA-N) [probes-drugs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Immunohistochemical detection of Retinoblastoma protein phosphorylation in human tumor samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lidoc.paginas.ufsc.br [lidoc.paginas.ufsc.br]
- 11. Immunohistochemistry (IHC) Protocol | Rockland [rockland.com]
- 12. urmc.rochester.edu [urmc.rochester.edu]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. nordiqc.org [nordiqc.org]
- 15. fardadazma.com [fardadazma.com]
- 16. Phospho-Rb (Ser795) Polyclonal Antibody (PA5-97349) [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. bio-optica.it [bio-optica.it]
Troubleshooting & Optimization
Milciclib Maleate: A Technical Guide for Cell Culture Applications
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Milciclib Maleate. Find detailed protocols, solubility data, and troubleshooting tips to ensure successful cell culture experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered when preparing and using this compound in cell culture.
Q1: My this compound is not dissolving properly in DMSO. What should I do?
-
Use fresh, anhydrous DMSO: this compound's solubility is significantly reduced in DMSO that has absorbed moisture[1]. Always use a fresh, unopened bottle or a properly stored aliquot of anhydrous DMSO.
-
Try sonication: If the compound still doesn't fully dissolve, brief sonication can help break up any clumps and facilitate dissolution[2].
-
Gentle warming: Gentle warming of the solution (e.g., to 37°C) can also aid in solubilization. However, avoid excessive heat, which could degrade the compound.
Q2: I see precipitation in my stock solution after storing it at -20°C. Is it still usable?
Precipitation can occur, especially with concentrated stock solutions. Before each use, bring the stock solution to room temperature and vortex thoroughly to ensure it is fully redissolved. If the precipitate does not go back into solution after warming and vortexing, it is best to prepare a fresh stock solution. To minimize this issue, consider storing your stock solution in smaller, single-use aliquots to avoid repeated freeze-thaw cycles[1].
Q3: What is the recommended storage condition for this compound?
-
Powder: The solid form of this compound is stable for up to 3 years when stored at -20°C[2].
-
Stock Solutions: For long-term storage, aliquot your stock solution and store it at -80°C, where it is stable for up to a year. For shorter-term storage, -20°C is acceptable for up to one month[1].
Q4: What is the maximum concentration of DMSO I should use in my cell culture medium?
High concentrations of DMSO can be toxic to cells. It is a common practice in cell culture to keep the final concentration of DMSO in the medium below 0.5%, and ideally at or below 0.1%, to minimize any off-target effects.
Solubility of this compound
The solubility of this compound is critical for preparing accurate and effective stock solutions. Below is a summary of its solubility in common laboratory solvents.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 17 - 20 mg/mL | 36.91 - 43.42 mM | Use of fresh DMSO is recommended as absorbed moisture can reduce solubility[1]. Sonication may be required[2]. |
| Water | Insoluble | Insoluble | |
| Ethanol | Insoluble | Insoluble |
Molecular Weight of Milciclib: 460.57 g/mol [1] Molecular Weight of this compound: 576.6 g/mol [3][4]
Experimental Protocol: Preparation of this compound for Cell Culture
This protocol details the steps for preparing a stock solution of this compound and diluting it to a working concentration for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium
-
Vortex mixer
-
Sonicator (optional)
Workflow for Preparing this compound Stock and Working Solutions
Caption: Workflow for preparing this compound stock and working solutions.
Procedure:
Part 1: Preparing a 10 mM Stock Solution
-
Calculate the required mass: To prepare a 10 mM stock solution, you will need to dissolve 5.77 mg of this compound (MW: 576.6 g/mol ) in 1 mL of DMSO.
-
Weigh the compound: Carefully weigh out the calculated amount of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the powder.
-
Ensure complete dissolution: Vortex the solution vigorously. If necessary, use a sonicator to aid dissolution[2].
-
Aliquot and store: Dispense the stock solution into smaller, single-use aliquots and store them at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month)[1].
Part 2: Preparing a Working Solution in Cell Culture Medium
-
Thaw the stock solution: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw at room temperature.
-
Perform serial dilutions: It is recommended to perform serial dilutions to reach your final desired working concentration. For example, to get a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution in your cell culture medium.
-
Add to cells: Add the appropriate volume of the final working solution to your cell culture plates to achieve the desired final concentration for your experiment. Ensure the final DMSO concentration is non-toxic to your cells (ideally ≤ 0.1%).
Mechanism of Action: Milciclib Signaling Pathway
Milciclib is a potent inhibitor of cyclin-dependent kinases (CDKs), with high activity against CDK2. It also inhibits Tropomyosin receptor kinase A (TRKA)[3][5]. By inhibiting these kinases, Milciclib disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells[3][5].
Caption: Milciclib inhibits CDK2 and TRKA, leading to cell cycle arrest and apoptosis.
References
Technical Support Center: Optimizing Milciclib Maleate Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the determination of the half-maximal inhibitory concentration (IC50) of Milciclib Maleate in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, and CDK7.[1][2][3][4] It also potently inhibits Tropomyosin receptor kinase A (TrkA).[2][3] By inhibiting these kinases, Milciclib disrupts cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells.
Q2: What is a typical starting concentration range for this compound in an IC50 experiment?
A2: Based on reported IC50 values, a sensible starting range for this compound in most cancer cell lines would be from 0.01 µM to 10 µM. For a more targeted approach, a logarithmic dilution series around the expected IC50 can be used. For instance, if the expected IC50 is around 0.3 µM, concentrations such as 0.01, 0.03, 0.1, 0.3, 1, 3, and 10 µM could be tested.
Q3: Which cell viability assay is recommended for determining the IC50 of this compound?
A3: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable colorimetric method for assessing cell viability and is suitable for determining the IC50 of this compound.[2] Other common assays include MTS and CellTiter-Glo. The choice of assay can depend on the specific cell line and laboratory equipment available.
Q4: How long should I incubate the cells with this compound?
A4: A common incubation time for IC50 determination is 72 hours.[2] However, the optimal incubation time can vary depending on the cell line's doubling time. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the most appropriate endpoint for your specific cell line.
Data Presentation
Table 1: Reported IC50 Values of this compound Against Various Kinases
| Kinase Target | IC50 (nM) |
| Cyclin A/CDK2 | 45[2][3] |
| Cyclin B/CDK1 | 398[2][3] |
| Cyclin D1/CDK4 | 160[2][3] |
| Cyclin E/CDK2 | 363[2][3] |
| Cyclin H/CDK7 | 150[2][3] |
| TrkA | 53[2][3] |
Table 2: Reported IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colorectal Cancer | 0.275[5] |
| RKO | Colorectal Cancer | 0.403[5] |
| A2780 | Ovarian Cancer | 0.2[2] |
Experimental Protocols
Detailed Methodology for IC50 Determination using MTT Assay
This protocol provides a step-by-step guide for determining the IC50 value of this compound in adherent cancer cell lines.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the final desired concentrations. A typical 2-fold or 3-fold serial dilution is recommended.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.
-
Mandatory Visualization
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for IC50 Determination.
Caption: Troubleshooting Decision Tree for IC50 Assays.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors during reagent addition- Edge effects in the 96-well plate | - Ensure a homogenous cell suspension before seeding.- Use a calibrated multichannel pipette for adding reagents.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Low absorbance signal | - Low cell number- Insufficient incubation time with MTT- Incomplete dissolution of formazan crystals | - Optimize cell seeding density.- Increase the incubation time with MTT (up to 4 hours).- Ensure complete solubilization by gentle shaking and visual inspection. |
| High background absorbance | - Contamination of media or reagents- Phenol red in the media can interfere- Incomplete removal of media before adding solubilization solution | - Use fresh, sterile media and reagents.- Use a phenol red-free medium for the assay.- Carefully aspirate the media without disturbing the cells and formazan crystals. |
| IC50 value is not reproducible | - Variation in cell passage number- Inconsistent incubation times- Different batches of reagents (e.g., serum) | - Use cells within a consistent and low passage number range.- Strictly adhere to the established incubation times for drug treatment and MTT assay.- Qualify new batches of critical reagents before use in experiments. |
| Cell viability is over 100% at low drug concentrations | - Drug may have a hormetic effect (stimulatory at low doses)- Inaccurate background subtraction- Inconsistent cell growth in control wells | - This can be a real biological effect. Ensure the dose-response curve has a clear inhibitory phase at higher concentrations.- Properly subtract the absorbance of blank wells (media and MTT only).- Ensure control wells are not overgrown, which can lead to cell death and a lower apparent "100%" viability. |
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Milciclib Maleate in research
Welcome to the technical support center for Milciclib Maleate. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the potential off-target effects of this multi-kinase inhibitor during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary and known off-targets of this compound?
A1: this compound is a potent, ATP-competitive inhibitor primarily targeting multiple cyclin-dependent kinases (CDKs) and Tropomyosin receptor kinase A (TrkA).[1][2] Its primary targets include CDK2, CDK1, CDK4, CDK5, and CDK7.[1][3][4] Additionally, it has demonstrated activity against other kinases, indicating a broader selectivity profile. Known off-targets with inhibitory concentrations in the sub-micromolar range include TrkB, TrkC, c-Kit, Abl, and Platelet-Derived Growth Factor Receptor (PDGFR).[5] Milciclib is also a potent binder to the pseudokinase ULK4.[5]
Q2: How can I interpret unexpected phenotypic results in my cell-based assays with this compound?
A2: Unexpected cellular phenotypes when using this compound can often be attributed to its multi-kinase inhibitory nature. The observed effect may not be solely due to the inhibition of the primary target you are investigating. For instance, while you may be studying its effect on the cell cycle through CDK inhibition, concurrent inhibition of TrkA or other off-target kinases could influence signaling pathways related to cell survival, proliferation, or morphology.[6] It is crucial to consider the contribution of all known targets, especially at higher concentrations of the inhibitor.
Q3: What is the recommended starting concentration for in vitro experiments to minimize off-target effects?
A3: To minimize off-target effects, it is advisable to start with a concentration range that is selective for the primary target of interest, if known for your specific research question. A common practice is to use a concentration that is 5 to 10 times higher than the IC50 or Ki value for the primary target.[7] However, given Milciclib's activity against multiple targets in a similar concentration range, achieving complete selectivity may be challenging. A dose-response experiment is highly recommended to distinguish between on-target and potential off-target effects.
Q4: Are there known issues with the solubility or stability of this compound in cell culture?
A4: this compound is soluble in DMSO.[1] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it in the culture medium to the desired final concentration. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. Always use fresh DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[1] For in vivo studies, specific formulations involving propylene glycol and Tween 80 have been used.[1]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in cell viability assays.
-
Potential Cause 1: Cell Cycle State. The inhibitory effect of CDK inhibitors like Milciclib can be highly dependent on the cell cycle phase of the cell population at the time of treatment.[8]
-
Troubleshooting Step: Synchronize your cells before treatment to ensure a more homogenous population. This can be achieved through methods like serum starvation or treatment with cell cycle-blocking agents.
-
-
Potential Cause 2: Assay Endpoint. Different proliferation assays measure different cellular parameters (e.g., metabolic activity in MTT assays vs. DNA content).[9] Inhibition of CDKs can lead to cell cycle arrest without immediate cell death, which can be misinterpreted by certain assays.[9]
-
Troubleshooting Step: Use multiple, complementary assays to assess cell viability and proliferation. For example, combine a metabolic assay with a direct cell counting method or a DNA synthesis assay (e.g., BrdU incorporation).
-
-
Potential Cause 3: Off-Target Effects. At higher concentrations, off-target kinase inhibition may lead to unexpected effects on cell viability.
-
Troubleshooting Step: Perform a careful dose-response analysis and correlate the observed phenotype with the known IC50 values for both primary and off-target kinases.
-
Issue 2: Observed phenotype does not correlate with the inhibition of the intended primary target.
-
Potential Cause: Engagement of an Off-Target Kinase. The observed biological response may be a consequence of Milciclib engaging an alternative, more critical kinase in your experimental model.
-
Troubleshooting Step 1: Literature Review. Thoroughly review the literature for the expression and role of known Milciclib off-targets (e.g., Trk family, c-Kit, Abl, PDGFR) in your specific cell type or disease model.
-
Troubleshooting Step 2: Orthogonal Approaches. Use a more selective inhibitor for your primary target (if available) or employ genetic approaches like siRNA or CRISPR/Cas9 to knockdown the primary target and see if it phenocopies the effect of Milciclib.
-
Data Presentation
Table 1: On-Target and Off-Target Inhibitory Activity of this compound (PHA-848125)
| Target Kinase | IC50 (nM) | Notes |
| Primary Targets | ||
| CDK2/cyclin A | 45 | Potent inhibition of a key cell cycle regulator.[2][3] |
| CDK1/cyclin B | 398 | Inhibition of the primary mitotic kinase.[1] |
| CDK4/cyclin D1 | 160 | Inhibition of a key G1 phase regulator.[1] |
| CDK5/p35 | 265 | Inhibition of a kinase with roles in neuronal function and cancer.[1] |
| CDK7/cyclin H | 150 | Inhibition of the CDK-activating kinase.[1] |
| TrkA | 53 | Potent inhibition of a neurotrophin receptor tyrosine kinase.[2][3] |
| Known Off-Targets | ||
| TrkB/C | <1000 | Cross-reactivity with other Trk family members.[5] |
| c-Kit | <1000 | Inhibition of a receptor tyrosine kinase involved in hematopoiesis and cancer.[5] |
| Abl | <1000 | Inhibition of a non-receptor tyrosine kinase.[5] |
| PDGFR | <1000 | Inhibition of a receptor tyrosine kinase family.[5] |
| ULK4 (pseudokinase) | Ki = 4.4 µM | Potent binder to this pseudokinase.[5] |
Note: Milciclib has been evaluated against a panel of 38 additional kinases, though the complete public dataset is not available. The off-targets listed are those with reported sub-micromolar IC50 values.[2]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase in a biochemical assay.
Materials:
-
Purified recombinant kinase of interest
-
Specific peptide or protein substrate for the kinase
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP solution
-
[γ-33P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)
-
96-well or 384-well plates
-
Phosphocellulose paper or other capture membrane (for radiometric assay)
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare Kinase Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the purified kinase, and its substrate.
-
Serial Dilution of Inhibitor: Prepare a series of dilutions of the this compound stock solution in the kinase reaction buffer. Also, prepare a vehicle control (DMSO only).
-
Plate Inhibitor and Kinase: Add the diluted this compound or vehicle control to the wells of the microplate. Then, add the kinase reaction master mix to each well.
-
Initiate Kinase Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-33P]ATP (or just ATP for non-radiometric assays) to each well.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined amount of time (e.g., 30-60 minutes).
-
Stop Reaction and Detect Signal:
-
Radiometric Assay: Stop the reaction by adding a solution like phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash unbound ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-Based Assay (e.g., ADP-Glo™): Follow the manufacturer's instructions to stop the kinase reaction and then add the detection reagents to measure the amount of ADP produced, which is correlated with kinase activity.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound compared to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tizianalifesciences.com [tizianalifesciences.com]
- 5. Milciclib (PHA-848125) | CDK/TRK inhibitor | Probechem Biochemicals [probechem.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PHA-848125(Milciclib)|CDKA inhibitor|DC Chemicals [dcchemicals.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Milciclib Maleate stability issues in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Milciclib Maleate. It addresses common stability issues and other challenges that may arise during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: this compound powder should be stored at -20°C for long-term stability, where it can be viable for up to three years.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare stock solutions in fresh, high-quality DMSO. To avoid repeated freeze-thaw cycles, which can degrade the compound, the stock solution should be aliquoted into smaller, single-use vials and stored at -80°C for up to one year or -20°C for up to one month.[1][2]
Q3: Can I store my this compound working solutions?
A3: For in vitro experiments, it is best to prepare working solutions from a frozen stock solution just before use.[2] For in vivo experiments, it is strongly recommended to prepare fresh working solutions daily.[3]
Q4: I left my this compound solution at room temperature. Is it still usable?
A4: The stability of this compound at room temperature can depend on the solvent and the duration. While it has been shown to be stable in mouse and human plasma for 24 hours at room temperature, it is generally recommended to minimize the time samples are kept at room temperature.[4][5] If degradation is suspected, it is advisable to use a fresh aliquot.
Q5: What are the primary cellular targets of this compound?
A5: this compound is a potent, ATP-competitive inhibitor of multiple cyclin-dependent kinases (CDKs), with a high affinity for CDK2. It also inhibits other CDKs such as CDK1, CDK4, CDK5, and CDK7, as well as Tropomyosin receptor kinase A (TRKA).[1][3][6][7][8] This inhibition leads to cell cycle arrest, primarily in the G1 phase, and can induce apoptosis.[1][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected experimental results over time. | Degradation of this compound stock solution due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions from powder. Aliquot new stock solutions into single-use vials to minimize freeze-thaw cycles. Always store aliquots at -80°C for long-term use.[1] |
| Instability of the compound in the experimental matrix (e.g., cell culture media) over long incubation periods. | For long-term experiments (e.g., > 72 hours), consider replenishing the media with freshly prepared this compound at regular intervals. | |
| Precipitate formation in the stock or working solution. | Poor solubility due to using old or moisture-absorbed DMSO. | Use fresh, anhydrous grade DMSO for preparing stock solutions.[1] Gentle warming and/or sonication can aid in the dissolution of the compound.[3] |
| The concentration of the working solution is too high for the aqueous-based culture medium. | Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to maintain solubility and minimize solvent toxicity. | |
| Observed cytotoxicity is higher than published data. | Solvent toxicity at higher concentrations. | Prepare a serial dilution of your DMSO stock to ensure the final concentration in your experiment is non-toxic to your specific cell line. Run a vehicle control (DMSO only) at the same final concentration. |
| Variability in results between different batches of the compound. | Differences in purity or handling of the compound. | Always refer to the Certificate of Analysis (CoA) for the specific batch you are using. If inconsistencies persist, contact the supplier for more information. |
Stability and Storage Summary
| Form | Storage Temperature | Shelf Life | Reference |
| Powder | -20°C | 3 years | [1] |
| Stock Solution in DMSO | -80°C | 1 year | [1] |
| Stock Solution in DMSO | -20°C | 1 month | [1][2] |
| Samples in biological matrices | -70°C | Recommended for long-term storage to prevent degradation | [4] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
-
Materials : this compound powder, anhydrous DMSO.
-
Procedure :
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration based on the amount of powder provided. The molecular weight of this compound is 576.6 g/mol .[7]
-
Add the calculated volume of fresh, anhydrous DMSO to the vial.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -80°C.
-
Cell Proliferation Assay (e.g., MTT or CCK-8)
-
Cell Seeding : Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.
-
Drug Treatment :
-
Prepare a serial dilution of this compound from your stock solution in the appropriate cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation : Incubate the plate for the desired duration (e.g., 72 hours).[9]
-
Assay : Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement : Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis : Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. This compound | C29H36N8O5 | CID 46937352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PHA-848125(Milciclib)|CDKA inhibitor|DC Chemicals [dcchemicals.com]
- 9. Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to Milciclib Maleate in cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Milciclib Maleate, focusing on strategies to overcome resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Milciclib is a small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, and CDK5, as well as tropomyosin receptor kinases (Trk) and Src family kinases.[1] Its anti-cancer activity is primarily derived from its ability to block cell cycle progression by inhibiting CDKs, which are crucial for the transition through different phases of the cell cycle.[2] By inhibiting the CDK4/6-Cyclin D complex, Milciclib prevents the phosphorylation of the Retinoblastoma (Rb) protein, keeping it bound to the E2F transcription factor. This blockage prevents the transcription of genes required for the G1 to S phase transition, thereby inducing cell cycle arrest.[3][4]
Q2: My cancer cell line is developing resistance to Milciclib. What are the common molecular mechanisms?
Resistance to CDK inhibitors like Milciclib can arise through several mechanisms, broadly categorized as either cell cycle-specific or non-cell cycle-specific.
-
Cell Cycle-Specific Mechanisms:
-
Loss of Retinoblastoma (Rb) function: Inactivation or mutation of the RB1 gene is a primary mechanism of resistance. Without a functional Rb protein, the cell cycle can progress from G1 to S phase independently of CDK4/6 activity, rendering the drug ineffective.[3][5]
-
Upregulation of Cyclin E-CDK2 Axis: Amplification of the genes encoding Cyclin E1 (CCNE1) or Cyclin E2 (CCNE2), or upregulation of CDK2, can lead to Rb phosphorylation that bypasses the need for CDK4/6.[5][6] However, as Milciclib also inhibits CDK2, this mechanism may be less effective for complete resistance compared to resistance against highly selective CDK4/6 inhibitors.[7]
-
CDK6 Amplification: Increased production of CDK6 can sometimes overcome the inhibitory effects of the drug.[8]
-
-
Non-Cell Cycle-Specific (Bypass) Mechanisms:
-
Activation of PI3K/AKT/mTOR Pathway: This signaling pathway can promote cell proliferation and survival. Its activation, often through the loss of the PTEN tumor suppressor, can reduce the expression of CDK inhibitors like p27, leading to resistance.[9][10]
-
Activation of RAS/MAPK Pathway: Upregulation of pathways involving Fibroblast Growth Factor Receptor (FGFR) can activate the RAS/RAF/MEK/ERK signaling cascade, promoting cell cycle progression independently of CDK4/6.[9][11]
-
Q3: What combination therapies have shown promise in overcoming Milciclib resistance?
Combining Milciclib with other agents is a key strategy to overcome or prevent resistance.
-
Chemotherapeutic Agents: Combination with gemcitabine has shown clinical benefit in patients with refractory solid tumors.[12][13] This suggests Milciclib can help overcome resistance to standard chemotherapy.[13]
-
Tyrosine Kinase Inhibitors (TKIs): In hepatocellular carcinoma (HCC), combining Milciclib with sorafenib demonstrated synergistic anti-tumor activity in preclinical models.[13]
-
Pathway-Specific Inhibitors: For resistance driven by bypass pathways, combining Milciclib with inhibitors of those pathways is a logical approach.
Q4: Can a "drug holiday" resensitize cells to CDK inhibitors?
For some CDK4/6 inhibitors like palbociclib, preclinical studies have shown that a "treatment holiday" can resensitize resistant cancer cells to the drug.[8] This phenomenon was linked to the transfer of resistance via exosomes containing elevated levels of CDK6. While not yet specifically documented for Milciclib, it represents a potential experimental strategy for researchers to explore in vitro.
Troubleshooting Guides
Problem: Decreased Cell Cycle Arrest or Apoptosis with Milciclib Treatment
Your cell line, which was previously sensitive to Milciclib, now shows a reduced percentage of cells in the G1 phase and lower markers of apoptosis (e.g., cleaved PARP, Caspase-3) after treatment.
| Potential Cause | Suggested Troubleshooting Step | Expected Outcome |
| Loss of Rb Protein | Perform a Western blot to check for total Rb protein levels in your resistant line compared to the parental (sensitive) line. | Resistant cells may show a complete absence or significant reduction of the Rb protein band.[5] |
| Upregulation of Cyclin E/CDK2 | Analyze the expression of Cyclin E1 and CDK2 via Western blot or qRT-PCR. | Resistant cells may exhibit significantly higher levels of Cyclin E1 and/or CDK2.[6] |
| Activation of Bypass Pathways | Use Western blotting to probe for phosphorylated (activated) forms of key pathway proteins, such as p-AKT, p-mTOR, and p-ERK, in treated vs. untreated resistant and parental cells. | Resistant cells may maintain high levels of p-AKT or p-ERK even in the presence of Milciclib, indicating pathway activation.[9][10] |
Problem: No Synergistic Effect Observed with a Combination Therapy
You are testing Milciclib in combination with another inhibitor (e.g., a PI3K inhibitor) but are not observing the expected synergistic or additive reduction in cell viability.
| Potential Cause | Suggested Troubleshooting Step | Expected Outcome |
| Incorrect Dosing/Schedule | Run a dose-response matrix experiment, testing various concentrations of both drugs. Also, test different schedules (e.g., sequential vs. concurrent administration). | Identification of an optimal concentration ratio and schedule that produces a synergistic effect (Combination Index < 1). |
| Dominant Alternative Resistance Mechanism | The chosen combination partner may not target the primary resistance mechanism in your cell line. For example, if resistance is due to Rb loss, a PI3K inhibitor may have little effect. | Re-evaluate the underlying resistance mechanism using the steps in the guide above. Select a combination partner that targets the identified mechanism. |
| Cell Line Specificity | The synergistic effect may be cell-type dependent. | Test the combination in a different, well-characterized cancer cell line to validate the combination strategy itself. |
Data Summary Tables
Table 1: Preclinical Efficacy of Milciclib in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| HCT-116 | Colorectal Cancer | 0.275 | [16] |
| RKO | Colorectal Cancer | 0.403 | [16] |
Table 2: Clinical Trial Data for Milciclib Combination Therapies
| Trial Phase | Cancer Type | Combination Agent | Recommended Phase II Dose (Milciclib) | Clinical Benefit | Reference |
| Phase I | Refractory Solid Tumors | Gemcitabine | 80 mg/m²/day | 36% of patients showed clinical benefit (1 PR, 4 SD) | [12] |
| Phase IIa | Sorafenib-Resistant HCC | Monotherapy | 100 mg/day | 64.3% clinical benefit rate (1 PR, 17 SD) | [17] |
Experimental Protocols
Protocol 1: Establishing a Milciclib-Resistant Cell Line
This protocol describes a general method for generating a resistant cell line through continuous exposure to increasing drug concentrations.
-
Determine Initial IC50: Culture the parental cancer cell line and perform a cell viability assay (e.g., MTT or CCK-8) with a range of Milciclib concentrations to determine the initial 50% inhibitory concentration (IC50).
-
Initial Exposure: Begin culturing the parental cells in their standard medium supplemented with a low concentration of Milciclib (e.g., IC20 or IC30).
-
Monitor and Passage: Monitor the cells daily. Initially, a large portion of cells will die. Continue to passage the surviving cells, replacing the medium with fresh, drug-containing medium every 2-3 days. Wait for the proliferation rate to recover to a level similar to the parental line.
-
Dose Escalation: Once the cells are growing steadily, double the concentration of Milciclib in the culture medium.
-
Repeat Cycles: Repeat steps 3 and 4, gradually increasing the drug concentration over several months. The goal is to culture cells that can proliferate in a concentration that is 5-10 times the initial IC50.
-
Validation of Resistance:
-
Confirm the shift in drug sensitivity by performing a new cell viability assay to compare the IC50 of the resistant line to the parental line.
-
Perform molecular analysis (e.g., Western blot for Rb, Cyclin E1) to investigate the mechanism of resistance.
-
Establish frozen stocks of the resistant cell line for future experiments. Culture a batch of resistant cells in drug-free medium for several passages to ensure the resistance phenotype is stable.
-
Protocol 2: Western Blot for Key Resistance Markers
-
Sample Preparation: Grow parental and resistant cells to 80-90% confluency. If investigating pathway activation, treat with Milciclib for a specified time (e.g., 24 hours) before harvesting. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel. Run the gel until adequate separation of protein bands is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in the blocking buffer.
-
Example Antibodies: Anti-Rb, Anti-phospho-Rb (Ser807/811), Anti-Cyclin E1, Anti-CDK2, Anti-p-AKT (Ser473), Anti-AKT, Anti-p-ERK1/2, Anti-ERK1/2, Anti-GAPDH (as a loading control).
-
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to the loading control (GAPDH) to compare expression levels between parental and resistant cell lines.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. tizianalifesciences.com [tizianalifesciences.com]
- 3. Resistance mechanisms and therapeutic strategies of CDK4 and CDK6 kinase targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of CDK4/6 Inhibitor Resistance in Hormone Receptor-positive Breast Cancer and Alternative Treatment Strategies | Anticancer Research [ar.iiarjournals.org]
- 7. Frontiers | Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer [frontiersin.org]
- 8. Unusual mechanism of CDK4/6 inhibitor resistance found, may be reversible [dana-farber.org]
- 9. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. Intrinsic and acquired resistance to CDK4/6 inhibitors and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I dose-escalation study of milciclib in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oatext.com [oatext.com]
- 14. A bi-steric mTORC1-selective inhibitor overcomes drug resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resistance to cyclin-dependent kinase (CDK) 4/6 inhibitors confers cross-resistance to other CDK inhibitors but not to chemotherapeutic agents in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. targetedonc.com [targetedonc.com]
Technical Support Center: Troubleshooting Unexpected Data in Milciclib Maleate Studies
Welcome to the technical support center for researchers utilizing Milciclib Maleate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Milciclib is a potent, orally bioavailable, small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, and CDK7.[1] It also inhibits Tropomyosin receptor kinase A (TrkA).[1] By targeting these kinases, Milciclib disrupts the cell cycle, leading to cell cycle arrest and apoptosis in susceptible cancer cells.[2]
Q2: In which phase of the cell cycle is arrest typically observed with Milciclib treatment?
Typically, CDK inhibitors are expected to cause a G1 phase arrest.[3] Milciclib has been shown to induce a concentration-dependent G1 arrest in several cell lines.[1] However, there are also reports of Milciclib inducing a G2/M phase arrest in certain cancer cell types, such as colorectal cancer cells.[4][5]
Q3: What are the known off-target effects of Milciclib?
Besides its primary targets in the CDK family, Milciclib is also a known inhibitor of TrkA.[1] Researchers should be aware of this activity, as it may contribute to the compound's overall biological effects and could be a source of unexpected phenotypes in cell lines with active TrkA signaling.
Q4: Are there known mechanisms of resistance to Milciclib?
While specific resistance mechanisms to Milciclib are still under investigation, resistance to CDK4/6 inhibitors, in general, can arise from several factors. These include loss or inactivation of the Retinoblastoma (Rb) protein, amplification of CDK6, or upregulation of the Cyclin E/CDK2 pathway.[6]
Troubleshooting Guides
Issue 1: Lower Than Expected Potency in Cell Viability Assays
You have performed a cell viability assay (e.g., MTT, WST-1) and the calculated IC50 value for Milciclib is significantly higher than what has been reported in the literature for your cell line, or you are observing minimal cell death at expected effective concentrations.
| Parameter | Expected Outcome | Unexpected Outcome |
| IC50 Value | Within the nanomolar to low micromolar range (cell line dependent) | Significantly higher IC50 value or no dose-response |
| Maximal Inhibition | Significant reduction in cell viability at higher concentrations | Minimal reduction in cell viability |
Several factors could contribute to the apparent lack of potency. The following workflow can help you systematically troubleshoot the issue.
1. Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of Milciclib.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of Milciclib in complete medium.
-
Remove the medium from the wells and add 100 µL of the Milciclib dilutions. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Issue 2: G2/M Arrest Observed Instead of G1 Arrest
Your cell cycle analysis using propidium iodide (PI) staining and flow cytometry shows an accumulation of cells in the G2/M phase, contrary to the expected G1 arrest for a CDK inhibitor.
| Cell Cycle Phase | Expected Distribution | Unexpected Distribution |
| G1 Phase | Significant increase in cell population | No change or decrease |
| S Phase | Decrease in cell population | Variable |
| G2/M Phase | No significant change or slight decrease | Significant increase in cell population |
While G1 arrest is common for CDK inhibitors, some compounds can induce G2/M arrest in certain cellular contexts.[4] This could be a genuine biological effect in your specific cell line or could be due to experimental artifacts.
1. Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.[7][8]
-
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (ice-cold)
-
PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
-
-
Procedure:
-
Harvest approximately 1 x 10^6 cells by trypsinization or scraping.
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 30 minutes.
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Issue 3: Lack of Apoptosis Induction
You have treated your cells with Milciclib at concentrations that inhibit proliferation, but you do not observe a significant increase in apoptosis using an Annexin V/PI assay.
| Parameter | Expected Outcome | Unexpected Outcome |
| Early Apoptotic Cells (Annexin V+/PI-) | Significant increase | No significant increase |
| Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Increase over time | No significant increase |
The absence of apoptosis could indicate that Milciclib is inducing a different form of cell death (e.g., autophagy) or that the cells are undergoing senescence. It is also possible that the experimental timeframe is not optimal for detecting apoptosis.
1. Apoptosis Detection by Annexin V/PI Staining
This protocol is for differentiating between viable, early apoptotic, and late apoptotic/necrotic cells.[9][10]
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Harvest cells and wash with cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour.
-
2. Western Blot for CDK Pathway Proteins
This protocol is for detecting changes in the expression and phosphorylation of key proteins in the CDK signaling pathway.
-
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK2, anti-phospho-Rb, anti-Cyclin E, anti-p21, anti-p27, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Signaling Pathway Diagram
The following diagram illustrates the canonical CDK/Rb/E2F pathway that is targeted by Milciclib. Understanding this pathway is crucial for interpreting experimental data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer [frontiersin.org]
- 6. g1therapeutics.com [g1therapeutics.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
How to minimize variability in Milciclib Maleate cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Milciclib Maleate in cell-based assays. It offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to help minimize variability and ensure reliable, reproducible results.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound.
| Question | Possible Causes | Suggested Solutions |
| Inconsistent IC50 values between experiments? | 1. Cell passage number and health: High passage numbers can lead to phenotypic drift. Cell health and confluency at the time of treatment can significantly impact results.[1] 2. Reagent variability: Inconsistent lots of serum, media, or other reagents.[2] 3. Assay conditions: Variations in incubation time, temperature, and CO2 levels.[1] 4. Pipetting errors: Inaccurate dispensing of cells or compounds. | 1. Cell Culture Standardization: Use cells within a consistent and low passage number range. Ensure cells are in the exponential growth phase and at a consistent confluency (70-80%) at the time of seeding.[1] 2. Reagent Consistency: Use the same lot of reagents for the duration of a study whenever possible. If not, qualify new lots before use. 3. Standardize Assay Parameters: Maintain consistent incubation times, temperature, and CO2 levels for all experiments. 4. Pipetting Technique: Use calibrated pipettes and employ proper pipetting techniques to ensure accuracy and consistency. |
| High background signal in the assay? | 1. Contamination: Mycoplasma or bacterial contamination can affect cell metabolism and assay readouts. 2. Assay reagent issues: Improper storage or preparation of assay reagents. 3. Phenol red interference: Phenol red in the culture medium can interfere with colorimetric and fluorescent assays. | 1. Routine Contamination Testing: Regularly test cell cultures for mycoplasma and other contaminants. 2. Proper Reagent Handling: Store and prepare assay reagents according to the manufacturer's instructions. 3. Use Phenol Red-Free Medium: For sensitive assays, use phenol red-free medium during the assay period. |
| "Edge effect" observed in 96-well plates? | Increased evaporation in outer wells: The wells on the perimeter of a 96-well plate are more prone to evaporation, leading to changes in media concentration and cell growth.[3][4][5] | 1. Plate Hydration: Fill the outer wells with sterile water or PBS to create a humidity barrier.[3] 2. Use Specialized Plates: Employ plates designed to minimize edge effects, which may have moats or other features to reduce evaporation.[5] 3. Incubator Conditions: Ensure the incubator has high humidity (≥95%) and minimize the frequency and duration of door openings.[5] 4. Randomize Plate Layout: Avoid placing critical samples in the outer wells. |
| Discrepancy between MTT/XTT and ATP-based (CellTiter-Glo) viability assays? | Metabolic effects of Milciclib: As a CDK inhibitor, Milciclib can cause G1 cell cycle arrest, leading to an increase in cell size and mitochondrial mass without an increase in cell number. This can result in an overestimation of cell viability in metabolic assays like MTT.[6][7][8] | 1. Use a DNA-based proliferation assay: Assays that measure DNA content (e.g., CyQUANT) or direct cell counting are less likely to be affected by changes in cell size. 2. Confirm with a secondary assay: Use an alternative method, such as a cytotoxicity assay that measures membrane integrity, to validate results from metabolic assays. |
| Low potency (high IC50) of Milciclib observed? | 1. Compound degradation: Improper storage or handling of this compound stock solutions. 2. High serum concentration: Milciclib may bind to serum proteins, reducing its effective concentration.[2] 3. High cell seeding density: A higher cell number may require a higher concentration of the drug to achieve the same level of inhibition. | 1. Proper Compound Handling: Store this compound stock solutions as recommended by the supplier (typically at -20°C or -80°C) and avoid repeated freeze-thaw cycles. 2. Optimize Serum Concentration: Consider reducing the serum concentration in the culture medium during the drug treatment period. 3. Optimize Seeding Density: Determine the optimal cell seeding density for your specific cell line and assay.[9][10] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent, orally bioavailable, small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, and CDK7.[11] It also inhibits Tropomyosin receptor kinase A (TrkA).[12] By inhibiting CDKs, Milciclib disrupts the cell cycle, leading to G1 phase arrest and subsequent apoptosis in cancer cells.[13]
2. Which cell viability assay is most suitable for this compound?
While MTT and CellTiter-Glo® are commonly used, it's important to be aware of their potential limitations with CDK inhibitors. Milciclib can induce a G1 arrest where cells increase in size and metabolic activity without dividing, which can lead to an overestimation of viability in metabolic assays like MTT.[6][7][8] Therefore, it is recommended to:
-
Use a DNA-based proliferation assay or direct cell counting for a more accurate assessment of cell number.
-
If using a metabolic assay, validate the results with an orthogonal method, such as a cytotoxicity assay measuring membrane integrity.
3. What are the typical IC50 values for this compound?
The IC50 values for this compound can vary depending on the cell line, assay type, and experimental conditions such as incubation time and serum concentration. Below is a summary of reported IC50 values in various cancer cell lines.
| Cell Line | Cancer Type | Assay Type | Incubation Time (h) | IC50 (µM) |
| HCT-116 | Colorectal Cancer | CCK-8 | 72 | 0.275[14] |
| RKO | Colorectal Cancer | CCK-8 | 72 | 0.403[14] |
| A2780 | Ovarian Cancer | CellTiter-Glo | 72 | 0.2[15] |
| HEK-293T | Embryonic Kidney | Not Specified | Not Specified | 1.5[15] |
| T-ALL cell lines (various) | T-cell Acute Lymphoblastic Leukemia | MTT | 72 | ~0.1 - 1[13] |
4. How should I prepare and store this compound?
For in vitro experiments, this compound is typically dissolved in DMSO to create a high-concentration stock solution. This stock solution should be stored at -20°C or -80°C to maintain its stability. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in the appropriate cell culture medium. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.5%) and consistent across all wells, including controls.
5. How does Milciclib's inhibition of TrkA contribute to its anti-cancer activity?
The Nerve Growth Factor (NGF)-TrkA signaling pathway is involved in the proliferation, survival, and migration of various cancer cells.[16][17] By inhibiting TrkA, Milciclib can block these pro-tumorigenic signals, adding to its anti-cancer effects beyond CDK inhibition.
Experimental Protocols
Cell Viability/Proliferation Assay using CellTiter-Glo®
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well opaque-walled plates (suitable for luminescence)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Dilute the cells in complete culture medium to the optimized seeding density.
-
Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.
-
Include wells with medium only for background measurement.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium at 2X the final desired concentrations.
-
Remove 100 µL of medium from each well and add 100 µL of the 2X this compound dilutions.
-
Include vehicle control wells (medium with the same final concentration of DMSO as the treated wells).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[18][19]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[19]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[19]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[19]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: A typical workflow for a cell-based assay with this compound.
Signaling Pathway Diagrams
This compound Inhibition of the Cell Cycle Pathway
Milciclib primarily targets Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle progression. By inhibiting CDK2/4/6, Milciclib prevents the phosphorylation of the Retinoblastoma protein (pRb). This keeps pRb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby blocking the transcription of genes required for S-phase entry and leading to G1 cell cycle arrest.
Caption: Milciclib's mechanism of action on the cell cycle.
This compound Inhibition of the TrkA Signaling Pathway
Milciclib also inhibits the Tropomyosin receptor kinase A (TrkA). The binding of Nerve Growth Factor (NGF) to TrkA induces receptor dimerization and autophosphorylation, activating downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways. These pathways promote cell proliferation, survival, and migration. Milciclib's inhibition of TrkA blocks these signals.
Caption: Milciclib's inhibitory effect on the TrkA signaling pathway.
References
- 1. youtube.com [youtube.com]
- 2. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Blog [midsci.com]
- 5. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 6. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biocompare.com [biocompare.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Frontiers | Targeting the Nerve Growth Factor Signaling Impairs the Proliferative and Migratory Phenotype of Triple-Negative Breast Cancer Cells [frontiersin.org]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 19. ulab360.com [ulab360.com]
Addressing poor Milciclib Maleate bioavailability in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor oral bioavailability of Milciclib Maleate in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound (also known as PHA-848125AC) is an orally active, potent inhibitor of several cyclin-dependent kinases (CDKs) and Tropomyosin receptor kinase A (TrkA).[1][2] These kinases are crucial in cell cycle regulation and are often dysregulated in cancer, making Milciclib a promising anti-cancer agent.[1] However, like many kinase inhibitors, this compound's effectiveness when administered orally can be limited by poor bioavailability, meaning a low fraction of the administered dose reaches the systemic circulation to exert its therapeutic effect.
Q2: What are the known physicochemical properties of this compound that may contribute to its poor oral bioavailability?
A2: this compound's inherent physicochemical properties present challenges for oral absorption. A key factor is its low aqueous solubility . For a drug to be absorbed from the gastrointestinal tract, it must first dissolve in the gut fluids. Poor solubility can lead to incomplete dissolution and, consequently, low absorption.
Q3: What biological factors can limit the oral bioavailability of this compound in animal models?
A3: Several biological barriers can reduce the amount of this compound that enters the bloodstream after oral administration. These include:
-
First-Pass Metabolism: After absorption from the gut, blood flows directly to the liver before entering the systemic circulation. The liver contains enzymes, such as Cytochrome P450 3A4 (CYP3A4), that can metabolize and inactivate drugs.[2][3] This "first-pass effect" can significantly reduce the amount of active drug reaching the rest of the body.
-
Efflux by Transporters: The cells lining the intestines contain transporter proteins, like P-glycoprotein (P-gp), that can actively pump drugs back into the gut lumen, preventing their absorption.[2] Milciclib has been identified as a substrate for the efflux transporter ABCG2 (also known as BCRP), which can contribute to reduced systemic exposure.
Troubleshooting Guide for Poor Bioavailability in Animal Studies
This guide provides a structured approach to identifying and addressing the causes of poor oral bioavailability of this compound in your animal experiments.
Problem 1: Low and Variable Plasma Concentrations of this compound
Possible Cause 1: Poor Aqueous Solubility
-
Evidence: Inconsistent or low plasma concentrations (Cmax and AUC) across individual animals in the same dose group. Visual inspection of dosing solution for precipitation.
-
Suggested Solutions & Experimental Protocols:
-
Formulation Optimization:
-
Protocol 1: Preparation of a Solubilizing Formulation (Illustrative Example)
-
Vehicle Selection: Screen various pharmaceutically acceptable vehicles for their ability to dissolve this compound. Common choices include:
-
Aqueous solutions with co-solvents (e.g., PEG 300, PEG 400, Propylene Glycol).
-
Lipid-based formulations (e.g., oils, self-emulsifying drug delivery systems - SEDDS).
-
Surfactant solutions (e.g., Tween 80, Cremophor EL).
-
-
Solubility Testing:
-
Prepare saturated solutions of this compound in each vehicle.
-
Equilibrate for 24-48 hours at a controlled temperature.
-
Centrifuge to pellet undissolved drug.
-
Analyze the supernatant for drug concentration using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).
-
-
Formulation Preparation: Based on solubility data, prepare a homogenous and stable dosing formulation. For example, a formulation could consist of this compound in a mixture of PEG 400, Tween 80, and water.
-
In Vivo Evaluation: Dose the optimized formulation to a cohort of animals and compare the pharmacokinetic profile to the initial formulation.
-
-
-
Data Presentation: Illustrative Comparison of Formulations
-
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | Tmax (h) |
| Suspension in Water | 20 | 150 ± 50 | 600 ± 200 | 2.0 |
| Solution in 20% PEG 400 | 20 | 450 ± 100 | 2500 ± 500 | 1.0 |
Note: The data in this table is for illustrative purposes to demonstrate the expected trend and is not actual data for this compound.
Possible Cause 2: Extensive First-Pass Metabolism
-
Evidence: Significantly lower AUC after oral administration compared to intravenous (IV) administration (if data is available). High levels of Milciclib metabolites in plasma or excreta.
-
Suggested Solutions & Experimental Protocols:
-
Co-administration with a CYP3A4 Inhibitor:
-
Protocol 2: In Vivo CYP3A4 Inhibition Study
-
Inhibitor Selection: Choose a known inhibitor of the relevant animal's CYP3A enzymes (e.g., ketoconazole for rodents and canines).
-
Dosing Regimen:
-
Administer the CYP3A4 inhibitor to a group of animals at a dose known to effectively inhibit the enzyme.
-
After an appropriate pre-treatment time, administer this compound orally.
-
Include a control group that receives only this compound.
-
-
Pharmacokinetic Analysis: Collect blood samples at various time points and analyze for Milciclib concentration. Compare the Cmax and AUC between the inhibitor-treated and control groups. A significant increase in these parameters in the presence of the inhibitor suggests that first-pass metabolism is a major contributor to poor bioavailability.
-
-
-
Possible Cause 3: Efflux by Transporters (e.g., P-glycoprotein)
-
Evidence: Lower than expected plasma concentrations despite good in vitro permeability in cell-based assays that lack efflux transporters.
-
Suggested Solutions & Experimental Protocols:
-
Co-administration with a P-gp Inhibitor:
-
Protocol 3: In Vivo P-gp Inhibition Study
-
Inhibitor Selection: Select a potent P-gp inhibitor relevant to the animal model (e.g., elacridar).
-
Dosing Regimen:
-
Administer the P-gp inhibitor to a group of animals.
-
Subsequently, administer this compound orally.
-
A control group receiving only this compound is essential for comparison.
-
-
Pharmacokinetic Analysis: Measure and compare the plasma concentration-time profiles of Milciclib in both groups. A significant increase in oral bioavailability in the inhibitor-treated group points to P-gp mediated efflux as a limiting factor.
-
-
-
Problem 2: Difficulty in Achieving Therapeutically Relevant Plasma Concentrations
Possible Cause: Combination of Low Solubility and High First-Pass Metabolism
-
Evidence: Even with improved formulations, the systemic exposure of this compound remains below the target therapeutic range established from in vitro studies.
-
Suggested Solutions:
-
Advanced Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs): Dispersing Milciclib in a polymer matrix in an amorphous state can significantly enhance its dissolution rate and extent.
-
Lipid-Based Formulations (e.g., SEDDS): These formulations can improve solubility and may also inhibit P-gp and/or reduce first-pass metabolism by promoting lymphatic absorption.
-
Nanoparticle Formulations: Reducing the particle size of Milciclib to the nanometer range can increase the surface area for dissolution.
-
-
Alternative Routes of Administration for Preclinical Studies:
-
For initial efficacy and toxicology studies where establishing a target plasma concentration is critical, consider alternative routes that bypass the gastrointestinal tract and first-pass metabolism, such as intravenous (IV) or intraperitoneal (IP) injection. This will help to understand the intrinsic activity of the compound.
-
-
Visualizations
Caption: Factors contributing to poor oral bioavailability and their experimental manifestation.
Caption: Troubleshooting workflow for addressing poor oral bioavailability.
References
Best practices for storing and handling Milciclib Maleate
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Milciclib Maleate, alongside troubleshooting guides and frequently asked questions (FAQs) for its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the maleate salt form of Milciclib, an orally bioavailable small molecule inhibitor of multiple cyclin-dependent kinases (CDKs) and Tropomyosin receptor kinase A (TRKA).[1][2] Its primary mechanism of action involves the inhibition of CDK2, with additional activity against CDK1, CDK4, and CDK7.[3][4] By inhibiting these kinases, Milciclib disrupts the cell cycle, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[4][5] The inhibition of TRKA, a neurotrophin receptor often mutated in various cancers, also contributes to its anti-neoplastic activity.[4]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial for maintaining its stability and activity. For long-term storage, the solid powder should be stored at -20°C for up to one year, or at -80°C for up to two years.[3] Stock solutions prepared in a solvent should be stored at -80°C.[3] It is important to keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in DMSO and insoluble in water and ethanol.[6] For in vitro experiments, a stock solution can be prepared by dissolving the compound in fresh, anhydrous DMSO.[6] If the compound does not dissolve readily, gentle warming or sonication may be used to aid dissolution. For in vivo studies, specific formulations are required due to the poor aqueous solubility. A common vehicle involves a mixture of solvents such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[7]
Q4: Is this compound stable in solution?
A4: The stability of this compound in solution can vary depending on the solvent and storage conditions. Stock solutions in DMSO are stable for up to 2 years at -80°C and 1 year at -20°C.[3] However, the stability in aqueous solutions or cell culture media is limited. It is recommended to prepare fresh dilutions in media for each experiment and to minimize the time the compound spends in aqueous solutions before being added to cells. Some studies have shown that Milciclib can be unstable in certain matrices at room temperature, so it is advisable to keep samples on ice during preparation and to store them at -70°C to prevent degradation.[8]
Data Presentation
Inhibitory Activity of Milciclib
| Target Enzyme | IC₅₀ (nM) |
| Cyclin A/CDK2 | 45 |
| TRKA | 53 |
| Cyclin H/CDK7 | 150 |
| Cyclin D1/CDK4 | 160 |
| Cyclin E/CDK2 | 363 |
| Cyclin B/CDK1 | 398 |
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.[3]
Solubility of Milciclib
| Solvent | Solubility |
| DMSO | ≥ 17 mg/mL (≥ 36.91 mM) |
| Water | Insoluble |
| Ethanol | Insoluble |
| In vivo formulation | ≥ 2 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of Compound in Cell Culture Media | - Poor aqueous solubility of this compound.- High final concentration of the compound.- Interaction with components in the media or serum. | - Ensure the final DMSO concentration in the media is low (typically ≤ 0.5%) to maintain solubility.- Prepare fresh dilutions from a concentrated DMSO stock solution just before use.- Briefly vortex or sonicate the diluted solution before adding it to the cells.- Consider using a serum-free or low-serum media for the initial incubation period if precipitation is severe. |
| Inconsistent or Non-reproducible IC₅₀ Values | - Variability in cell seeding density.- Differences in incubation time.- Degradation of the compound in stock solutions or working dilutions.- Inconsistent assay conditions (e.g., temperature, ATP concentration in kinase assays). | - Standardize cell seeding protocols and ensure even cell distribution in multi-well plates.- Use a consistent incubation time for all experiments.- Prepare fresh working dilutions for each experiment and aliquot stock solutions to avoid repeated freeze-thaw cycles.- For kinase assays, ensure the ATP concentration is consistent and near the Km for the specific kinase.[7] |
| Lack of Expected Biological Activity | - Inactive compound due to improper storage or handling.- Cell line is resistant to CDK or TRKA inhibition.- Insufficient concentration or incubation time. | - Verify the storage conditions and age of the compound. Test a fresh vial if possible.- Confirm the expression of target CDKs and TRKA in your cell line via Western blot or other methods.- Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment.- Check for the phosphorylation status of downstream targets like Rb to confirm target engagement. |
| High Background in Western Blots for Phospho-proteins | - Non-specific antibody binding.- Inadequate blocking.- High concentration of primary or secondary antibody. | - Use a high-quality, validated antibody specific for the phosphorylated target.- Optimize blocking conditions (e.g., use 5% BSA in TBST for phospho-antibodies).- Titrate primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.- Ensure thorough washing steps between antibody incubations. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from a concentrated DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified incubator.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Western Blot for Cell Cycle and Apoptosis Markers
This protocol outlines the steps to analyze the protein expression of key cell cycle and apoptosis markers following this compound treatment.
-
Cell Lysis: Treat cells with this compound at the desired concentrations and for the appropriate time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Cyclin D1, p-Rb, total Rb, cleaved PARP, cleaved Caspase-3, Bcl-2, BAX) overnight at 4°C.[9][10][11][12][13][14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
Milciclib's Inhibition of the Cell Cycle
Caption: Milciclib inhibits CDK4/6 and CDK2, preventing Rb phosphorylation and blocking cell cycle progression from G1 to S phase.
TRKA Signaling Pathway Inhibition by Milciclib
Caption: Milciclib inhibits the TRKA receptor, blocking downstream signaling pathways involved in cell survival and proliferation.
Experimental Workflow for Evaluating Milciclib Efficacy
Caption: A typical experimental workflow to assess the in vitro and in vivo efficacy of this compound.
References
- 1. tizianalifesciences.com [tizianalifesciences.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C29H36N8O5 | CID 46937352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Synergistic Potential of Milciclib Maleate and Gemcitabine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the synergistic potential of combining Milciclib Maleate with Gemcitabine. While direct preclinical studies detailing the synergistic effects of this specific combination are not extensively published, this guide synthesizes available clinical data, the known mechanisms of each agent, and findings from similar combination therapies to build a strong rationale for their synergistic use. Detailed experimental protocols are provided to facilitate further investigation into this promising therapeutic strategy.
Introduction to Milciclib and Gemcitabine
Milciclib is a potent, orally available, small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, and CDK5. By targeting CDKs, Milciclib disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.
Gemcitabine is a nucleoside analog and a well-established chemotherapeutic agent. It acts as an antimetabolite, incorporating into DNA during replication and leading to chain termination and inhibition of DNA synthesis, ultimately inducing cell death in rapidly dividing cancer cells.[1]
The combination of a cell cycle inhibitor like Milciclib with a DNA-damaging agent like Gemcitabine presents a rational approach to enhance anti-tumor efficacy. By arresting cells in specific phases of the cell cycle, Milciclib may sensitize them to the cytotoxic effects of Gemcitabine.
Clinical Evidence of Combination Efficacy
A Phase I dose-escalation study in patients with refractory solid tumors has provided the most direct evidence for the clinical potential of the Milciclib and Gemcitabine combination. The study established the safety and tolerability of the combination and identified a recommended Phase II dose.[2]
Table 1: Summary of Phase I Clinical Trial of Milciclib with Gemcitabine [2]
| Parameter | Finding |
| Study Population | Patients with refractory solid tumors |
| Dosage | Recommended Phase II dose: Milciclib 80 mg/m²/day (7 days on/7 days off) and Gemcitabine 1000 mg/m² (days 1, 8, 15 of a 28-day cycle) |
| Safety and Tolerability | The combination was well-tolerated with manageable toxicities. |
| Clinical Benefit | Encouraging clinical benefit was observed in approximately 36% of patients, including those refractory to Gemcitabine. |
| Pharmacokinetics | Concomitant treatment with Gemcitabine did not alter the pharmacokinetics of orally administered Milciclib. |
These clinical findings support further investigation into the synergistic effects of this combination. A Phase II clinical trial in patients with advanced non-small cell lung cancer (NSCLC) has also been planned.[3]
Hypothesized Synergistic Mechanism of Action
While direct preclinical studies on the synergistic mechanism of Milciclib and Gemcitabine are limited, a strong hypothesis can be formulated based on their individual mechanisms of action and data from studies combining Gemcitabine with other CDK inhibitors.
Gemcitabine primarily exerts its cytotoxic effects during the S-phase of the cell cycle by inhibiting DNA synthesis.[4][5] Milciclib, as a pan-CDK inhibitor, can induce cell cycle arrest, potentially in the G1 phase by inhibiting CDK4/6 and at the G1/S and G2/M transitions by inhibiting CDK2 and CDK1, respectively.[6]
The proposed synergistic interaction involves a two-pronged attack:
-
Sensitization through Cell Cycle Arrest: Milciclib-induced G1 arrest may lead to an accumulation of cells at the G1/S boundary. Upon release from this block, a synchronized population of cells would enter the S-phase, making them more susceptible to the DNA-damaging effects of Gemcitabine.
-
Inhibition of DNA Damage Repair: Gemcitabine incorporation into DNA leads to DNA damage and activation of DNA damage response (DDR) pathways, which are often dependent on CDK activity.[7][8][9] By inhibiting CDKs, Milciclib can impair the DDR, preventing the cancer cells from repairing the Gemcitabine-induced damage and thereby enhancing apoptosis. Studies combining Gemcitabine with ATR inhibitors have shown that blocking the DDR pathway is a key mechanism of synergy.[8]
Caption: Hypothesized synergy of Milciclib and Gemcitabine.
Experimental Protocols for Evaluating Synergy
To formally assess the synergistic potential of Milciclib and Gemcitabine, a series of in vitro and in vivo experiments are necessary. The following are detailed protocols for key assays.
In Vitro Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the drugs, individually and in combination, on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10]
-
Drug Treatment: Treat cells with a range of concentrations of Milciclib and Gemcitabine, both as single agents and in combination at fixed ratios. Include untreated and solvent-treated controls.[11]
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug and the combination. Use the Chou-Talalay method to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by the drug combination.
Protocol:
-
Cell Treatment: Treat cells with Milciclib, Gemcitabine, or the combination at their respective IC50 concentrations for 48 or 72 hours.[15][16]
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Annexin V Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[17][18]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.[19]
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of the drug combination on cell cycle distribution.
Protocol:
-
Cell Treatment: Treat cells with Milciclib, Gemcitabine, or the combination for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[20][21]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.[22][23]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[21]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Tumor Model
This assay evaluates the anti-tumor efficacy of the combination in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.[24][25][26]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment groups: vehicle control, Milciclib alone, Gemcitabine alone, and the combination of Milciclib and Gemcitabine. Administer drugs according to a predetermined schedule (e.g., Milciclib orally daily, Gemcitabine intraperitoneally twice weekly).
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Compare tumor growth inhibition between the different treatment groups.
Conclusion
The combination of this compound and Gemcitabine holds significant promise as a synergistic anti-cancer therapy. The available clinical data demonstrates good tolerability and encouraging clinical benefit. Based on the known mechanisms of each drug and evidence from similar combination therapies, the synergistic effect is likely driven by Milciclib-induced sensitization of cancer cells to Gemcitabine through cell cycle modulation and inhibition of DNA damage repair. The provided experimental protocols offer a robust framework for researchers to further investigate and quantify the synergistic potential of this combination, paving the way for future clinical development.
References
- 1. massivebio.com [massivebio.com]
- 2. Phase I dose-escalation study of milciclib in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. The Effect of Gemcitabine on Cell Cycle Arrest and microRNA Signatures in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic modeling of cell cycle and apoptotic effects of gemcitabine on pancreatic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gemcitabine and ATR inhibitors synergize to kill PDAC cells by blocking DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. research.bangor.ac.uk [research.bangor.ac.uk]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. selleckchem.com [selleckchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. kumc.edu [kumc.edu]
- 18. scispace.com [scispace.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 23. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 24. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 25. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 26. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pan-CDK Inhibitors: Milciclib Maleate vs. Dinaciclib
In the landscape of cancer therapeutics, pan-cyclin-dependent kinase (CDK) inhibitors have emerged as a promising strategy to target the dysregulated cell cycle machinery inherent in many malignancies. This guide provides a detailed, data-driven comparison of two notable pan-CDK inhibitors: Milciclib Maleate and Dinaciclib. Aimed at researchers, scientists, and drug development professionals, this document objectively evaluates their performance based on available preclinical and clinical data, offering insights into their mechanisms of action, efficacy, and safety profiles.
Mechanism of Action and Target Specificity
Both Milciclib and Dinaciclib exert their anti-cancer effects by inhibiting multiple CDKs, key regulators of cell cycle progression and transcription. However, their target specificity and potency differ, influencing their biological effects and potential therapeutic applications.
This compound is an orally bioavailable small molecule that primarily inhibits CDK2, with significant activity against other CDKs including CDK1, CDK4, CDK5, and CDK7.[1][2][3] Notably, Milciclib also demonstrates inhibitory activity against Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase implicated in the growth and survival of various tumors.[2][4] This dual inhibition of both cell cycle and growth factor signaling pathways may offer a broader anti-tumor activity.
Dinaciclib , on the other hand, is a potent inhibitor of CDK1, CDK2, CDK5, and CDK9.[5] Its strong inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the suppression of transcription of key anti-apoptotic proteins like Mcl-1, contributing to its pro-apoptotic activity.[6][7] Dinaciclib is administered intravenously.[8]
Comparative Efficacy: In Vitro Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and Dinaciclib against various CDK-cyclin complexes. It is important to note that these values are derived from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
| Target Enzyme | This compound IC50 (nM) | Dinaciclib IC50 (nM) |
| CDK1/Cyclin B | 398[6] | 3 |
| CDK2/Cyclin A | 45[6] | 1 |
| CDK2/Cyclin E | 363[6] | 1 |
| CDK4/Cyclin D1 | 160[6] | - |
| CDK5/p25 | - | 1 |
| CDK5/p35 | 265[9] | - |
| CDK7/Cyclin H | 150[6] | - |
| CDK9/Cyclin T1 | - | 4 |
| TrkA | 53[6] | - |
Data Interpretation: Based on the available data, Dinaciclib generally exhibits greater potency against CDK1, CDK2, and CDK9 in the low nanomolar range. Milciclib shows potent inhibition of CDK2 and TrkA, with moderate activity against other CDKs. The broader spectrum of Milciclib, including CDK4 and CDK7, may translate to different effects on cell cycle progression compared to Dinaciclib.
Preclinical and In Vivo Studies
Both inhibitors have demonstrated significant anti-tumor activity in a variety of preclinical cancer models.
This compound has shown efficacy in models of hepatocellular carcinoma, thymic carcinoma, and colorectal cancer.[1][3][10] In a murine orthotopic model of human hepatocellular carcinoma, Milciclib in combination with sorafenib synergistically suppressed tumor growth by downregulating c-Myc.[1] In colorectal cancer cell lines, Milciclib demonstrated a radiosensitizing effect by disrupting the G2/M checkpoint and impairing DNA repair mechanisms.[3]
Dinaciclib has shown potent preclinical activity in models of ovarian cancer, thyroid cancer, and acute myeloid leukemia (AML).[6][9][11] In platinum-resistant ovarian cancer models, Dinaciclib was highly efficacious and its activity was not influenced by cisplatin resistance.[12] In MLL-rearranged AML, Dinaciclib induced potent apoptotic and antitumor effects, significantly prolonging survival in mouse models.[6]
Clinical Development and Safety Profile
Both this compound and Dinaciclib have undergone clinical evaluation in various cancer types.
This compound has been evaluated in Phase 1 and 2 clinical trials for solid tumors, including hepatocellular carcinoma and thymic carcinoma, demonstrating a manageable safety profile.[2][10]
Dinaciclib has been investigated in multiple clinical trials for both solid tumors and hematologic malignancies.[13][14] Common adverse events associated with Dinaciclib include hematologic toxicities such as neutropenia and thrombocytopenia, as well as gastrointestinal effects and fatigue.[8][15]
Experimental Protocols
To provide a comprehensive understanding of the data presented, this section outlines the general methodologies for key experiments used to evaluate CDK inhibitors.
Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
General Protocol:
-
Reagents: Recombinant CDK/cyclin complexes, kinase buffer, ATP (often radiolabeled, e.g., [γ-³²P]ATP), substrate peptide (e.g., histone H1 or a specific peptide substrate), and the test inhibitor at various concentrations.
-
Procedure:
-
The kinase, substrate, and inhibitor are incubated together in the kinase buffer.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, typically by adding a solution like EDTA or by spotting the reaction mixture onto a filter membrane.
-
The amount of phosphorylated substrate is quantified. If using a radiolabeled ATP, this can be done using a scintillation counter. For non-radioactive methods, techniques like fluorescence polarization or specific antibodies against the phosphorylated substrate can be used.
-
-
Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. The IC50 value is calculated using a non-linear regression analysis.
Cell Proliferation (MTT) Assay
Objective: To assess the effect of a compound on the metabolic activity and proliferation of cancer cells.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test inhibitor (e.g., Milciclib or Dinaciclib) and incubated for a specified duration (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for a few hours (e.g., 2-4 hours) to allow viable cells to reduce the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation) is then determined.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
General Protocol:
-
Cell Implantation: A specific number of human cancer cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: The mice are randomized into treatment and control groups. The test compound (e.g., Milciclib or Dinaciclib) is administered according to a specific dosing schedule and route (e.g., oral gavage for Milciclib, intravenous injection for Dinaciclib). The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Mouse body weight is also monitored as an indicator of toxicity.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or when signs of excessive toxicity are observed.
-
Data Analysis: Tumor growth curves are plotted for each group. The efficacy of the treatment is assessed by comparing the tumor growth inhibition in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed differences.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To further elucidate the functional context of these inhibitors, the following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways affected and a typical experimental workflow.
Caption: Simplified CDK signaling pathway and points of intervention for Milciclib and Dinaciclib.
Caption: General experimental workflow for the preclinical evaluation of CDK inhibitors.
Conclusion
This compound and Dinaciclib are both potent pan-CDK inhibitors with distinct target profiles and demonstrated anti-cancer activity. Dinaciclib exhibits high potency against CDKs crucial for both cell cycle progression and transcription, leading to potent pro-apoptotic effects. Milciclib, with its dual inhibition of CDKs and TrkA, offers a broader mechanism of action that may be advantageous in specific cancer contexts. The choice between these inhibitors for further research or clinical development will depend on the specific cancer type, its underlying molecular drivers, and the desired therapeutic outcome. This guide provides a foundational comparison to aid in these critical decisions, underscoring the importance of continued research to fully elucidate the therapeutic potential of these and other pan-CDK inhibitors.
References
- 1. oatext.com [oatext.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Frontiers | Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer [frontiersin.org]
- 4. Implementing Patient-Derived Xenografts to Assess the Effectiveness of Cyclin-Dependent Kinase Inhibitors in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chondrex.com [chondrex.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Dinaciclib as an effective pan-cyclin dependent kinase inhibitor in platinum resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. 4.6. CDK4 Enzyme Inhibition Assay [bio-protocol.org]
- 15. merckmillipore.com [merckmillipore.com]
Validating Milciclib Maleate's On-Target Effects: A Comparative Guide to CRISPR-Based and Traditional Methods
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of using CRISPR-Cas9 technology versus traditional biochemical and cellular assays to validate the on-target effects of the kinase inhibitor, Milciclib Maleate. This document outlines the experimental framework for each approach, presents detailed protocols, and offers a clear comparison to aid in the selection of the most appropriate validation strategy.
This compound is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs) and tropomyosin receptor kinase A (TrkA).[1][2][3][4] Its mechanism of action involves the inhibition of these kinases, leading to cell cycle arrest and apoptosis in cancer cells.[2][4] Validating that the observed cellular effects of Milciclib are a direct result of its interaction with these intended targets is a critical step in its preclinical and clinical development.
The Power of CRISPR for On-Target Validation
CRISPR-Cas9 gene editing has emerged as a revolutionary tool for precise drug target identification and validation.[5] This technology allows for the specific knockout or modification of genes encoding the drug's putative targets. By comparing the phenotypic effects of the drug in wild-type cells versus cells lacking the target protein, researchers can definitively attribute the drug's activity to its on-target engagement. This approach offers significant advantages over traditional methods by providing a clean genetic background for studying drug-target interactions.[6]
Experimental Workflow for CRISPR-Based Validation of this compound
The core principle of this workflow is to assess whether the knockout of Milciclib's target genes (CDK2, CDK4, NTRK1, etc.) phenocopies the effects of the drug and whether the drug loses its efficacy in cells lacking these targets.
Detailed Experimental Protocol for CRISPR Validation
1. gRNA Design and Lentiviral Vector Construction:
- Design at least three to four single guide RNAs (sgRNAs) targeting the coding regions of CDK2, CDK4, and NTRK1 using a publicly available design tool (e.g., CHOPCHOP).
- Synthesize and clone the designed sgRNA sequences into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
2. Lentivirus Production and Cell Line Transduction:
- Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids.
- Harvest the lentiviral particles and determine the viral titer.
- Transduce a cancer cell line known to be sensitive to Milciclib (e.g., A549 lung carcinoma) with the lentivirus at a low multiplicity of infection (MOI) to ensure single viral integration per cell.
- Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
3. Validation of Target Gene Knockout:
- Expand the selected cell populations.
- Confirm the knockout of CDK2, CDK4, and TrkA at the protein level using Western blotting.
- (Optional) Verify the gene disruption at the DNA level by Sanger sequencing of the target locus.
4. Phenotypic Assays:
- Seed wild-type and knockout cells in 96-well plates.
- Treat the cells with a dose-response range of this compound for 72 hours.
- Assess cell viability using an MTT or CellTiter-Glo assay to determine the IC50 values.
- For cell cycle analysis, treat cells with Milciclib at the IC50 concentration for 24 hours, stain with propidium iodide, and analyze by flow cytometry.
- To measure apoptosis, treat cells as for cell cycle analysis, stain with Annexin V and a viability dye, and analyze by flow cytometry.
5. Data Analysis:
- Compare the IC50 values of this compound in wild-type versus knockout cell lines. A significant increase in the IC50 in the knockout lines indicates on-target activity.
- Analyze the cell cycle profiles to determine if the knockout of the target genes phenocopies the G1/S arrest induced by Milciclib.
- Quantify the percentage of apoptotic cells to confirm that the drug-induced apoptosis is dependent on the presence of its targets.
This compound Signaling Pathway
Milciclib primarily targets CDKs, which are key regulators of the cell cycle. By inhibiting CDK2 and CDK4, Milciclib prevents the phosphorylation of the retinoblastoma protein (pRb), thereby blocking the G1/S transition and halting cell proliferation. Its inhibition of TrkA can also contribute to its anti-cancer effects by disrupting pro-survival signaling pathways.
Comparison with Alternative On-Target Validation Methods
While CRISPR provides definitive genetic evidence, other methods are also valuable for characterizing the on-target effects of kinase inhibitors.
| Method | Principle | Advantages | Disadvantages |
| CRISPR-Cas9 Knockout | Genetic ablation of the target protein. | Unambiguous on-target validation; stable and heritable modification. | Time-consuming to generate knockout lines; potential for off-target gene editing. |
| Biochemical Kinase Assays | In vitro measurement of kinase activity in the presence of the inhibitor. | High-throughput; provides quantitative IC50 values for direct target inhibition.[7][8][9] | Lacks cellular context; does not account for cell permeability or intracellular ATP concentrations.[7] |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[10][11][12] | Confirms direct target engagement in a cellular environment; label-free.[13] | Lower throughput than biochemical assays; requires a specific antibody for detection. |
| RNA interference (RNAi) | Silencing of the target gene expression using siRNAs or shRNAs. | Faster than generating stable knockout lines. | Often results in incomplete protein knockdown; potential for significant off-target effects.[6] |
| Chemical Proteomics | Affinity-based pulldown of drug targets from cell lysates followed by mass spectrometry. | Unbiased identification of direct and indirect drug targets. | Can be technically challenging; may identify non-specific binders. |
Conclusion
Validating the on-target effects of a drug candidate like this compound is paramount for its successful development. CRISPR-Cas9 technology offers a powerful and precise method for unequivocally linking a drug's mechanism of action to its intended molecular targets. While traditional methods such as biochemical assays and CETSA remain valuable for initial screening and confirming direct binding, the genetic evidence provided by CRISPR is becoming the gold standard for on-target validation. By employing a multi-faceted approach that combines genetic, biochemical, and cellular methods, researchers can build a robust data package to support the continued development of promising therapeutics like this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N,1,4,4-Tetramethyl-8-((4-(4-methylpiperazin-1-yl)phenyl)amino)-4,5-dihydro-1H-pyrazolo(4,3-h)quinazoline-3-carboxamide | C25H32N8O | CID 16718576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. criver.com [criver.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Combination Therapy of Milciclib Maleate and Sorafenib in Hepatocellular Carcinoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the combination therapy of Milciclib Maleate and Sorafenib for the treatment of Hepatocellular Carcinoma (HCC). It objectively evaluates the performance of this combination against monotherapy alternatives, supported by preclinical and clinical experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Introduction
Hepatocellular Carcinoma (HCC) remains a challenging malignancy with limited therapeutic options, particularly in advanced stages. Sorafenib, a multi-kinase inhibitor, has been a standard first-line treatment, but acquired resistance and toxicity limit its long-term efficacy. This has spurred research into combination therapies to enhance anti-tumor activity and overcome resistance mechanisms. This compound is a small molecule, orally active, pan-cyclin-dependent kinase (CDK) inhibitor that has shown anti-cancer activity in various tumor models, including HCC.[1] The combination of Milciclib and Sorafenib represents a promising strategy by targeting distinct but complementary signaling pathways involved in HCC pathogenesis.
Preclinical studies have demonstrated a synergistic anti-HCC effect when combining Milciclib with Sorafenib.[1] This synergism is attributed, at least in part, to the dual targeting of pathways that converge on the downregulation of the oncoprotein c-Myc.[1] While clinical data on the combination is still emerging, a Phase IIa clinical trial of Milciclib monotherapy in patients with Sorafenib-resistant or intolerant HCC has shown promising clinical activity and a manageable safety profile, providing a strong rationale for further investigation of its use in combination regimens.[2][3][4]
Preclinical Data: Synergistic Anti-Tumor Efficacy
In vitro and in vivo preclinical studies have consistently demonstrated the synergistic anti-proliferative and pro-apoptotic effects of combining Milciclib and Sorafenib in HCC models.
In Vitro Synergism
The combination of Milciclib and Sorafenib has been shown to be more effective at inhibiting the proliferation of HCC cell lines than either agent alone. This synergistic effect allows for the use of lower concentrations of each drug to achieve a significant anti-proliferative response.
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Reference |
| MHCC97-H | Milciclib | Not explicitly stated | < 1 (indicative of synergism) | [1] |
| Sorafenib | Not explicitly stated | |||
| Milciclib + Sorafenib | Not explicitly stated | |||
| HepG2 | Milciclib + Sorafenib | Not explicitly stated | Synergistic effects observed | [1] |
| MHCC97-L | Milciclib + Sorafenib | Not explicitly stated | Synergistic effects observed | [1] |
Note: While the source article confirms synergism with a Combination Index (CI) of less than 1, specific IC50 values for the combination in MHCC97-H cells were not provided in the text. The synergistic effects were also observed in HepG2 and MHCC97-L cell lines.
In Vivo Efficacy in an Orthotopic HCC Mouse Model
The synergistic anti-tumor activity of the Milciclib and Sorafenib combination was further validated in an orthotopic mouse model of human HCC, using MHCC97-H cells implanted in the liver of nude mice.[1] Tumor growth was monitored by measuring serum levels of human α-fetoprotein (hAFP).[1]
| Treatment Group | Mean Reduction in hAFP Levels (%) | Tumor Growth Inhibition | Reference |
| Vehicle | Baseline | - | [1] |
| Milciclib | 60-70% | Significant | [1] |
| Sorafenib | 60-70% | Significant | [1] |
| Milciclib + Sorafenib | >95% | Remarkable Synergistic Inhibition | [1] |
These results indicate a pronounced synergistic effect of the combination therapy in inhibiting tumor growth in a clinically relevant animal model.[1]
Mechanism of Action: A Dual-Pronged Attack
The enhanced efficacy of the Milciclib and Sorafenib combination stems from their distinct but complementary mechanisms of action, which converge on critical pathways for HCC cell proliferation and survival.
Signaling Pathways
Milciclib, as a pan-CDK inhibitor, primarily targets the cell cycle machinery, leading to cell cycle arrest. Sorafenib, a multi-kinase inhibitor, blocks receptor tyrosine kinases (RTKs) involved in angiogenesis and cell proliferation. The combination of these two agents leads to a more profound and sustained inhibition of downstream signaling pathways, ultimately resulting in the downregulation of the key oncogene c-Myc.[1]
Molecular Effects
-
Milciclib: As a pan-CDK inhibitor, Milciclib induces cell cycle arrest by inhibiting CDK1, CDK2, CDK4, CDK5, and CDK7.[1] It also inhibits c-Src kinase.[1]
-
Sorafenib: Sorafenib inhibits the Raf/MEK/ERK pathway and receptor tyrosine kinases like VEGFR and PDGFR, thereby suppressing tumor-cell proliferation and angiogenesis.
-
Combination: The combination therapy leads to a synergistic downregulation of c-Myc, a critical transcription factor that drives cell proliferation and is often overexpressed in HCC.[1] Additionally, the combination more effectively upregulates cell cycle inhibitors such as p21, p27, and p57 compared to either drug alone.[1]
Clinical Trial Data
While preclinical data strongly support the combination of Milciclib and Sorafenib, clinical trials directly evaluating this combination in HCC are in early stages. However, a Phase IIa trial of Milciclib monotherapy in Sorafenib-resistant or -intolerant patients provides valuable insights into its clinical activity and safety.
Phase IIa Monotherapy Trial of Milciclib in Sorafenib-Resistant/Intolerant HCC (NCT03109886)
This multi-center, single-arm trial evaluated the safety and efficacy of Milciclib (100 mg once daily, 4 days on/3 days off) in patients with unresectable or metastatic HCC who had progressed on or were intolerant to Sorafenib.[3][5]
| Parameter | Result | Reference |
| Number of Evaluable Patients | 28 | [3] |
| Clinical Benefit Rate (at 6 months) | 64.3% | [3] |
| Median Time to Progression (TTP) | 5.9 months | [3] |
| Median Progression-Free Survival (PFS) | 5.9 months | [3] |
| Objective Response Rate (ORR) | 3.6% (Partial Response) | [3] |
| Stable Disease | 60.7% | [3] |
| Safety | Well-tolerated with manageable toxicities. No drug-related deaths reported. | [3][4] |
| Common Adverse Events | Diarrhea, nausea, asthenia, fatigue | [4][5] |
The promising results of this trial in a difficult-to-treat patient population underscore the potential of Milciclib in HCC and provide a strong rationale for its investigation in combination with other agents like Sorafenib.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate further research.
Cell Proliferation (WST-1) Assay
This colorimetric assay measures the metabolic activity of viable cells to determine cell proliferation.
-
Cell Seeding: HCC cells (e.g., MHCC97-H) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours.[6][7]
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of Milciclib, Sorafenib, or their combination. Control wells receive vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
WST-1 Reagent Addition: 10 µL of WST-1 reagent is added to each well.[6][7]
-
Final Incubation: The plates are incubated for 1-4 hours at 37°C.[6][7]
-
Absorbance Measurement: The absorbance of the samples is measured at 450 nm using a microplate reader. The reference wavelength is typically >600 nm.[6][7]
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined using appropriate software (e.g., GraphPad Prism).
Orthotopic HCC Mouse Model
This in vivo model recapitulates the growth of HCC in the liver microenvironment.
-
Cell Preparation: Human HCC cells (e.g., MHCC97-H) are cultured, harvested, and resuspended in a mixture of PBS and Matrigel.[8]
-
Animal Model: Athymic nude mice are used for the study.
-
Surgical Procedure: Mice are anesthetized, and a small incision is made to expose the liver. The cell suspension is then injected into the left lobe of the liver.[8] The incision is closed with sutures.
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring serum levels of human α-fetoprotein (hAFP) at regular intervals.[1]
-
Treatment: Once tumors are established, mice are randomized into treatment groups and treated orally with vehicle, Milciclib, Sorafenib, or the combination.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., Western blotting, immunohistochemistry). Serum is collected for final hAFP measurement.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in tissue or cell lysates.
-
Protein Extraction: Protein lysates are prepared from HCC cells or tumor tissues.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., c-Myc, p21, p27, β-actin).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software.
ApoTox-Glo™ Triplex Assay
This assay sequentially measures viability, cytotoxicity, and apoptosis in the same sample well.[9]
-
Cell Plating and Treatment: Cells are plated in a 96-well plate and treated with the compounds of interest as described for the WST-1 assay.[10]
-
Viability/Cytotoxicity Measurement:
-
Apoptosis (Caspase-3/7 Activity) Measurement:
Conclusion and Future Directions
The combination of this compound and Sorafenib presents a compelling therapeutic strategy for HCC. Preclinical evidence strongly suggests a synergistic anti-tumor effect, driven by the dual targeting of cell cycle and key signaling pathways, leading to a significant downregulation of c-Myc.[1] Clinical data for Milciclib monotherapy in Sorafenib-resistant HCC patients are encouraging, demonstrating clinical benefit and a manageable safety profile.[3][5]
Future research should focus on:
-
Clinical Trials: Conducting well-designed clinical trials to evaluate the safety and efficacy of the Milciclib and Sorafenib combination in patients with advanced HCC.
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this combination therapy.
-
Resistance Mechanisms: Investigating potential mechanisms of resistance to the combination therapy to develop strategies to overcome them.
This guide provides a foundational overview for researchers and drug development professionals interested in the therapeutic potential of combining Milciclib and Sorafenib in HCC. The provided data and protocols should serve as a valuable resource for further investigation in this promising area of oncology research.
References
- 1. oatext.com [oatext.com]
- 2. tizianalifesciences.com [tizianalifesciences.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Tiziana reveals positive results for Milciclib in liver cancer trial [clinicaltrialsarena.com]
- 5. ascopubs.org [ascopubs.org]
- 6. 細胞計数・セルヘルス分析 [sigmaaldrich.com]
- 7. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. An Orthotopic Implantation Mouse Model of Hepatocellular Carcinoma with Underlying Liver Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ApoTox-Glo™ Triplex Assay Protocol [promega.com]
- 10. promega.com [promega.com]
A Comparative Guide to Milciclib Maleate and Other TrkA Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Milciclib Maleate and other prominent Tropomyosin receptor kinase A (TrkA) inhibitors, Larotrectinib and Entrectinib. The information is intended to assist researchers in making informed decisions for their preclinical and clinical studies.
Introduction to TrkA Inhibition in Oncology
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a crucial role in the development and function of the nervous system.[1] However, genetic alterations such as gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes can lead to the production of constitutively active Trk fusion proteins. These fusion proteins act as oncogenic drivers, promoting cell proliferation, survival, and tumor growth across various cancer types.[2] This has led to the development of targeted therapies that specifically inhibit Trk signaling.
This compound is a dual inhibitor, targeting both cyclin-dependent kinases (CDKs) and TrkA.[3][4] In contrast, Larotrectinib is a highly selective inhibitor of all three Trk proteins (pan-Trk inhibitor), while Entrectinib is a multi-kinase inhibitor targeting Trk proteins, as well as ROS1 and ALK.[5][6] This guide will delve into the comparative efficacy, mechanisms of action, and experimental data supporting the use of these inhibitors.
Comparative Efficacy: Preclinical Data
The following table summarizes the in vitro inhibitory activity of this compound, Larotrectinib, and Entrectinib against Trk kinases.
| Inhibitor | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Other Key Targets | Selectivity Profile |
| This compound | 53[3] | - | - | CDKs (CDK2 IC50: 45 nM)[3] | Dual CDK/TrkA inhibitor |
| Larotrectinib | 5-11[7] | 5-11[7] | 5-11[7] | None | Highly selective for Trk kinases |
| Entrectinib | 1.7[6] | 0.1[6] | 0.1[6] | ROS1 (IC50: 0.2 nM), ALK (IC50: 1.6 nM)[6] | Multi-kinase inhibitor (Trk, ROS1, ALK) |
Mechanism of Action and Signaling Pathways
TrkA activation, typically by its ligand Nerve Growth Factor (NGF), leads to receptor dimerization and autophosphorylation of specific tyrosine residues. This initiates downstream signaling cascades, primarily the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are crucial for cell survival, proliferation, and differentiation.[8] Trk inhibitors, including Milciclib, Larotrectinib, and Entrectinib, act as ATP-competitive inhibitors, binding to the kinase domain of Trk proteins and preventing their phosphorylation and subsequent activation of these downstream pathways.[5][6]
Below is a diagram illustrating the TrkA signaling pathway and the point of inhibition by these drugs.
Figure 1. TrkA signaling pathway and inhibitor action.
Comparative Efficacy: Clinical Data
The clinical efficacy of these TrkA inhibitors has been evaluated in various cancer types. The following table summarizes key findings from clinical trials.
| Inhibitor | Cancer Type(s) | Key Clinical Trial Findings | Reference(s) |
| This compound | Thymic Carcinoma (TC) and B3 Thymoma (B3T) | Phase II (NCT01011439, NCT01301391): 3-month Progression-Free Survival (PFS) of 44.4% and 54.2%, respectively. Overall Response Rates (ORR) were 3.7% and 4.2%.[9] | [9] |
| Hepatocellular Carcinoma (HCC) | Phase IIa (NCT03109886): In sorafenib-resistant/intolerant patients, the clinical benefit rate was 64.3%. Median PFS was 5.9 months.[10] | [10] | |
| Larotrectinib | NTRK fusion-positive solid tumors | Pooled analysis of three trials (NCT02122913, NCT02576431, NCT02637687): Investigator-assessed ORR of 75%.[5][11] | [5][11] |
| Entrectinib | NTRK fusion-positive solid tumors | Integrated analysis of three trials (STARTRK-2, STARTRK-1, ALKA-372-001): ORR of 63.5%. Median PFS was 11.2 months.[5] | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of TrkA inhibitors. Below are outlines for key experimental protocols.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of the inhibitor required to reduce the activity of the TrkA kinase by 50% (IC50).
Figure 2. Workflow for an in vitro kinase inhibition assay.
Detailed Protocol:
-
Plate Inhibitors: Serially dilute the test compounds (Milciclib, Larotrectinib, Entrectinib) in a 96-well or 384-well plate.
-
Prepare Kinase Reaction Mix: Prepare a solution containing recombinant TrkA kinase, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.
-
Initiate Reaction: Add the kinase reaction mix to the wells containing the inhibitors.
-
Incubate: Allow the kinase reaction to proceed at room temperature for a specified time (e.g., 60 minutes).
-
Detect Activity: Stop the reaction and add a detection reagent. For example, the ADP-Glo™ Kinase Assay measures the amount of ADP produced, which is proportional to kinase activity.[12]
-
Measure Signal: Read the luminescent or fluorescent signal using a plate reader.
-
Data Analysis: Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with TrkA inhibitors.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells known to be driven by TrkA signaling (e.g., KM12C cells with a TPM3-NTRK1 fusion) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the TrkA inhibitors for a specified duration (e.g., 72 hours).
-
Add Reagent: Add MTT or MTS reagent to each well and incubate for 1-4 hours.[8][13] Metabolically active cells will convert the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate spectrophotometer.[8][13]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 for each inhibitor.
In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of TrkA inhibitors in a living organism.
Figure 3. Workflow for an in vivo xenograft tumor model.
Detailed Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of TrkA-dependent cancer cells (e.g., SH-SY5Y cells overexpressing TrkB, or cells with NTRK fusions) into the flank of immunodeficient mice (e.g., nude or SCID mice).[14]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into different treatment groups: vehicle control, Milciclib, Larotrectinib, and Entrectinib. Administer the drugs at predetermined doses and schedules (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Endpoint: At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., western blotting for target engagement).
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups.
Conclusion
This compound, Larotrectinib, and Entrectinib are all potent inhibitors of TrkA signaling with demonstrated anti-cancer activity. The choice of inhibitor for research or clinical development will depend on the specific context.
-
This compound offers the unique advantage of dual CDK and TrkA inhibition, which could be beneficial in cancers where both pathways are dysregulated.
-
Larotrectinib provides a highly selective and potent inhibition of the Trk pathway, making it an ideal tool for studying the specific effects of Trk signaling and for treating cancers solely driven by NTRK fusions.
-
Entrectinib presents a broader spectrum of activity, targeting Trk, ROS1, and ALK, which could be advantageous in cancers with these co-occurring alterations or where the specific driver is unknown.
The experimental protocols outlined in this guide provide a framework for the direct comparison of these and other TrkA inhibitors, enabling researchers to generate robust and reliable data to guide their drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. targetedonc.com [targetedonc.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A Tale of Two TrkA Inhibitor Trials: Same Target, Divergent Results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. targetedonc.com [targetedonc.com]
- 11. FDA approves larotrectinib for solid tumors with NTRK gene fusions | FDA [fda.gov]
- 12. promega.com [promega.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers for Milciclib Maleate Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of biomarkers for predicting sensitivity to Milciclib Maleate, a potent inhibitor of multiple cyclin-dependent kinases (CDKs). By presenting key experimental data, detailed methodologies, and visual representations of cellular pathways and workflows, this document aims to facilitate informed decisions in research and drug development.
Introduction to this compound
This compound (also known as PHA-848125AC) is a small molecule inhibitor targeting a range of CDKs, including CDK1, CDK2, CDK4, CDK5, and CDK7.[1] It also exhibits inhibitory activity against Tropomyosin receptor kinase A (TrkA) and Src family kinases. By disrupting the cell cycle, Milciclib has demonstrated anti-tumor activity in various preclinical models and clinical trials, including in thymic carcinoma, hepatocellular carcinoma (HCC), and colorectal cancer.[1][2][3] The identification of reliable biomarkers is crucial for patient stratification and for maximizing the therapeutic potential of Milciclib.
Comparative Analysis of Biomarkers
The sensitivity to CDK inhibitors is often dictated by the status of key cell cycle regulatory proteins. This section compares the evidence for potential biomarkers of sensitivity to Milciclib and other CDK inhibitors.
Retinoblastoma Protein (Rb)
The retinoblastoma protein is a key substrate of CDK4/6 and a critical tumor suppressor that controls the G1/S cell cycle checkpoint. Loss of Rb function is a well-established mechanism of resistance to CDK4/6 inhibitors like palbociclib.[4] Preclinical data support the hypothesis that cell lines with lower baseline Rb expression are less sensitive to these inhibitors.[4]
While direct comparative studies on Milciclib sensitivity in Rb-positive versus Rb-negative cell lines are not extensively published, the mechanism of action of Milciclib as a pan-CDK inhibitor suggests that Rb status is a critical determinant of its efficacy. Milciclib has been shown to impair the phosphorylation of Rb at CDK2 and CDK4 specific sites.[5]
p16 (CDKN2A)
The p16 protein, encoded by the CDKN2A gene, is an endogenous inhibitor of CDK4/6. Loss of p16 expression is a common event in many cancers and is predicted to increase reliance on CDK4/6 for cell cycle progression, thereby conferring sensitivity to CDK4/6 inhibitors.[6] In melanoma cell lines, loss of CDKN2A has been shown to predict sensitivity to the CDK4/6 inhibitor PD0332991.[6] One study has suggested that Milciclib may inhibit the proliferation of esophageal squamous cell carcinoma cells by targeting CDKN2A.
p21 (CDKN1A) and p27 (CDKN1B)
p21 and p27 are members of the CIP/KIP family of CDK inhibitors that can bind to and inhibit the activity of CDK2/cyclin E and CDK2/cyclin A complexes. The role of p21 and p27 in sensitivity to CDK inhibitors is complex. Some studies suggest that the redistribution of p21 and p27 from CDK4/6 to CDK2 complexes upon treatment with CDK4/6 inhibitors is crucial for inducing cell cycle arrest. Preclinical studies have shown that Milciclib treatment can lead to an increase in p21 and p27 expression.[5]
miR-221
MicroRNAs are small non-coding RNAs that can regulate gene expression. Overexpression of miR-221 has been linked to the downregulation of the CDK inhibitor p27KIP1 and is associated with hepatocarcinogenesis.[1] Preclinical studies have shown that Milciclib can suppress tumor growth in a miR-221-induced HCC mouse model, suggesting that high levels of miR-221 could be a potential biomarker for Milciclib sensitivity in HCC.[1]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of Milciclib and other CDK inhibitors against various cancer cell lines, highlighting the impact of biomarker status where data is available.
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Key Biomarker Status (if known) | Reference |
| HCT116 | Colorectal Cancer | 0.275 | - | [3] |
| RKO | Colorectal Cancer | 0.403 | - | [3] |
| A2780 | Ovarian Carcinoma | 0.2 | - | [5] |
| T-ALL Cell Lines (various) | T-cell Acute Lymphoblastic Leukemia | Varies (nM to µM range) | - | [7] |
Table 2: Comparison of IC50 Values for Different CDK Inhibitors
| Inhibitor | Target CDKs | Representative IC50 (nM) | Key Biomarker Dependencies |
| This compound | CDK1, 2, 4, 5, 7, TrkA, Src | CDK2/cyclin A: 45 | Rb, potentially p16, p21/p27, miR-221 |
| Palbociclib | CDK4, CDK6 | CDK4: 11, CDK6: 16 | Rb proficiency, p16 loss, Cyclin D1 amplification |
| Ribociclib | CDK4, CDK6 | CDK4: 10, CDK6: 39 | Rb proficiency, p16 loss, Cyclin D1 amplification |
| Abemaciclib | CDK4, CDK6 | CDK4: 2, CDK6: 10 | Rb proficiency, p16 loss, Cyclin D1 amplification |
Signaling Pathways and Experimental Workflows
Milciclib's Mechanism of Action in Cell Cycle Control
Caption: Milciclib inhibits multiple CDKs, blocking Rb phosphorylation and cell cycle progression.
Experimental Workflow for Biomarker Validation
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. ch.promega.com [ch.promega.com]
- 3. promega.com [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 6. Loss of CDKN2A expression is a frequent event in primary invasive melanoma and correlates with sensitivity to the CDK4/6 inhibitor PD0332991 in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Navigating Resistance: A Comparative Guide to Milciclib Maleate and Other CDK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to selective CDK4/6 inhibitors such as palbociclib, ribociclib, and abemaciclib presents a significant challenge in cancer therapy. This guide provides a comparative overview of Milciclib Maleate, a pan-CDK inhibitor, and its potential role in overcoming acquired resistance to CDK4/6-targeted therapies. While direct experimental cross-resistance studies involving Milciclib are not extensively available in the current body of published literature, this document synthesizes information on its mechanism of action, the known mechanisms of resistance to other CDK inhibitors, and provides detailed experimental protocols to facilitate further research in this critical area.
Comparison of Kinase Inhibitory Profiles
This compound distinguishes itself from the first-generation CDK4/6 inhibitors by targeting a broader spectrum of cyclin-dependent kinases. This pan-inhibitory profile suggests a potential advantage in scenarios where resistance to selective CDK4/6 inhibition is driven by the upregulation of other CDKs, such as CDK2.
| Inhibitor | Primary CDK Targets | Other Key Kinase Targets |
| This compound (PHA-848125AC) | CDK1, CDK2, CDK4 | TRKA |
| Palbociclib (Ibrance) | CDK4, CDK6 | - |
| Ribociclib (Kisqali) | CDK4, CDK6 | - |
| Abemaciclib (Verzenio) | CDK4, CDK6 | CDK9 |
Mechanisms of Acquired Resistance to CDK4/6 Inhibitors
Understanding the molecular basis of resistance to selective CDK4/6 inhibitors is crucial for developing subsequent therapeutic strategies. Preclinical and clinical studies have identified several key mechanisms:
-
Loss of Retinoblastoma (Rb) Protein: As the primary target of the Cyclin D-CDK4/6 complex, the loss or inactivation of Rb renders cells insensitive to CDK4/6 inhibition.
-
Upregulation of Cyclin E1 and CDK2 Activity: Increased expression of Cyclin E1, which complexes with CDK2, can phosphorylate Rb independently of CDK4/6, thereby bypassing the inhibitory effect of drugs like palbociclib.[1][2] This is a common mechanism of acquired resistance.
-
Amplification of CDK6 or CDK4: Increased copies of the CDK6 or CDK4 genes can lead to higher protein levels, requiring higher drug concentrations to achieve inhibition.
-
Activation of Bypass Signaling Pathways: Upregulation of pathways such as the PI3K/AKT/mTOR and MAPK signaling cascades can promote cell cycle progression independently of the CDK4/6 axis.[3]
Hypothesized Cross-Resistance Profile of this compound
Given that a primary mechanism of resistance to CDK4/6 inhibitors involves the upregulation of the Cyclin E-CDK2 axis, it is hypothesized that this compound, with its potent inhibitory activity against CDK2, may overcome this form of resistance.[1][4] By targeting CDK2, Milciclib could potentially inhibit the proliferation of cancer cells that have become dependent on this bypass pathway after developing resistance to more selective CDK4/6 inhibitors. However, it is important to note that direct preclinical or clinical studies confirming this hypothesis are currently limited.
Experimental Protocols
To facilitate further investigation into the cross-resistance profiles of this compound and other CDK inhibitors, detailed protocols for key experiments are provided below.
Generation of CDK4/6 Inhibitor-Resistant Cell Lines
Objective: To develop cell line models of acquired resistance to CDK4/6 inhibitors for subsequent drug sensitivity testing.
Protocol:
-
Cell Culture: Culture a cancer cell line of interest (e.g., MCF-7, T47D for breast cancer) in its recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Initial Drug Exposure: Begin by treating the cells with the selected CDK4/6 inhibitor (e.g., palbociclib) at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), which should be predetermined via a dose-response assay.
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of the CDK4/6 inhibitor in a stepwise manner. This process can take several months.
-
Maintenance Culture: Maintain the resistant cell line in a medium containing a constant, high concentration of the CDK4/6 inhibitor to ensure the stability of the resistant phenotype.
-
Verification of Resistance: Regularly assess the IC50 of the resistant cell line compared to the parental cell line using a cell viability assay to confirm the degree of resistance. A significant increase in IC50 (e.g., >10-fold) indicates the successful generation of a resistant line.[5]
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of CDK inhibitors in parental and resistant cell lines.
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the CDK inhibitor (e.g., this compound, palbociclib) for 72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curves to determine the IC50 values.
Western Blot Analysis
Objective: To investigate changes in the expression and phosphorylation of key proteins in the CDK signaling pathway.
Protocol:
-
Cell Lysis: Treat cells with the CDK inhibitor for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-Rb, total Rb, Cyclin E1, CDK2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
CDK Signaling Pathway and Points of Inhibition
Caption: Simplified CDK signaling pathway and inhibitor targets.
Experimental Workflow for Cross-Resistance Studies
Caption: Workflow for assessing Milciclib sensitivity in resistant cells.
References
- 1. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin E overexpression confers resistance to the CDK4/6 specific inhibitor palbociclib in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Early Adaptation and Acquired Resistance to CDK4/6 Inhibition in Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Resistance to cyclin-dependent kinase (CDK) 4/6 inhibitors confers cross-resistance to other CDK inhibitors but not to chemotherapeutic agents in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of Milciclib Maleate and Roscovitine in vitro
An essential guide for researchers, scientists, and drug development professionals evaluating cyclin-dependent kinase inhibitors.
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of drugs. By targeting the enzymes that regulate the cell cycle, these inhibitors can selectively induce cell cycle arrest and apoptosis in rapidly dividing cancer cells. This guide provides a detailed in vitro comparison of two prominent CDK inhibitors: Milciclib Maleate and Roscovitine.
Mechanism of Action
Both this compound and Roscovitine are small molecule inhibitors that function by competing with ATP for the binding site on cyclin-dependent kinases.[1][2] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby disrupting cell cycle progression and inducing apoptosis.[3][4] While both compounds target CDKs, their selectivity and potency against different CDK isoforms vary, leading to potentially different biological outcomes.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the in vitro inhibitory activities and cellular effects of this compound and Roscovitine.
Table 1: Comparative Inhibitory Activity (IC50) against Cyclin-Dependent Kinases
| Target Kinase | This compound IC50 (nM) | Roscovitine IC50 (µM) |
| CDK1/cyclin B | 398[5] | 0.65[6] |
| CDK2/cyclin A | 45[5] | 0.7[6] |
| CDK2/cyclin E | 363[5] | ~0.7 |
| CDK4/cyclin D1 | 160[5] | >100[2] |
| CDK5/p35 | 265[7] | 0.2[6] |
| CDK7/cyclin H | 150[5] | ~0.2-0.7[2] |
| CDK9/cyclin T1 | Not widely reported | ~0.7[8] |
Note: IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Table 2: Comparative Effects on Cancer Cell Lines
| Parameter | This compound | Roscovitine |
| Cell Lines Tested | A2780 (ovarian), T-ALL cell lines, Colorectal cancer cell lines[3][5][9] | NCI-60 panel, MDA-MB-231 (breast), Glioblastoma cell lines, Cervical carcinoma cell lines[4][10][11][12] |
| Effect on Cell Cycle | Induces G1 phase arrest in a concentration-dependent manner.[3][5] | Blocks cell cycle in G0, G1, S, or G2/M depending on the dose, time, and cell line.[2] |
| Induction of Apoptosis | Induces apoptosis in a dose-dependent manner in colorectal cancer cells.[9] | Induces apoptosis in various cancer cell lines, including breast cancer and glioblastoma.[10][11] For instance, in MDA-MB-231 cells, 72 hours of treatment with 10 µg/ml roscovitine induced apoptosis in 93.8% of cells.[10] |
| Reported GI50/IC50 | A2780 (ovarian cancer): IC50 = 0.2 µM (72h)[5] | Average IC50 of about 15 µM across various cancer cell lines.[2] HeLa (cervical cancer): IC50 = 13.79 ± 3.30 µmol/L (72h)[12] |
Experimental Protocols
Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
General Protocol:
-
Reaction Setup: A typical kinase reaction is set up in a multi-well plate containing the purified kinase, a suitable buffer system, and a specific peptide substrate.
-
Inhibitor Addition: The test compound (this compound or Roscovitine) is added at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period.
-
Quenching: The reaction is stopped by the addition of a solution containing EDTA.
-
Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified. For example, the ADP-Glo™ Kinase Assay measures ADP formed, which is converted to ATP and then to a luminescent signal.[1]
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
General Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[13]
-
Incubation: The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[14]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570-590 nm using a microplate reader.[14]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 or IC50 value is determined.
Apoptosis Assay (Annexin V Staining)
Objective: To detect and quantify apoptosis (programmed cell death) induced by a compound.
General Protocol:
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Washing: The cells are washed with cold phosphate-buffered saline (PBS).
-
Resuspension: The cell pellet is resuspended in 1X Binding Buffer.
-
Staining: Fluorochrome-conjugated Annexin V and a viability dye like Propidium Iodide (PI) are added to the cell suspension.[15][16] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in apoptotic cells, while PI stains necrotic cells with compromised membranes.[17][18]
-
Incubation: The cells are incubated in the dark at room temperature for 10-15 minutes.[15]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[19]
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified CDK signaling pathway and points of inhibition.
Caption: Experimental workflow for in vitro comparison.
References
- 1. promega.com [promega.com]
- 2. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development [biodiscovery.pensoft.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. A phase I trial of the selective oral cyclin-dependent kinase inhibitor seliciclib (CYC202; R-Roscovitine), administered twice daily for 7 days every 21 days - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Exploring the Relationship between the Inhibition Selectivity and the Apoptosis of Roscovitine-Treated Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Milciclib Maleate
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of Milciclib Maleate, a potent inhibitor of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinase A (TRKA). Adherence to these procedures is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. Milciclib is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be managed as a hazardous chemical waste.
Core Principles of this compound Disposal
Due to its cytotoxic nature, all materials contaminated with this compound must be segregated and disposed of following stringent protocols for hazardous pharmaceutical waste. The primary disposal method for cytotoxic waste is typically high-temperature incineration at a permitted treatment facility[2][3]. Under no circumstances should this compound or its contaminated materials be flushed down the drain or disposed of in regular trash[2].
Personal Protective Equipment (PPE)
Before handling this compound in any form (powder, in solvent, or as waste), personnel must be equipped with appropriate PPE to minimize exposure.[4][5][6]
| PPE Component | Specification |
| Gloves | Two pairs of chemotherapy-grade, powder-free nitrile gloves. |
| Gown | Disposable, impermeable, long-sleeved gown with cuffed sleeves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Respiratory | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form to avoid inhalation. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.
1. Waste Segregation at the Point of Generation:
-
Immediately upon completion of experimental work, segregate all this compound-contaminated waste from other laboratory waste streams.
-
This includes, but is not limited to:
-
Unused or expired this compound powder or solutions.
-
Empty vials and packaging that directly contained the compound.
-
Contaminated labware (e.g., pipette tips, tubes, flasks, syringes).
-
Contaminated PPE (gloves, gown, etc.).
-
Spill cleanup materials.
-
2. Waste Containment:
-
Sharps: All contaminated sharps (needles, scalpels, etc.) must be placed directly into a designated cytotoxic sharps container[5]. These containers are rigid, puncture-resistant, and clearly labeled.
-
Solid Waste: Place non-sharp solid waste (e.g., contaminated vials, pipette tips, gloves, gowns) into a primary, sealable, clear plastic bag[5][7].
-
Liquid Waste: Collect contaminated liquid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Packaging and Labeling:
-
Securely seal the primary clear plastic bag containing solid waste.
-
Place this sealed bag into a secondary, labeled cytotoxic waste bag (typically purple or another designated color)[6][7]. This practice of double-bagging enhances safety[7].
-
Label all waste containers (sharps, solid, and liquid) clearly with "Cytotoxic Waste," "Hazardous Waste," and the specific chemical name "this compound." Follow your institution's specific labeling requirements.
4. Storage Pending Disposal:
-
Store sealed and labeled cytotoxic waste containers in a designated, secure area away from general laboratory traffic.
-
This storage area should be clearly marked with appropriate hazard symbols.
5. Final Disposal:
-
Arrange for the collection of the cytotoxic waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Ensure all required documentation, such as a hazardous waste manifest, is completed accurately. The final disposal will be conducted at an approved waste disposal plant, typically via incineration[1][2].
Experimental Workflow and Logical Relationships
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Spill Management Protocol
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and contamination.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill zone.
-
Don PPE: Wear the full PPE ensemble described above.
-
Contain the Spill:
-
Powder: Gently cover the spill with absorbent pads to prevent aerosolization. DO NOT dry sweep.
-
Liquid: Absorb the spill using absorbent pads or a spill kit specifically designed for cytotoxic drugs.
-
-
Clean the Area: Working from the outside of the spill inward, carefully collect all contaminated materials and place them into the cytotoxic solid waste stream (double-bagged). Clean the spill area with a suitable detergent and water, then decontaminate with an appropriate agent as recommended by your institution's EHS office.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as cytotoxic waste.
-
Report the Incident: Document and report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
References
- 1. PHA-848125(Milciclib)|802539-81-7|MSDS [dcchemicals.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 6. sps.nhs.uk [sps.nhs.uk]
- 7. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
Personal protective equipment for handling Milciclib Maleate
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Milciclib Maleate, an investigational inhibitor of cyclin-dependent kinases (CDKs). Adherence to these procedures is essential to ensure personnel safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Due to its cytotoxic potential as an antineoplastic agent, stringent handling precautions are required to prevent occupational exposure. The following Personal Protective Equipment (PPE) is mandatory when handling this compound in solid (powder) or solution form.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Two pairs of chemotherapy-tested nitrile gloves. Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured. | Prevents skin contact and absorption. Double-gloving provides an additional barrier against potential contamination during glove removal. |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. A full-face shield should be worn if there is a risk of splashing. | Protects eyes from splashes, aerosols, and dust particles. |
| Body Protection | Disposable, solid-front, back-closure chemotherapy gown made of a low-lint, impervious material. Cuffs should be tucked into the outer glove. | Prevents contamination of personal clothing and skin. The specific design minimizes the risk of frontal contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator is required when handling the powder form outside of a containment device (e.g., fume hood). | Minimizes the risk of inhaling aerosolized powder. |
Operational Plan: Step-by-Step Handling and Disposal
This section outlines the procedural workflow for the safe handling and disposal of this compound.
2.1. Preparation and Handling
-
Designated Area: All handling of this compound, especially the powder form, must be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to control airborne particles.
-
Decontamination: Before and after handling, decontaminate the work surface with an appropriate cleaning agent.
-
Weighing: When weighing the powder, use a containment balance enclosure or a chemical fume hood to prevent dispersal.
-
Reconstitution: If preparing a solution, do so within the designated containment area. Avoid shaking or vortexing vigorously to prevent aerosol generation.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard symbols.
2.2. Disposal Plan
All waste contaminated with this compound is considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
-
Segregation: Segregate all cytotoxic waste from regular laboratory trash. This includes used PPE, contaminated labware (e.g., pipette tips, tubes), and any unused material.
-
Waste Containers: Use designated, leak-proof, and puncture-resistant cytotoxic waste containers, clearly labeled with the cytotoxic hazard symbol.
-
Sharps: All needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated cytotoxic sharps container.
-
Decontamination of Glassware: Reusable glassware should be decontaminated by soaking in a validated inactivation solution before standard washing.
-
Final Disposal: Cytotoxic waste must be incinerated by a licensed hazardous waste disposal service.[2][3] Do not dispose of this compound down the drain or in regular landfill.
Experimental Protocols: Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.
-
Evacuate and Secure: Immediately alert others in the area and evacuate. Restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, don the full PPE as outlined in Table 1, including respiratory protection.
-
Contain the Spill:
-
Powder: Gently cover the spill with absorbent pads or granules to avoid raising dust.
-
Liquid: Absorb the spill with chemotherapy-rated absorbent pads.
-
-
Clean the Area:
-
Starting from the outer edge of the spill and working inwards, carefully clean the area with a detergent solution, followed by a disinfectant.
-
Use disposable materials for cleaning.
-
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as cytotoxic waste.
-
Report the Incident: Report the spill to the laboratory supervisor and the institutional safety office.
Visualization: this compound Handling Workflow
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
